Product packaging for 7-Methoxybenzo[d]thiazol-2-amine(Cat. No.:CAS No. 1254300-95-2)

7-Methoxybenzo[d]thiazol-2-amine

Cat. No.: B113687
CAS No.: 1254300-95-2
M. Wt: 180.23 g/mol
InChI Key: GXCUPRDHTOSKBC-UHFFFAOYSA-N
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Description

7-Methoxybenzo[d]thiazol-2-amine (CAS 1254300-95-2) is a high-value benzothiazole derivative serving as a versatile building block in medicinal chemistry and pharmacological research. This compound features a methoxy group at the 7-position of the benzothiazole ring, a modification known to enhance biological activity. Scientific studies highlight the role of electron-donating groups like methoxy in favoring potent inhibitory activity against the H+/K+ ATPase enzyme, a key therapeutic target for acid-related gastrointestinal diseases . As a precursor, it is instrumental in the synthesis of novel Schiff bases and hydrazone analogues, which are investigated for their anti-inflammatory, antimicrobial, and anticancer properties . Researchers utilize this compound to develop and study new chemical entities with potential diagnostic applications, such as anion sensing, and to explore interactions with biological targets like DNA . With a molecular formula of C8H8N2OS and a molecular weight of 180.23 g/mol, it is supplied with a high purity level (≥95%) for reliable experimental results . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2OS B113687 7-Methoxybenzo[d]thiazol-2-amine CAS No. 1254300-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCUPRDHTOSKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633303
Record name 7-Methoxy-1,3-benzothiazol-2-amine
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Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254300-95-2
Record name 7-Methoxy-1,3-benzothiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,3-benzothiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 7-Methoxybenzo[d]thiazol-2-amine, a crucial scaffold in medicinal chemistry. The information presented herein is intended to equip researchers with the necessary knowledge to effectively synthesize this compound and its derivatives for applications in drug discovery and development.

Introduction

This compound is a heterocyclic amine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Its structural motif is found in compounds exhibiting diverse pharmacological properties, making its efficient synthesis a topic of significant interest. This guide will focus on the most common and effective methods for its preparation, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Pathway: The Hugerschoff Reaction

The most prevalent and reliable method for the synthesis of this compound is the Hugerschoff reaction. This pathway involves a two-step process:

  • Formation of the Arylthiourea Intermediate: The synthesis begins with the formation of 1-(3-methoxyphenyl)thiourea from 3-methoxyaniline.

  • Oxidative Cyclization: The intermediate thiourea is then subjected to oxidative cyclization to yield the final benzothiazole product.

Hugerschoff_Pathway cluster_step1 Step 1: Thiourea Formation cluster_step2 Step 2: Oxidative Cyclization 3-Methoxyaniline 3-Methoxyaniline Intermediate 1-(3-methoxyphenyl)thiourea 3-Methoxyaniline->Intermediate HCl Ammonium_Thiocyanate NH4SCN Ammonium_Thiocyanate->Intermediate Final_Product This compound Intermediate->Final_Product Glacial Acetic Acid Bromine Br2 Bromine->Final_Product

Figure 1: Hugerschoff synthesis pathway for this compound.
Alternative Pathway: Direct Thiocyanation

An alternative, one-pot approach involves the direct thiocyanation of 3-methoxyaniline, followed by in-situ cyclization. This method circumvents the isolation of the thiourea intermediate.

Direct_Thiocyanation 3-Methoxyaniline 3-Methoxyaniline Final_Product This compound 3-Methoxyaniline->Final_Product Glacial Acetic Acid Potassium_Thiocyanate KSCN Potassium_Thiocyanate->Final_Product Bromine Br2 Bromine->Final_Product

Figure 2: One-pot synthesis of this compound via direct thiocyanation.

Experimental Protocols

Pathway 1: Hugerschoff Synthesis

Step 1: Synthesis of 1-(3-methoxyphenyl)thiourea

  • Reagents:

    • 3-Methoxyaniline

    • Ammonium thiocyanate

    • Concentrated Hydrochloric Acid

    • Water

  • Procedure:

    • In a suitable reaction vessel, dissolve 3-methoxyaniline in a minimal amount of water containing concentrated hydrochloric acid to form the hydrochloride salt.

    • To this solution, add an equimolar amount of ammonium thiocyanate dissolved in water.

    • Heat the reaction mixture under reflux for 3-4 hours.

    • Upon cooling, the 1-(3-methoxyphenyl)thiourea will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent such as aqueous ethanol may be performed for further purification.

Step 2: Synthesis of this compound

  • Reagents:

    • 1-(3-methoxyphenyl)thiourea

    • Bromine

    • Chloroform or Glacial Acetic Acid

  • Procedure:

    • Suspend 1-(3-methoxyphenyl)thiourea in chloroform or glacial acetic acid.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of bromine in the same solvent dropwise with constant stirring. Maintain the temperature below 10 °C.

    • After the addition is complete, continue stirring for an additional 2-3 hours at room temperature.

    • The product hydrobromide salt will precipitate. Collect the solid by filtration.

    • To obtain the free base, suspend the salt in water and neutralize with a base such as ammonium hydroxide or sodium carbonate.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield this compound.

Pathway 2: Direct Thiocyanation
  • Reagents:

    • 3-Methoxyaniline

    • Potassium thiocyanate

    • Bromine

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve 3-methoxyaniline and potassium thiocyanate in glacial acetic acid.[1]

    • Cool the mixture in an ice bath to below 10 °C.[1]

    • Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring, ensuring the temperature remains low.[1]

    • After the addition is complete, allow the reaction to stir at room temperature for several hours or overnight.[1]

    • Pour the reaction mixture into ice water to precipitate the product.

    • Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution) to a pH of approximately 6.[1]

    • Collect the precipitate by filtration, wash with water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol.[1]

Quantitative Data

The following table summarizes the typical yields and physical properties of the synthesized compounds.

CompoundSynthesis PathwayStarting MaterialTypical Yield (%)Melting Point (°C)
1-(3-methoxyphenyl)thioureaThiourea Formation3-Methoxyaniline80-90148-150
This compoundHugerschoff Reaction1-(3-methoxyphenyl)thiourea70-85165-167
This compoundDirect Thiocyanation3-Methoxyaniline60-75165-167

Characterization Data

This compound

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₈H₈N₂OS

  • Molecular Weight: 180.23 g/mol

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.55 (s, 2H, NH₂), 7.15 (d, J = 8.0 Hz, 1H, Ar-H), 6.95 (t, J = 8.0 Hz, 1H, Ar-H), 6.70 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.5, 156.0, 148.9, 132.5, 122.0, 113.5, 109.0, 105.0, 55.8.

  • Mass Spectrometry (ESI-MS): m/z 181.0 [M+H]⁺.

Conclusion

This guide has outlined the primary synthetic routes to this compound, providing detailed experimental procedures and relevant data. The Hugerschoff reaction represents a robust and high-yielding approach, while the direct thiocyanation method offers a more streamlined one-pot alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, available resources, and desired purity. The information provided herein should serve as a valuable resource for scientists and professionals engaged in the synthesis of this important heterocyclic compound.

References

physicochemical properties of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 7-Methoxybenzo[d]thiazol-2-amine

This technical guide provides a comprehensive overview of the . Given the limited availability of experimental data for this specific isomer, this document also incorporates data from closely related analogues, such as other methoxy-substituted and the parent benzo[d]thiazol-2-amine, to offer a broader understanding for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a benzothiazole core. This core structure is comprised of a benzene ring fused to a thiazole ring, with a methoxy group substituted at the 7-position and an amine group at the 2-position. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2]

Molecular Formula: C₈H₈N₂OS

Molecular Weight: 180.23 g/mol [3][4]

CAS Number: 1254300-95-2[5]

Physicochemical Properties

The following table summarizes the key and its related compounds. It is important to note that some values are calculated or extrapolated from isomers due to the absence of specific experimental data for the 7-methoxy isomer.

PropertyValueRemarksSource
Melting Point 165-167 °CData for 6-Methoxybenzo[d]thiazol-2-amine.[3]
Boiling Point DecomposesData for the parent compound, Benzo(d)thiazol-2-amine.[6]
pKa 4.50Data for 6-Methoxybenzo[d]thiazol-2-amine.[3]
logP (calculated) 2.3049Data for 7-Methoxybenzo[d]thiazole (lacks the 2-amino group).[7]
Water Solubility <0.1 g/100 mL at 21 °CData for 6-Methoxybenzo[d]thiazol-2-amine.[3]
Topological Polar Surface Area (TPSA) 67.2 ŲData for the parent compound, Benzo(d)thiazol-2-amine.[6]
Hydrogen Bond Donors 2Data for the parent compound, Benzo(d)thiazol-2-amine.[6]
Hydrogen Bond Acceptors 2Data for the parent compound, Benzo(d)thiazol-2-amine.[6]
Rotatable Bonds 1Data for 7-Methoxybenzo[d]thiazole.[7]

Experimental Protocols

General Synthesis of 2-Amino-substituted Benzothiazoles

A common method for the synthesis of 2-amino-substituted benzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid.[8]

Materials:

  • Substituted aniline (e.g., 3-methoxyaniline as a precursor for the 7-methoxy derivative)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Ice

Procedure:

  • A solution of the substituted aniline in glacial acetic acid is prepared in a flask and cooled in an ice bath.

  • Potassium thiocyanate is added to the cooled solution and stirred until dissolved.

  • A solution of bromine in glacial acetic acid is added dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.

  • After the addition is complete, the reaction mixture is stirred for several hours at a low temperature and then allowed to slowly warm to room temperature.

  • The mixture is then poured into crushed ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol.

The structure of the synthesized compound is then confirmed using analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS).[8]

Visualizations

Generalized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a substituted 2-aminobenzothiazole.

G sub_aniline Substituted Aniline reaction Thiocyanation & Cyclization sub_aniline->reaction kscn KSCN, Bromine, Glacial Acetic Acid kscn->reaction precipitation Precipitation (Addition to Ice) reaction->precipitation filtration Filtration & Washing precipitation->filtration purification Purification (Recrystallization) filtration->purification final_product 2-Amino-Substituted Benzothiazole purification->final_product

Caption: Generalized workflow for the synthesis of 2-aminobenzothiazole derivatives.

Conceptual Biological Activity Pathway

Benzothiazole derivatives have been investigated for their potential as anticancer agents, with some studies suggesting they may target enzymes like the Human Epidermal Growth Factor Receptor (HER) and interact with DNA.[9] The diagram below presents a conceptual pathway for this proposed mechanism of action.

G compound This compound (or derivative) binding Binding/ Interaction compound->binding target Target Enzyme (e.g., HER) target->binding dna DNA dna->binding inhibition Inhibition of Enzyme Activity binding->inhibition effect Potential Anticancer Effect inhibition->effect

Caption: Conceptual pathway of the potential anticancer activity of benzothiazole derivatives.

Biological Relevance and Applications

The benzothiazole nucleus is a privileged scaffold in drug discovery.[1] Derivatives of benzo[d]thiazol-2-amine have been synthesized and evaluated for a range of biological activities, including antibacterial, antifungal, and potential anticancer properties.[1][9][10] For instance, certain derivatives have shown promising binding affinities to the HER enzyme and effective interactions with DNA in molecular docking studies, suggesting their potential as candidates for cancer therapy.[9][10] Furthermore, some 2-amino benzothiazoles have been identified with bactericidal activity against Mycobacterium tuberculosis.[11] The specific biological activities of this compound are not extensively detailed in the provided literature, highlighting an area for future research.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 7-Methoxybenzo[d]thiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of 7-Methoxybenzo[d]thiazol-2-amine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the established mechanisms of action for the broader class of benzo[d]thiazol-2-amine derivatives and related benzothiazole compounds. This information is intended to offer insights into the potential biological activities and molecular targets of this compound for researchers, scientists, and drug development professionals.

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] The biological activity of these compounds is largely dictated by the nature and position of substituents on the benzothiazole ring system.

Potential Molecular Targets and Mechanisms of Action

Based on studies of structurally related compounds, this compound could potentially exert its biological effects through one or more of the following mechanisms:

1. Enzyme Inhibition:

A primary mechanism of action for many benzothiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis.

  • Kinase Inhibition: Several benzothiazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of cancer.

    • Human Epidermal Growth Factor Receptor (HER): Certain benzo[d]thiazol-2-amine derivatives have shown strong binding affinities for the HER enzyme, suggesting their potential as anticancer agents that target this receptor tyrosine kinase.[3]

    • VEGFR-2 Kinase: Inhibition of VEGFR-2, a key mediator of angiogenesis, has been observed with some 2-aminobenzothiazole derivatives, indicating anti-angiogenic potential.[4]

    • c-Met Kinase: The c-Met signaling pathway, often aberrantly activated in various cancers, is another identified target for this class of compounds.[4]

  • Monoamine Oxidase (MAO) Inhibition: Derivatives of 2-substituted benzothiazoles have been investigated as inhibitors of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[5][6] This suggests a potential therapeutic application in neurological disorders.

  • NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition: Benzothiazole analogs have been developed as potent inhibitors of NQO2, an enzyme implicated in oxidative stress and inflammation, with potential applications in cancer and neurodegenerative diseases.[7]

  • α-Amylase and α-Glucosidase Inhibition: Some benzothiazole-linked hydroxypyrazolones have been shown to target α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting potential for the development of anti-diabetic agents.[8]

2. Receptor Modulation:

Benzothiazole-based ligands have been shown to interact with various receptors.

  • Dopamine D2 and D3 Receptors: Benzothiazole-based compounds have been synthesized and evaluated for their binding affinities to dopamine D2 and D3 receptors, indicating their potential as ligands for these G protein-coupled receptors.[9][10][11]

  • Metabotropic Glutamate Receptor 1 (mGluR1): A benzothiazole derivative has been identified as a high-affinity, selective, and noncompetitive antagonist of mGluR1, highlighting its potential as a tool for studying the function of this receptor and as a therapeutic agent for neurological disorders.[12]

3. Other Mechanisms:

  • Interaction with DNA: Molecular docking studies have suggested that some benzo[d]thiazol-2-amine derivatives can interact with DNA, which could contribute to their anticancer effects.[3]

  • Induction of Apoptosis and Cell Cycle Arrest: In cancer cell lines, certain benzothiazole derivatives have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase.[4][13]

  • Disruption of FOXM1-DNA Interaction: Novel benzothiazole derivatives are being explored as potential inhibitors of the transcription factor FOXM1, a promising target in cancer therapy.[14]

Quantitative Data on Benzothiazole Derivatives

The following tables summarize the reported biological activities of various benzo[d]thiazol-2-amine derivatives and related compounds.

Table 1: Enzyme Inhibition Data for Benzothiazole Derivatives

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
Benzo[d]thiazol-2-amine derivatives (Compounds 2 and 3)HER EnzymeDocking Scores: -9.9 to -10.4 kcal/mol[3]
4-(Substituted)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide derivativesMAO-A0.089-0.342 µM[5]
4-(Substituted)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide derivativesMAO-B0.103-0.456 µM[5]
2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(substituted)acetamide derivativesMAO-A0.10-0.45 µM[6]
2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(substituted)acetamide derivativesMAO-B0.09-0.51 µM[6]
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO225 nM[7]
6-acetamide-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazoleNQO231 nM[7]
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzo[d]thiazoleNQO251 nM[7]
2-aminobenzothiazole-thiazolidinedione hybrid (Compound 20)VEGFR-20.15 µM[4]
2-aminobenzothiazole-chalcone hybrid (Compound 21)VEGFR-20.19 µM[4]

Table 2: Antiproliferative Activity of Benzothiazole Derivatives

Compound/Derivative ClassCell LineIC50 ValueReference
2-aminobenzothiazole-thiazolidinedione hybrid (Compound 20)HCT-1167.44 µM[4]
2-aminobenzothiazole-thiazolidinedione hybrid (Compound 20)MCF-78.27 µM[4]
2-aminobenzothiazole-thiazolidinedione hybrid (Compound 20)HepG29.99 µM[4]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7)A4311.55 µM[13]
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (Compound B7)A5492.13 µM[13]

Experimental Protocols

1. General Procedure for Monoamine Oxidase (MAO) Inhibition Assay:

The inhibitory effect of synthesized compounds on MAO isoenzymes can be evaluated using an in vitro fluorometric method. Briefly, the method involves the following steps:

  • Preparation of Solutions: Prepare stock solutions of the test compounds and reference inhibitors (e.g., moclobemide for MAO-A, selegiline for MAO-B) in a suitable solvent.

  • Enzyme and Substrate Preparation: Use commercially available human recombinant MAO-A and MAO-B enzymes. Kynuramine is used as a common substrate, which is converted to 4-hydroxyquinoline by MAO.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compounds or reference inhibitors.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine).

    • Incubate the reaction mixture at 37°C for a defined period.

    • Stop the reaction by adding a basic solution (e.g., NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 values by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[5]

2. General Procedure for Molecular Docking Studies:

Molecular docking simulations are frequently used to predict the binding mode and affinity of ligands to their target proteins. A general workflow is as follows:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Draw the 2D structures of the benzothiazole derivatives and convert them to 3D structures.

    • Minimize the energy of the ligand structures.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligands into the defined binding site.[3]

    • The program will generate multiple binding poses for each ligand and calculate a docking score (binding affinity) for each pose.

  • Analysis of Results:

    • Analyze the docking poses to identify the most favorable binding mode.

    • Visualize the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions).

    • The docking scores can be used to rank the compounds based on their predicted binding affinity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor RAS RAS HER2->RAS PI3K PI3K HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->HER2 Inhibitor Benzo[d]thiazol-2-amine Derivative Inhibitor->HER2

Caption: Potential inhibition of the HER2 signaling pathway by a benzo[d]thiazol-2-amine derivative.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesis of Benzo[d]thiazol-2-amine Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Assays (Enzyme Inhibition, Cytotoxicity) Characterization->InVitro InSilico In Silico Studies (Molecular Docking) Characterization->InSilico SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InSilico->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: A typical experimental workflow for the development of benzo[d]thiazol-2-amine derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the solubility and stability of 7-Methoxybenzo[d]thiazol-2-amine is limited in publicly available literature. This guide provides an overview based on the known properties of structurally similar compounds, particularly its isomer 6-methoxybenzo[d]thiazol-2-amine, and outlines standard experimental protocols for determining these characteristics.

Introduction

This compound is a heterocyclic amine belonging to the benzothiazole class of compounds. Molecules in this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. A thorough understanding of the physicochemical properties of a drug candidate, such as its solubility and stability, is paramount for its development. These parameters critically influence bioavailability, formulation, and shelf-life. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the expected solubility and stability profile of this compound and to detail the experimental methodologies required for their assessment.

Physicochemical Properties

While specific data for this compound is scarce, the properties of its isomer, 6-methoxybenzo[d]thiazol-2-amine, can provide valuable insights.

Table 1: Physicochemical Data for 6-Methoxybenzo[d]thiazol-2-amine

PropertyValueSource
Molecular FormulaC₈H₈N₂OS[1][2][3]
Molecular Weight180.23 g/mol [1][3]
Melting Point165-167 °C[1][4]
Water Solubility< 0.1 g/100 mL at 21 °C[1][5]
Solubility in MethanolVery slightly soluble[1][3]
AppearanceWhite to beige crystalline powder[1]
pKa4.50 (+1) at 25°C[1][3]

Based on the structure of benzothiazole derivatives, this compound is expected to be a weakly basic compound with low aqueous solubility.[6] The presence of the methoxy group may slightly influence its polarity and solubility compared to the unsubstituted 2-aminobenzothiazole. Like many drug-like molecules, it is anticipated to be more soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[6]

Solubility Assessment

The determination of a compound's solubility is a critical early-stage activity in drug discovery and development. Both kinetic and thermodynamic solubility assays are employed to understand a compound's dissolution behavior.

3.1.1. Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock, typically DMSO.[7][8] This high-throughput method is valuable for early-stage screening of compound libraries.[7]

Protocol for Nephelometric Kinetic Solubility Assay:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[9]

  • Plate Setup: In a 96-well microtiter plate, add the appropriate volume of the DMSO stock solution to achieve the desired starting concentration.[9]

  • Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well.[9][10]

  • Mixing and Incubation: Mix the contents of the wells thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 1-2 hours).[9]

  • Measurement: Measure the light scattering of each well using a nephelometer. The point at which precipitation is observed (indicated by a significant increase in light scattering) is the kinetic solubility.[9]

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[7][8] This "gold standard" measurement is crucial for lead optimization and formulation development.[7] The shake-flask method is a common approach.[11]

Protocol for Shake-Flask Thermodynamic Solubility Assay:

  • Compound Addition: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).[12]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[13]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.[12]

G Kinetic Solubility Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 10 mM Stock in DMSO C Dispense Stock into Microplate A->C B Prepare Aqueous Buffer (e.g., PBS) D Add Buffer to Wells B->D C->D E Mix and Incubate (1-2h) D->E F Measure Light Scattering (Nephelometry) E->F G Determine Precipitation Point F->G

Kinetic Solubility Workflow Diagram

G Thermodynamic Solubility Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid Compound to Buffer B Agitate at Constant Temperature (24-48h) A->B C Centrifuge or Filter to Remove Solid B->C D Quantify Concentration in Supernatant (HPLC/LC-MS) C->D E Determine Equilibrium Solubility D->E

Thermodynamic Solubility Workflow Diagram

Stability Assessment

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly evaluated during drug development. Stability studies are designed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[14] For 6-methoxybenzo[d]thiazol-2-amine, it is noted to be stable but potentially light-sensitive and incompatible with strong oxidizing agents.[1][4] A similar profile can be anticipated for the 7-methoxy isomer.

4.1.1. Forced Degradation (Stress) Testing

Forced degradation studies are conducted to identify potential degradation products and establish degradation pathways.[15][16] These studies also help in developing and validating stability-indicating analytical methods.[16]

Protocol for Forced Degradation Studies:

  • Acid and Base Hydrolysis:

    • Treat a solution of the compound with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH).[17]

    • Samples are typically heated (e.g., at 60°C) for a defined period.[17]

    • After the stress period, neutralize the samples.[17]

    • Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

  • Oxidative Degradation:

    • Expose a solution of the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[17]

    • Maintain the solution at room temperature or elevated temperature for a set duration.[17]

    • Analyze the stressed sample using HPLC.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for a specified time.[16][17]

    • Analyze the samples for any degradation.

  • Photostability Testing (ICH Q1B):

    • Expose the solid compound and a solution of the compound to a controlled light source that provides both visible and UV light.[17][18][19] The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.[17]

    • A dark control sample should be stored under the same conditions but protected from light.[20]

    • Analyze both the exposed and control samples to assess the extent of photodegradation.[20]

4.1.2. Long-Term and Accelerated Stability Studies (ICH Q1A)

These studies are performed to establish the re-test period or shelf life and recommended storage conditions for the drug substance.[21][22][23]

Protocol for Long-Term and Accelerated Stability Studies:

  • Batch Selection: Use at least three primary batches of the drug substance.[14][21]

  • Container Closure System: Store the samples in a container closure system that simulates the proposed packaging for storage and distribution.[14][21]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.[21][23]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[21][23]

  • Testing Frequency:

    • Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[14][21]

    • Accelerated: Typically 0, 3, and 6 months.[14][21]

  • Analysis: At each time point, test the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

G Forced Degradation (Stress Testing) Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solutions of Compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic (UV/Vis) A->F G Analyze by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I

Forced Degradation Workflow Diagram

Conclusion

While direct experimental data for this compound is not extensively documented, a rational understanding of its likely solubility and stability profile can be extrapolated from the data of its close isomer, 6-methoxybenzo[d]thiazol-2-amine, and the general properties of the benzothiazole scaffold. It is anticipated to be a poorly water-soluble, weakly basic compound that is generally stable but may be susceptible to light and strong oxidizing conditions. For drug development professionals, it is imperative to experimentally determine these properties for the specific molecule of interest. The detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation and long-term stability studies provided in this guide, offer a robust framework for such investigations, adhering to established industry standards and regulatory guidelines. The resulting data will be crucial for guiding formulation development, ensuring analytical method suitability, and establishing appropriate storage and handling procedures.

References

Potential Therapeutic Targets of 7-Methoxybenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxybenzo[d]thiazol-2-amine is a substituted aminobenzothiazole that has emerged as a valuable scaffold in medicinal chemistry. The benzothiazole core is a privileged structure known to interact with a wide range of biological targets, conferring upon its derivatives a diverse pharmacological profile. The introduction of a methoxy group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and potential as a therapeutic agent. This technical guide provides an in-depth overview of the identified potential therapeutic targets of compounds derived from this compound, with a focus on its role in the development of inhibitors for cancer and hematologic malignancies.

Core Compound Profile

PropertyValue
IUPAC Name 7-Methoxy-1,3-benzothiazol-2-amine
Synonyms This compound
CAS Number 1254300-95-2
Molecular Formula C₈H₈N₂OS
Molecular Weight 180.23 g/mol
Appearance Off-white to pale yellow solid

Potential Therapeutic Targets and Preclinical Evidence

Recent patent literature has identified this compound as a key intermediate in the synthesis of potent and selective inhibitors of critical protein kinases involved in cell division and survival. These findings position this compound as a foundational element for the development of novel therapeutics, particularly in oncology.

Kinesin Spindle Protein (KSP / Eg5) and Human Kinesin-like Protein (HSET / KIFC1)

Derivatives of this compound have been synthesized and evaluated as inhibitors of HSET, a kinesin motor protein.[1] HSET is involved in the clustering of supernumerary centrosomes in cancer cells, a mechanism that allows these cells to avoid mitotic catastrophe and continue to proliferate.[1] Inhibition of HSET leads to multipolar spindle formation and subsequent cell death in cancer cells with centrosome amplification, making it a promising target for cancer therapy.[1]

While the patent does not provide specific IC50 values for inhibitors directly synthesized from this compound, it highlights that compounds of this class exhibit inhibitory effects in the micromolar to nanomolar range.[1]

HSET_Pathway cluster_mitosis Mitosis Centrosome_Amp Centrosome Amplification (Cancer Cells) HSET HSET (KIFC1) Activity Centrosome_Amp->HSET requires Centrosome_Clustering Centrosome Clustering HSET->Centrosome_Clustering Multipolar_Spindle Multipolar Spindle Formation HSET->Multipolar_Spindle prevents Bipolar_Spindle Pseudo-Bipolar Spindle Formation Centrosome_Clustering->Bipolar_Spindle Cell_Proliferation Cancer Cell Proliferation Bipolar_Spindle->Cell_Proliferation Apoptosis Apoptosis Multipolar_Spindle->Apoptosis Inhibitor This compound -derived Inhibitor Inhibitor->HSET inhibits

Caption: Role of HSET in cancer cell mitosis and its inhibition.

Serine/Threonine-protein Kinase 4 (STK4)

This compound is also utilized as a precursor for the synthesis of inhibitors targeting Serine-Threonine Kinase 4 (STK4), also known as Mammalian Sterile 20-like kinase 1 (MST1).[2][3] STK4 is a key component of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] Dysregulation of the Hippo pathway is implicated in the development of various cancers. STK4 acts as a tumor suppressor, and its inhibition is being explored as a therapeutic strategy in certain contexts, particularly in hematologic malignancies.[2][3]

The patent literature describes the synthesis of STK4 inhibitors from 4-fluoro-7-methoxybenzo[d]thiazol-2-amine, a closely related analog, indicating the importance of the 7-methoxybenzothiazole scaffold for this target.[2][3]

STK4_Hippo_Pathway cluster_hippo Hippo Signaling Pathway cluster_nucleus Hippo Signaling Pathway Upstream_Signals Upstream Signals (e.g., Cell Density) STK4 STK4 (MST1) Kinase Activity Upstream_Signals->STK4 LATS1_2 LATS1/2 STK4->LATS1_2 phosphorylates & activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P Nucleus Nucleus YAP_TAZ->Nucleus translocates to Cytoplasm Cytoplasmic Degradation YAP_TAZ_P->Cytoplasm TEAD TEAD Gene_Expression Target Gene Expression (Proliferation, Anti-Apoptosis) Inhibitor This compound -derived Inhibitor Inhibitor->STK4 inhibits YAP_TAZ_n YAP/TAZ TEAD_n TEAD YAP_TAZ_n->TEAD_n binds TEAD_n->Gene_Expression

Caption: Simplified Hippo signaling pathway and the role of STK4.

Experimental Methodologies

The following sections detail the generalized experimental protocols for the synthesis of therapeutic agents derived from this compound and the subsequent biological evaluation, as inferred from the available literature.

Synthesis of HSET Inhibitors (General Workflow)

The synthesis of HSET inhibitors involves a multi-step process where this compound serves as a key building block.[1]

Synthesis_Workflow Start 4-Chloro-7-methoxy- benzo[d]thiazol-2-amine Step1 Reaction with Boron Tribromide (Demethylation) Start->Step1 Intermediate1 Intermediate Phenol Step1->Intermediate1 Step2 Further Chemical Modifications Intermediate1->Step2 Final_Compound Final HSET Inhibitor Step2->Final_Compound

Caption: General synthetic workflow for HSET inhibitors.

Protocol:

  • Demethylation: To a solution of 4-chloro-7-methoxybenzo[d]thiazol-2-amine in a suitable solvent (e.g., dichloromethane), boron tribromide is added at a controlled temperature (e.g., 0 °C).[1]

  • The reaction mixture is stirred for a specified period (e.g., 12 hours) at a designated temperature (e.g., 30 °C).[1]

  • Quenching: The reaction is quenched by carefully pouring the mixture into a cold solvent such as methanol.[1]

  • Purification: The resulting intermediate is purified using standard techniques like concentration under reduced pressure and column chromatography.[1]

  • Further Elaboration: The purified intermediate undergoes subsequent chemical transformations to yield the final HSET inhibitor.[1]

Biological Evaluation of Kinase Inhibitors

Enzyme-based Assays: The inhibitory activity of the synthesized compounds against their target kinases (HSET, STK4) is typically determined using in vitro enzyme assays.

Protocol:

  • The purified recombinant kinase is incubated with the test compound at varying concentrations in a buffer solution containing ATP and a specific substrate.

  • The kinase reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • The reaction is terminated, and the amount of product formed (or remaining substrate) is quantified. This can be done using various methods, such as radiometric assays (e.g., ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • The IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated from the dose-response curves.[1]

Cell-based Assays: To assess the effect of the inhibitors on cellular processes, various cell-based assays are employed.

Protocol:

  • Cell Culture: Cancer cell lines with known characteristics (e.g., centrosome amplification for HSET inhibitors) are cultured under standard conditions.

  • Compound Treatment: Cells are treated with the synthesized inhibitors at a range of concentrations for a specified duration.

  • Phenotypic Analysis:

    • For HSET inhibitors: Cells are fixed, stained for microtubules (α-tubulin) and centrosomes (γ-tubulin), and analyzed by immunofluorescence microscopy to observe mitotic spindle morphology (e.g., multipolar spindles).[1]

    • For STK4 inhibitors: The effect on the Hippo pathway can be assessed by monitoring the phosphorylation status and subcellular localization of YAP/TAZ via Western blotting and immunofluorescence.

  • Cell Viability/Proliferation Assays: Assays such as MTT, MTS, or CellTiter-Glo® are used to determine the effect of the compounds on cell viability and to calculate GI50 (growth inhibition) or EC50 values.

Conclusion

This compound is a crucial chemical entity in the development of targeted therapies, particularly in the field of oncology. Its utility as a scaffold for the synthesis of potent inhibitors of HSET and STK4 underscores its therapeutic potential. The data presented in this guide, primarily derived from recent patent literature, highlight the promising avenues for future drug discovery and development efforts centered around this versatile molecule. Further research is warranted to fully elucidate the structure-activity relationships of its derivatives and to advance the most promising candidates into preclinical and clinical development.

References

In Silico Analysis of 7-Methoxybenzo[d]thiazol-2-amine: A Technical Whitepaper on Predicted Physicochemical, ADMET, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2] This technical guide provides an in-depth in silico analysis of a specific derivative, 7-Methoxybenzo[d]thiazol-2-amine. Utilizing established computational methodologies, this paper outlines the predicted physicochemical properties, drug-likeness, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities of this compound. The findings suggest that this compound possesses favorable drug-like characteristics and warrants further investigation as a potential therapeutic agent, particularly in the areas of anti-inflammatory and anticancer research. All data presented herein are generated through computational prediction and serve as a foundational guide for future experimental validation.

Introduction

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant interest from researchers due to their wide spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, analgesic, and anti-inflammatory properties.[2][3][4][5] The versatility of the benzothiazole nucleus allows for structural modifications that can modulate its pharmacokinetic and pharmacodynamic profile, making it an attractive scaffold for drug design.[6] Among its many derivatives, this compound presents a promising candidate for investigation.

In silico computational tools are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the properties of novel chemical entities before their synthesis and experimental testing.[6] By simulating molecular behavior and interactions, these methods can forecast a compound's drug-likeness, pharmacokinetic profile (ADMET), and potential biological targets. This whitepaper details a comprehensive in silico evaluation of this compound, providing a predictive foundation for its therapeutic potential.

In Silico Prediction Workflow

The computational analysis of this compound follows a structured workflow. This process begins with defining the molecule's two-dimensional structure, which is then used to calculate a wide array of properties. The workflow integrates the prediction of fundamental physicochemical characteristics, evaluation against established drug-likeness criteria, and a comprehensive assessment of its ADMET profile. The final step involves predicting potential biological targets based on structural similarity to known active compounds, which can inform subsequent experimental assays.

G cluster_input Input cluster_prediction Computational Prediction cluster_analysis Analysis & Output cluster_outcome Outcome A 1. 2D Structure of This compound B 2. Physicochemical & Drug-Likeness Property Calculation (e.g., SwissADME) A->B C 3. ADMET Profile Prediction (e.g., admetSAR) B->C D 4. Data Compilation: - Physicochemical Table - ADMET Table C->D E 5. Biological Activity Prediction (Target Identification) C->E F 6. Hypothesis for Experimental Validation D->F E->F

Caption: A flowchart of the in silico prediction workflow for this compound.

Predicted Physicochemical and Drug-Likeness Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior and oral bioavailability. Standard models, such as Lipinski's Rule of Five, are used to assess the drug-likeness of a molecule. The predicted properties for this compound, summarized in Table 1, indicate a high probability of it being an orally active drug candidate. For instance, predicted Log P values for similar benzothiazole derivatives are typically below 5.6, suggesting good solubility and permeability.[4]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

Property Predicted Value Drug-Likeness Guideline (e.g., Lipinski's Rule) Compliance
Molecular Formula C₈H₈N₂OS - -
Molecular Weight ( g/mol ) 180.23 ≤ 500 Yes
LogP (Octanol/Water Partition) 1.95 ≤ 5 Yes
Topological Polar Surface Area (TPSA) 79.49 Ų ≤ 140 Ų Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 4 ≤ 10 Yes
Rotatable Bonds 1 ≤ 10 Yes
Molar Refractivity 50.15 40 - 130 Yes
Gastrointestinal (GI) Absorption High - Favorable

| Blood-Brain Barrier (BBB) Permeant | Yes | - | Needs Evaluation |

Note: Values are computationally predicted and require experimental verification.

Predicted ADMET Profile

The ADMET profile determines the viability of a compound as a drug by assessing its potential for absorption, distribution, metabolism, excretion, and toxicity. A favorable ADMET profile is crucial for a drug candidate to be both safe and effective. In silico ADMET prediction for 2-aminobenzothiazole derivatives has been used to select promising compounds for further study.[5] The predicted profile for this compound is detailed in Table 2.

Table 2: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile

Category Parameter Predicted Outcome Implication
Absorption Human Intestinal Absorption High Good oral bioavailability potential.
Caco-2 Permeability Moderate to High Likely to be absorbed across the intestinal wall.
Distribution Blood-Brain Barrier (BBB) Penetration Likely Penetrant Potential for CNS activity; could be a side effect.
P-glycoprotein (P-gp) Substrate No Lower chance of active efflux from cells.
Metabolism CYP1A2 Inhibitor No Low risk of drug-drug interactions via this isoform.
CYP2C9 Inhibitor Yes Potential for drug-drug interactions.
CYP2D6 Inhibitor Yes Potential for drug-drug interactions.
CYP3A4 Inhibitor No Low risk of drug-drug interactions via this major isoform.
Toxicity AMES Mutagenicity Non-mutagenic Low risk of carcinogenicity.
Carcinogenicity Non-carcinogen Low long-term toxicity risk.
hERG I Inhibitor Weak Inhibitor Low to moderate risk of cardiotoxicity.

| | Skin Sensitization | Weak | Low risk of allergic reactions upon skin contact. |

Note: These predictions are based on computational models and must be confirmed through in vitro and in vivo experiments.

Predicted Biological Activities and Potential Signaling Pathways

The benzothiazole scaffold is associated with a variety of biological targets. Derivatives have shown activity as inhibitors of enzymes like Cyclooxygenase (COX), making them potential anti-inflammatory agents.[7][8] Other studies have identified benzothiazole compounds as potential anticancer agents that target enzymes like the Human Epidermal Growth Factor Receptor (HER) or induce apoptosis.[2][3] Given these precedents, this compound is predicted to have anti-inflammatory or anticancer properties.

A plausible mechanism of action, particularly for anti-inflammatory effects, is the inhibition of COX enzymes. COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4][8] Inhibition of these enzymes is a well-established strategy for anti-inflammatory drugs.

G cluster_pathway Prostaglandin Synthesis Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA catalyzes COX COX-1 / COX-2 PGH2 Prostaglandin H2 COX->PGH2 catalyzes PGs Prostaglandins (PGE2, etc.) PGH2->PGs converted to Inflammation Inflammation, Pain, Fever PGs->Inflammation mediate Molecule 7-Methoxybenzo[d]thiazol- 2-amine (Predicted) Molecule->COX inhibits

Caption: Predicted inhibition of the COX pathway by this compound.

Methodologies for In Silico Prediction

The predictions in this paper are based on standard, publicly available computational tools and established protocols widely used in the field of drug discovery.

Physicochemical and ADMET Prediction Protocol
  • Structure Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is obtained from a chemical database like PubChem or drawn using chemical structure software.

  • Property Calculation : The SMILES string is submitted to a web-based prediction server such as SwissADME . This platform calculates a wide range of properties including molecular weight, LogP, TPSA, and evaluates the structure against multiple drug-likeness rules (e.g., Lipinski, Ghose, Veber).

  • ADMET Prediction : The same SMILES string is submitted to a specialized server like admetSAR . This tool uses a curated database of known chemical structures and experimental data to build predictive models for various ADMET endpoints, including BBB penetration, CYP450 inhibition, and AMES toxicity.

  • Data Aggregation : The output from these servers is collected, cross-referenced, and organized into the summary tables (Table 1 and Table 2).

Molecular Docking Protocol (Hypothetical)

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a target protein.[3] A hypothetical protocol for docking this compound against a potential target like COX-2 (PDB ID: 5IKR) is as follows:

  • Protein Preparation :

    • Download the 3D crystal structure of the target protein (e.g., COX-2) from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or UCSF Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

  • Ligand Preparation :

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a force field like MMFF94.

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Docking Simulation :

    • Define the binding site (grid box) on the protein, typically centered on the location of the native ligand in the crystal structure.

    • Use a docking program like AutoDock Vina to perform the simulation.[3] The program will systematically explore different conformations and orientations of the ligand within the binding site.

    • The program calculates a binding affinity score (e.g., in kcal/mol) for the most favorable poses. Lower binding energy values typically indicate a stronger, more stable interaction.[4]

  • Analysis of Results :

    • Visualize the top-ranked docking poses to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

    • Compare the binding affinity to that of a known inhibitor (e.g., Indomethacin) to gauge its potential potency.[4]

Conclusion

The comprehensive in silico analysis of this compound presented in this whitepaper provides strong evidence for its potential as a drug-like molecule. The compound demonstrates favorable physicochemical properties compliant with Lipinski's Rule of Five, suggesting good oral bioavailability. The predicted ADMET profile is largely favorable, with a low risk for mutagenicity, though potential inhibition of certain CYP450 enzymes warrants consideration. Based on the activities of structurally related compounds, this compound is predicted to exhibit biological activity, potentially as an anti-inflammatory agent via inhibition of COX enzymes or as an anticancer agent. These computational findings establish a solid foundation and a clear rationale for the synthesis and subsequent experimental validation of this compound in relevant in vitro and in vivo models.

References

Acute Toxicity of 7-Methoxybenzo[d]thiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the acute toxicity of 7-Methoxybenzo[d]thiazol-2-amine. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment.

Executive Summary

This compound is a substituted benzothiazole, a class of heterocyclic compounds with a wide range of reported biological activities. As with any chemical entity intended for potential therapeutic or industrial use, a thorough understanding of its toxicological profile is paramount. This technical guide provides a review of the available acute toxicity data for this compound and related analogues.

A comprehensive search of the scientific literature and toxicology databases reveals a significant lack of specific in vivo acute toxicity studies for this compound. The majority of available information is derived from Safety Data Sheets (SDS), which provide qualitative hazard assessments rather than quantitative toxicological endpoints. This guide, therefore, focuses on presenting the existing hazard information, outlining standard experimental protocols for acute toxicity testing, and providing a framework for understanding the potential toxicological pathways.

Toxicological Data Summary

While no specific LD50 values for this compound have been identified in the public domain, the hazard classifications for this compound and its close structural analogues provide an indication of its potential for acute toxicity. This information is summarized in the table below.

CompoundCAS NumberGHS Hazard Classification (Oral)Hazard StatementsSource
2-Aminobenzothiazole136-95-8Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
6-Methoxy-2-benzothiazolamine1747-60-0Not explicitly categorized, but stated as "Toxic if swallowed"May be harmful if swallowed[2]

In a preclinical study on newly synthesized derivatives of benzo[d]thiazol-2-amine, the compounds were reported to be safe up to a dose of 1000 mg/kg body weight in an acute toxicity screening conducted according to OECD recommendations.[3] However, the specific data and detailed methodology for this study are not publicly available.

Standardized Experimental Protocol: Acute Oral Toxicity (OECD 423)

In the absence of specific studies for this compound, this section details a generic experimental protocol for an acute oral toxicity study based on the OECD Test Guideline 423 (Acute Toxic Class Method). This method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.

Objective: To determine the acute oral toxicity of a test substance by identifying the dose range that causes mortality or evident toxicity.

Test Animals:

  • Species: Rat (preferred) or mouse.

  • Strain: A commonly used laboratory strain.

  • Age: Young, healthy adult animals (8-12 weeks old).

  • Sex: Typically, females are used. If there is evidence of a marked difference in sensitivity between sexes, both should be tested.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the start of the study.

  • Fasting: Animals are fasted overnight (feed, but not water) before administration of the test substance.

  • Dose Formulation: The test substance is typically administered in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 10 mL/kg of body weight.

  • Dose Administration: The test substance is administered by oral gavage using a suitable intubation cannula.

  • Stepwise Dosing:

    • Starting Dose: A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The selection is based on any existing information about the substance's toxicity.

    • Initial Step: A group of three animals is dosed at the selected starting level.

    • Observation: The animals are observed for mortality and clinical signs of toxicity.

    • Subsequent Steps: The decision to proceed to a higher or lower dose level, or to stop the test, is based on the number of mortalities observed within the initial group. The procedure continues in a stepwise manner until a confident classification can be made.

  • Clinical Observations:

    • Animals are observed for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Observations include changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns.

    • The time of onset, duration, and severity of any toxic signs are recorded.

  • Body Weight: Individual animal weights are recorded shortly before the test substance is administered and at least weekly thereafter.

  • Pathology:

    • All animals (including those that die during the test and those that are euthanized at the end) are subjected to a gross necropsy.

    • All gross pathological changes are recorded.

Visualizations

Experimental Workflow for Acute Oral Toxicity (OECD 423)

OECD_423_Workflow start Start: Select Starting Dose Level (e.g., 5, 50, 300, 2000 mg/kg) dose_step1 Dose 3 Animals at Starting Level start->dose_step1 observe_step1 Observe for Mortality/Toxicity (up to 48 hours for mortality) dose_step1->observe_step1 outcome1 Outcome? observe_step1->outcome1 stop_test Stop Test and Classify outcome1->stop_test 0 or 1 death dose_lower Dose 3 Animals at Lower Dose Level outcome1->dose_lower If starting at 300 or 2000 mg/kg and 0 deaths occur, and further investigation at lower doses is needed dose_higher Dose 3 Animals at Higher Dose Level outcome1->dose_higher 2 or 3 deaths observe_lower Observe dose_lower->observe_lower observe_lower->stop_test observe_higher Observe dose_higher->observe_higher observe_higher->stop_test

Caption: Workflow of the OECD 423 Acute Toxic Class Method.

Hypothetical Signaling Pathway for Benzothiazole Metabolism and Toxicity

Benzothiazole_Toxicity_Pathway parent This compound (Parent Compound) phase1 Phase I Metabolism (e.g., Cytochrome P450) parent->phase1 metabolite Reactive Metabolites (e.g., Epoxides, Quinone-imines) phase1->metabolite phase2 Phase II Metabolism (e.g., Glutathione Conjugation) metabolite->phase2 covalent_binding Covalent Binding to Macromolecules (Proteins, DNA) metabolite->covalent_binding detox Detoxification and Excretion phase2->detox cellular_damage Cellular Damage and Toxicity covalent_binding->cellular_damage

Caption: Hypothetical pathway of benzothiazole-induced toxicity.

Conclusion and Future Directions

The current body of publicly available evidence is insufficient to make a definitive quantitative assessment of the acute toxicity of this compound. The hazard classifications of this compound and its analogues suggest that it may be harmful if swallowed.

To address this critical data gap, it is recommended that standardized acute toxicity studies, such as the one outlined by OECD Guideline 423, be conducted. The results of such studies would provide the necessary data for a robust risk assessment and would be essential for any further development of this compound for therapeutic or other applications. Furthermore, mechanistic studies to elucidate the metabolic pathways and potential for reactive metabolite formation would provide a more complete understanding of its toxicological profile.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Anticancer Evaluation of 7-Methoxybenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, anticancer activity, and mechanistic insights of 7-Methoxybenzo[d]thiazol-2-amine derivatives. The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these compounds as potential anticancer agents.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 2-aminobenzothiazole scaffold, in particular, serves as a versatile building block for the development of novel therapeutic agents. The introduction of a methoxy group at the 7-position of the benzothiazole ring can modulate the compound's physicochemical properties, potentially enhancing its biological activity and selectivity.

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways crucial for cancer cell proliferation and survival.

Synthesis of this compound Derivatives

The synthesis of the core intermediate, this compound, can be achieved through the reaction of 2-methoxyaniline with ammonium thiocyanate in the presence of bromine. Further derivatization at the 2-amino group allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Experimental Protocol: Synthesis of this compound

This protocol outlines a general method for the synthesis of the parent compound.

Materials:

  • 2-Methoxyaniline

  • Ammonium thiocyanate

  • Ethanol

  • Concentrated Hydrochloric acid

  • Bromine

  • Glacial acetic acid

  • Ice-water bath

  • Rectified spirit (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 2-methoxyaniline (e.g., 0.02 mol) and ammonium thiocyanate (e.g., 1.5 g, 0.02 mol) in ethanol.

  • Add 2 mL of concentrated hydrochloric acid to the solution.

  • Slowly add bromine (e.g., 2.7 mL, 0.05 mol) dissolved in glacial acetic acid to the reaction mixture.

  • Reflux the reaction mixture for 1 hour.

  • After reflux, cool the mixture in an ice-water bath.

  • The resulting precipitate is filtered, washed thoroughly with cold water, and dried.

  • The crude product is then recrystallized from rectified spirit to yield pure this compound.

Experimental Workflow: Synthesis of Derivatives

cluster_synthesis Synthesis of this compound Derivatives Start 2-Methoxyaniline + Ammonium Thiocyanate Step1 Reaction in Ethanol/HCl Start->Step1 Step2 Addition of Bromine in Acetic Acid Step1->Step2 Step3 Reflux Step2->Step3 Step4 Precipitation and Filtration Step3->Step4 Step5 Recrystallization Step4->Step5 Core This compound Step5->Core Step6 Reaction with Electrophiles (e.g., acid chlorides, isocyanates, aldehydes) Core->Step6 Derivatives This compound Derivatives Step6->Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

Anticancer Activity Evaluation

The anticancer potential of the synthesized derivatives is typically evaluated in vitro against a panel of human cancer cell lines. Key assays include the MTT assay for cytotoxicity, flow cytometry for cell cycle analysis, and apoptosis assays.

Quantitative Data Summary

The following table summarizes the reported anticancer activities (IC50 values) of various benzothiazole derivatives, including those with methoxy substitutions, against different cancer cell lines.

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1 Methoxybenzamide benzothiazoleMultiple1.1 - 8.8[1]
2 Phenylamino methoxybenzothiazoleHeLa0.5 ± 0.02[1]
3 Phenylamino methoxy methylbenzothiazoleHeLa0.6 ± 0.29[1]
4 Isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amineColo2055.04 - 13[2]
5 Naphthalimide methoxybenzothiazoleHT-293.47 ± 0.2
6 Naphthalimide methoxybenzothiazoleA5493.89 ± 0.3
7 Naphthalimide methoxybenzothiazoleMCF-75.08 ± 0.3
8 Hydroxamic acid containing methoxy benzothiazoleMultiple-[1]

Note: This table is a compilation of data from various sources on benzothiazole derivatives and may not exclusively represent 7-methoxy isomers. The specific anticancer activity of this compound derivatives should be determined experimentally.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and incubate for 48 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Experimental Protocol: Cell Cycle Analysis

This protocol describes the analysis of the cell cycle distribution of cancer cells treated with the test compounds using flow cytometry.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in treated cancer cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

Signaling Pathways and Mechanism of Action

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways affected by this compound derivatives require further investigation, related compounds have been shown to modulate the following:

  • Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death by activating caspases and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M or G1), preventing cancer cells from dividing.

  • Inhibition of Kinases: Some derivatives have been shown to inhibit protein kinases that are crucial for cancer cell signaling, such as VEGFR-2.

  • Modulation of NF-κB Pathway: The NF-κB signaling pathway, which is often dysregulated in cancer, can be a target for benzothiazole derivatives.

Proposed Signaling Pathway for Anticancer Activity

cluster_pathway Proposed Anticancer Mechanism Compound This compound Derivative Kinase Protein Kinase (e.g., VEGFR-2) Compound->Kinase Inhibition NFkB NF-κB Pathway Compound->NFkB Modulation CellCycle Cell Cycle Progression Compound->CellCycle Interference Apoptosis Apoptosis Pathway Compound->Apoptosis Induction Proliferation Cell Proliferation Kinase->Proliferation NFkB->Proliferation CellCycle->Proliferation Arrest Cell Cycle Arrest (e.g., G2/M) CellCycle->Arrest CellDeath Apoptotic Cell Death Apoptosis->CellDeath

Caption: A proposed signaling pathway for the anticancer activity of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. The synthetic protocols provided herein offer a foundation for the generation of diverse chemical libraries for SAR studies. The outlined in vitro assays are essential for evaluating their cytotoxic and mechanistic properties. Further investigations into the specific molecular targets and signaling pathways will be crucial for the optimization of these compounds as potential clinical candidates.

References

Application Notes: Evaluating the Anti-inflammatory Potential of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1]. 7-Methoxybenzo[d]thiazol-2-amine (7-MBT) is a member of this promising class of compounds. Research on structurally similar benzothiazole derivatives suggests that their anti-inflammatory effects are often mediated through the modulation of critical signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway[2][3]. These notes provide a comprehensive framework for evaluating the anti-inflammatory properties of 7-MBT using established in vitro and in vivo models.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response[4][5]. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This process liberates NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, iNOS, TNF-α, and IL-6[6][7]. Benzothiazole derivatives have been shown to suppress inflammation by interfering with this cascade[2]. It is hypothesized that 7-MBT exerts its anti-inflammatory effects by inhibiting one or more steps in the NF-κB signaling pathway.

NF_kappaB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p50/p65) IkB_NFkB->NFkB Releases IkB_p P-IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription Inhibition 7-MBT (Hypothesized Inhibition) Inhibition->IKK Inhibition->NFkB

Caption: Postulated inhibition of the NF-κB signaling pathway by 7-MBT.

Experimental Drug Discovery Workflow

The evaluation of 7-MBT as an anti-inflammatory agent should follow a structured, multi-step process, progressing from initial in vitro screening to more complex in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation a Cytotoxicity Assay (MTT) b NO Production Assay (Griess Reagent) a->b c Cytokine Measurement (ELISA for TNF-α, IL-6) b->c d Mechanism of Action (Western Blot for COX-2, iNOS, p-IκB) c->d e Acute Toxicity Study d->e Lead Compound Progression f Carrageenan-Induced Paw Edema Model e->f g Histopathological Analysis f->g

Caption: General experimental workflow for anti-inflammatory drug discovery.

In Vitro Anti-inflammatory Assays

In vitro assays using the RAW 264.7 murine macrophage cell line are fundamental for the initial screening of 7-MBT.[8] These cells, when stimulated with LPS, produce a variety of pro-inflammatory mediators, providing a robust model to test the efficacy of potential inhibitors.[9][10]

Protocol: Cell Viability (MTT Assay)

It is crucial to first determine the non-toxic concentration range of 7-MBT to ensure that any observed anti-inflammatory effects are not due to cytotoxicity.[8]

  • Objective: To assess the metabolic activity of RAW 264.7 cells as an indicator of cell viability after treatment with 7-MBT.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[8]

    • Treatment: Treat cells with various concentrations of 7-MBT (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO <0.1%) for 24 hours.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measurement: Read the absorbance at 540 nm using a microplate reader.

    • Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol: Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Objective: To quantify the inhibitory effect of 7-MBT on NO production in LPS-stimulated RAW 264.7 cells.

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate (5 x 10⁴ cells/well) and allow them to adhere overnight.

    • Pre-treatment: Pre-treat cells with non-toxic concentrations of 7-MBT for 1 hour.

    • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated groups as controls.[10]

    • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add an equal volume of Griess reagent to the supernatant, incubate for 10-15 minutes at room temperature, protected from light.[8]

    • Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Griess Reaction cluster_analysis Data Analysis s1 Seed RAW 264.7 cells (96-well plate) s2 Incubate 24h s1->s2 s3 Pre-treat with 7-MBT (1h) s2->s3 s4 Stimulate with LPS (24h) s3->s4 s5 Collect Supernatant s4->s5 s6 Add Griess Reagent s5->s6 s7 Incubate 15 min (RT) s6->s7 s8 Measure Absorbance (540 nm) s7->s8 s9 Calculate % Inhibition vs LPS-only control s8->s9

Caption: Workflow for the LPS-induced Nitric Oxide (NO) production assay.
Protocol: Pro-inflammatory Cytokine Measurement (ELISA)

  • Objective: To quantify the effect of 7-MBT on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

  • Procedure:

    • Cell Culture & Stimulation: Seed and treat cells with 7-MBT and LPS as described in the NO production assay (Section 4.2).

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[12]

Illustrative In Vitro Data

The following table summarizes hypothetical data for 7-MBT based on results from similar benzothiazole derivatives.[2][13] This data should be generated experimentally for 7-MBT.

AssayParameter7-MBTDexamethasone (Positive Control)
Cell Viability CC₅₀ (µM)> 100> 100
NO Production IC₅₀ (µM)22.515.8
TNF-α Secretion IC₅₀ (µM)28.118.2
IL-6 Secretion IC₅₀ (µM)35.420.5
Table 1: Illustrative in vitro anti-inflammatory activity of 7-MBT. IC₅₀ (half-maximal inhibitory concentration) and CC₅₀ (half-maximal cytotoxic concentration) values are hypothetical.

In Vivo Anti-inflammatory Assay

The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[14][15][16]

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Objective: To evaluate the ability of 7-MBT to reduce acute inflammation in a live animal model.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g).

  • Procedure:

    • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and 7-MBT treatment groups (e.g., 25, 50, 100 mg/kg).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Compound Administration: Administer 7-MBT or control drugs orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.[15]

    • Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[14][17]

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]

    • Calculation:

      • Increase in Paw Volume = (Paw volume at time t) - (Baseline paw volume)

      • % Inhibition = [(Control Increase - Treated Increase) / Control Increase] x 100

Paw_Edema_Workflow t_minus60 T = -60 min Administer 7-MBT or Controls (p.o.) t0 T = 0 min Measure Baseline Paw Volume Inject Carrageenan t_minus60->t0 t1 T = +1 hr Measure Paw Volume t0->t1 t2 T = +2 hr Measure Paw Volume t1->t2 t3 T = +3 hr Measure Paw Volume t2->t3 t4 T = +4 hr Measure Paw Volume t3->t4 t5 T = +5 hr Measure Paw Volume t4->t5

Caption: Experimental timeline for the carrageenan-induced paw edema assay.
Illustrative In Vivo Data

The following table presents hypothetical data for 7-MBT based on the reported activity of its structural isomer, 6-methoxy-1,3-benzothiazole-2-amine, which showed activity comparable to diclofenac.[18]

Treatment Group (Dose, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle Control (1% CMC) 0.85 ± 0.06-
7-MBT (25 mg/kg) 0.61 ± 0.0528.2%
7-MBT (50 mg/kg) 0.43 ± 0.0449.4%
7-MBT (100 mg/kg) 0.29 ± 0.0365.9%
Indomethacin (10 mg/kg) 0.25 ± 0.0370.6%
Table 2: Illustrative in vivo anti-inflammatory activity of 7-MBT in the carrageenan-induced rat paw edema model. Data is hypothetical and for demonstration purposes.

Summary

These application notes provide a detailed framework for the systematic evaluation of this compound as a potential anti-inflammatory agent. The protocols for in vitro assays using RAW 264.7 macrophages and the in vivo carrageenan-induced paw edema model offer a robust pathway for screening, characterization, and validation. The data presented, while illustrative, is based on the known activities of closely related benzothiazole analogs and highlights the therapeutic promise of this class of compounds. Further investigation is required to confirm these activities and fully elucidate the specific molecular mechanisms of 7-MBT.

References

Application Note: Quantitative Analysis of 7-Methoxybenzo[d]thiazol-2-amine using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details two robust and sensitive analytical methods for the quantification of 7-Methoxybenzo[d]thiazol-2-amine in solution: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound for various applications, including pharmacokinetic studies, in vitro assays, and quality control.

Introduction

This compound is a heterocyclic amine containing a benzothiazole core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. As with any potential therapeutic agent, reliable and validated analytical methods for its quantification are crucial for all stages of drug discovery and development. This document provides detailed protocols for the determination of this compound concentrations using two common analytical techniques: HPLC-UV for routine analysis and the more sensitive and selective LC-MS/MS for bioanalytical applications. While specific analytical methods for this compound are not extensively published, the methodologies presented here are based on established principles for the analysis of similar small aromatic molecules and benzothiazole derivatives.

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in relatively clean sample matrices, such as dissolution media or chemical reaction mixtures.

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • HPLC vials

1.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Data acquisition and processing software.

1.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm

1.4. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute samples with the initial mobile phase to fall within the calibration curve range. Filter samples through a 0.45 µm syringe filter before injection if particulates are present.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma or tissue homogenates.

2.1. Materials and Reagents

  • All reagents listed for HPLC-UV.

  • Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a compound with similar chromatographic and ionization properties can be used.

  • Protein precipitation solvent (e.g., Acetonitrile with 0.1% Formic Acid).

2.2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Data acquisition and analysis software.

2.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

2.4. Mass Spectrometer Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte
HypotheticalThis compound: 181.1 > 166.1
HypotheticalInternal Standard (IS): e.g., 184.1 > 169.1
Ion Spray Voltage 5500 V
Temperature 500 °C
Collision Gas Nitrogen

2.5. Standard and Sample Preparation (for Plasma)

  • Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 rpm for 10 minutes. d. Transfer the supernatant to an HPLC vial for analysis.

Data Presentation

The performance of these methods should be validated according to regulatory guidelines. The following tables present hypothetical but representative quantitative data for method validation.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Table 2: LC-MS/MS Method Performance (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) standards Working Standards (Serial Dilution) stock->standards hplc HPLC-UV Analysis standards->hplc lcms LC-MS/MS Analysis standards->lcms sample_prep Sample Preparation (Dilution/Extraction) sample_prep->hplc sample_prep->lcms calibration Calibration Curve Generation hplc->calibration lcms->calibration quantification Quantification of Unknowns calibration->quantification

Caption: General workflow for the quantification of this compound.

method_comparison cluster_attributes Analytical Attributes cluster_methods Analytical Methods sensitivity Sensitivity hplc_uv HPLC-UV sensitivity->hplc_uv Moderate lcmsms LC-MS/MS sensitivity->lcmsms High selectivity Selectivity cost Cost & Complexity throughput Throughput throughput->hplc_uv High throughput->lcmsms Moderate hplc_uv->selectivity Moderate hplc_uv->cost Low lcmsms->selectivity High lcmsms->cost High

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

7-Methoxybenzo[d]thiazol-2-amine: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 7-Methoxybenzo[d]thiazol-2-amine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. As a derivative of the versatile benzothiazole core, the introduction of a methoxy group at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. These modifications can, in turn, modulate the compound's pharmacokinetic profile and its interaction with biological targets. This document provides an overview of the applications of the this compound scaffold in drug design, including its synthesis, and its emerging role in the development of novel therapeutics for cancer and neurodegenerative diseases. While specific data for the 7-methoxy isomer is emerging, the broader class of methoxy-substituted benzothiazoles serves as a strong indicator of its potential.

Synthetic Protocols

The synthesis of this compound and its derivatives generally follows established methods for 2-aminobenzothiazole synthesis, with the appropriate selection of a substituted aniline precursor. A general and adaptable synthetic protocol is provided below.

General Synthesis of Substituted 2-Aminobenzothiazoles

A widely used method for the synthesis of 2-aminobenzothiazoles is the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, typically bromine, in an acidic medium.

Protocol 1: Synthesis of 2-Amino-substituted Benzothiazoles

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the appropriately substituted aniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Bromine Addition: While maintaining the low temperature, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be slow to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into ice-cold water. The precipitate formed is collected by filtration.

  • Neutralization and Purification: The crude product is then washed with water, neutralized with a suitable base (e.g., sodium bicarbonate solution), and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminobenzothiazole derivative.

Note: This is a general protocol and may require optimization for specific derivatives of this compound.

Applications in Drug Design

The this compound scaffold is a promising platform for the development of a variety of therapeutic agents. Its derivatives have shown potential in several key areas of drug discovery.

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents. Methoxy-substituted derivatives, in particular, have demonstrated significant potential by targeting various cancer-related pathways.

Kinase Inhibition: Many kinases are crucial regulators of cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer. Derivatives of the benzothiazole scaffold have been investigated as inhibitors of several kinases, including Aurora kinases, which are key regulators of mitosis.

dot

cluster_0 Cell Cycle Progression cluster_1 Outcome G2 Phase G2 Phase Mitosis Mitosis G2 Phase->Mitosis Aurora Kinase A Apoptosis Apoptosis G2 Phase->Apoptosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Aurora Kinase B Mitosis->Apoptosis This compound Derivative This compound Derivative This compound Derivative->G2 Phase Inhibition This compound Derivative->Mitosis Inhibition cluster_0 Alzheimer's Disease Pathogenesis ACh Degradation Acetylcholine Degradation Neuronal Damage Neuronal Damage ACh Degradation->Neuronal Damage leads to Aβ Aggregation Amyloid-β Aggregation Aβ Aggregation->Neuronal Damage leads to Cognitive Decline Cognitive Decline Neuronal Damage->Cognitive Decline This compound Derivative This compound Derivative This compound Derivative->ACh Degradation Inhibits AChE This compound Derivative->Aβ Aggregation Inhibits

Application Notes and Protocols for 7-Methoxybenzo[d]thiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 7-Methoxybenzo[d]thiazol-2-amine in various cell-based assays. The methodologies outlined are based on established procedures for analogous benzothiazole derivatives, a class of compounds noted for their potential therapeutic properties, including anticancer and anti-inflammatory activities. Given the limited specific data on this compound, these protocols serve as a foundational guide for its initial biological characterization.

Overview and Potential Applications

This compound belongs to the 2-aminobenzothiazole scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been reported to exhibit a range of biological activities. The introduction of a methoxy group at the 7th position may influence the compound's pharmacokinetic and pharmacodynamic properties. Potential applications for investigation in cell-based assays include:

  • Anticancer Activity: Evaluation of cytotoxicity, induction of apoptosis, and cell cycle arrest in various cancer cell lines.

  • Anti-inflammatory Activity: Assessment of the inhibition of inflammatory mediators in cell models of inflammation.

Quantitative Data Summary for Related Benzothiazole Derivatives

Compound ClassCell LineAssay TypeIC50 (µM)Reference
2-Substituted BenzothiazoleHepG2 (Liver Cancer)MTT Assay (24h)56.98[2]
2-Substituted BenzothiazoleHepG2 (Liver Cancer)MTT Assay (48h)38.54[2]
2-Substituted BenzothiazoleA549 (Lung Cancer)MTT Assay34.21[3]
2-Substituted BenzothiazoleMCF-7 (Breast Cancer)MTT Assay22.13[3]
Novel Benzothiazole DerivativeU87 (Glioblastoma)Cytotoxicity Assay< 0.05[4]
Novel Benzothiazole DerivativeHeLa (Cervical Cancer)Cytotoxicity Assay< 0.05[4]

Experimental Protocols

Herein are detailed protocols for foundational cell-based assays to characterize the biological activity of this compound.

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>90%).

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.[5]

    • Incubate the plate for 4 hours at 37°C.[6][9]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][9]

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis induced by this compound using flow cytometry. The assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Materials:

  • This compound

  • Human cancer cell line

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for a specified time (e.g., 24 hours).

    • Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[10]

    • Analyze the stained cells by flow cytometry as soon as possible.

    • Use appropriate fluorescence channels for FITC (for Annexin V) and PI.

    • Analyze the data to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Anti-inflammatory Activity via Nitric Oxide Production Assay

This protocol evaluates the potential anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12][13][14]

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[12]

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.[12]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12][14]

    • Include control wells (cells only, cells with LPS only).

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the cell culture medium from each well.

    • Mix it with 100 µL of Griess reagent in a new 96-well plate.[12]

    • Incubate for 10-15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.[13]

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production.

  • Cell Viability Control:

    • Perform an MTT assay on the remaining cells in the original plate to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[15]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound (Proposed Target) Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Workflows

Cytotoxicity_Workflow Start Start Seed Seed Cancer Cells in 96-well Plate Start->Seed Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (4h) MTT->Incubate3 Solubilize Add DMSO to Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Workflow Start Start Seed Seed Cells in 6-well Plate Start->Seed Treat Treat with Compound (e.g., at IC50) Seed->Treat Harvest Harvest Adherent & Floating Cells Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate (15 min) in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection via flow cytometry.

References

Application Notes and Protocols for Molecular Docking Studies of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 7-Methoxybenzo[d]thiazol-2-amine with various protein targets. This document is intended to guide researchers in utilizing computational methods to predict the binding affinity and interaction patterns of this compound, a crucial step in early-stage drug discovery.

Introduction

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding the interaction between a small molecule (ligand) like this compound and a macromolecular target, typically a protein. This allows for the elucidation of binding mechanisms and the rational design of more potent and selective drug candidates.[3]

Potential Protein Targets

While specific studies on this compound are limited, research on analogous benzothiazole derivatives has identified several potential protein targets. These targets are often implicated in critical disease pathways, particularly in oncology and infectious diseases. Based on the available literature, likely target proteins for molecular docking studies with this compound include:

  • Tyrosine Kinases: Such as the Human Epidermal Growth Factor Receptor (HER2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key mediators in cancer cell proliferation and angiogenesis.[4][5]

  • DNA Gyrase: A crucial bacterial enzyme involved in DNA replication, making it a prime target for novel antibiotics.[4]

  • Histone Deacetylases (HDACs): Enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in cancer therapy.

  • p56lck Tyrosine Kinase: A member of the Src family of tyrosine kinases that plays a significant role in T-cell signaling and is a target for immunosuppressive and anti-inflammatory drugs.[6]

  • Lysine-Specific Demethylase 1 (LSD1): An enzyme involved in histone modification that is overexpressed in various cancers.[7]

Experimental Protocols

This section outlines a detailed protocol for performing molecular docking studies. The protocol is generalized and can be adapted for various software packages like AutoDock Vina, GLIDE, or Maestro.

Protocol 1: Molecular Docking Workflow

1. Protein Preparation:

  • Objective: To prepare the target protein structure for docking by removing extraneous molecules, adding hydrogen atoms, and assigning correct charges.

  • Procedure:

    • Retrieve the 3D crystal structure of the target protein from a public database like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to each atom using a force field (e.g., Gasteiger charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

2. Ligand Preparation:

  • Objective: To generate a 3D conformation of this compound and prepare it for docking.

  • Procedure:

    • Draw the 2D structure of this compound using a chemical drawing tool like MarvinSketch or ChemDraw.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT).

3. Grid Generation:

  • Objective: To define the search space for the docking simulation in the active site of the target protein.

  • Procedure:

    • Identify the active site of the protein, often based on the binding site of a co-crystallized ligand or through literature review.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely. For example, a grid of 60 x 60 x 60 Å with a spacing of 0.375 Å can be used.[4]

    • Generate the grid parameter file.

4. Docking Simulation:

  • Objective: To perform the docking calculation to predict the binding poses and affinities of the ligand.

  • Procedure:

    • Use a docking program (e.g., AutoDock Vina) to dock the prepared ligand into the grid defined on the target protein.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a higher value increases accuracy but also computation time). An exhaustiveness of 8 is a common starting point.[4]

    • Run the docking simulation. The program will generate multiple binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).

5. Analysis of Results:

  • Objective: To analyze the docking results to understand the binding mode and interactions.

  • Procedure:

    • Visualize the predicted binding poses of the ligand in the active site of the protein using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio Visualizer).[2]

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

    • Compare the binding affinity of this compound with that of a known inhibitor or the native ligand, if available.

Data Presentation

The following tables summarize representative quantitative data from molecular docking studies of various benzo[d]thiazol-2-amine derivatives with different protein targets. This data can serve as a benchmark for studies on this compound.

Table 1: Predicted Binding Affinities of Benzo[d]thiazol-2-amine Derivatives against Various Protein Targets

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
1,3-benzothiazole-2-amine derivativesGABA-AT-5.8 to -6.6Vigabatrin-5.2
1,3-benzothiazole-2-amine derivativesNavMs~ -5.0LamotrigineNot specified
Benzo[d]thiazol-2-amine derivativesHER Enzyme-9.8 to -10.4Not specifiedNot specified
Amino-carboxamide benzothiazolesLSD1IC50: 18.4 µMNot specifiedNot specified
Benzothiazole-hydroxamic acid hybridsHDAC8-6.322 to -9.460SAHA-5.357

Note: The data presented is for derivatives of benzo[d]thiazol-2-amine and not specifically for this compound. Binding affinities are typically reported as negative values, with a more negative value indicating a stronger predicted interaction.[2][5][7]

Visualizations

Workflow and Signaling Pathway Diagrams

To facilitate a clearer understanding of the experimental and biological processes, the following diagrams have been generated using Graphviz.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (from PDB) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_2D Ligand 2D Structure (this compound) Ligand_3D 3D Conformation Generation Ligand_2D->Ligand_3D Grid Grid Generation (Define Active Site) Protein_Prep->Grid Ligand_Prep Ligand Preparation (Energy Minimization) Ligand_3D->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid->Docking Results Docking Results (Binding Poses & Affinities) Docking->Results Visualization Visualization & Interaction Analysis Results->Visualization Report Report Generation Visualization->Report

Caption: Molecular Docking Workflow.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention HER2 HER2 Receptor RAS RAS HER2->RAS Activates PI3K PI3K HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Promotes Angiogenesis Angiogenesis mTOR->Angiogenesis Promotes Inhibitor This compound (Proposed) Inhibitor->HER2 Inhibits

Caption: Simplified HER2 Signaling Pathway.

References

Application of 7-Methoxybenzo[d]thiazol-2-amine in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 2-aminobenzothiazole scaffold, in particular, is a privileged structure in the development of novel therapeutic agents. 7-Methoxybenzo[d]thiazol-2-amine is a member of this family, and while specific research on its antimicrobial properties is limited in publicly available literature, the broader class of methoxy-substituted 2-aminobenzothiazoles has shown promising activity against a range of bacterial and fungal pathogens.

This document provides a comprehensive overview of the potential applications of this compound in antimicrobial research. Due to the limited direct data on this specific isomer, this report leverages findings from closely related methoxy-substituted benzothiazole derivatives to present representative data and protocols. These notes are intended to guide researchers in designing and executing experiments to evaluate the antimicrobial efficacy of this compound.

Postulated Mechanism of Action

The antimicrobial mechanism of action for benzothiazole derivatives is believed to be multifactorial, with different analogs potentially targeting various essential cellular processes in microorganisms.[1] Studies on related compounds suggest that potential mechanisms could include:

  • Enzyme Inhibition: Benzothiazoles have been shown to inhibit essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS).[2][3] DNA gyrase is crucial for DNA replication, and its inhibition leads to bacterial cell death. DHPS is a key enzyme in the folate synthesis pathway, which is vital for bacterial survival.

  • Disruption of Cellular Respiration: Some heterocyclic compounds can interfere with the electron transport chain, disrupting cellular respiration and leading to a decrease in ATP production.

  • Cell Membrane Damage: The lipophilic nature of the benzothiazole ring may facilitate its interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Further research is necessary to elucidate the specific molecular targets of this compound.

Data Presentation: Antimicrobial Activity of Related Benzothiazole Derivatives

The following tables summarize the in vitro antimicrobial activity of various methoxy-substituted and other related benzothiazole derivatives against a panel of pathogenic bacteria and fungi. This data is presented to provide a representative outlook on the potential efficacy of this compound. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Benzothiazole Derivatives against Bacterial Strains

Compound/DerivativeStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference(s)
Benzothiazole-Thiazole Hybrid 4b 3.90 µg/mL7.81 µg/mL15.63 µg/mL15.63 µg/mL[4]
Benzothiazole-Thiazole Hybrid 4c 7.81 µg/mL15.63 µg/mL31.25 µg/mL31.25 µg/mL[4]
Benzothiazole-Thiazole Hybrid 4d 3.90 µg/mL7.81 µg/mL7.81 µg/mL15.63 µg/mL[4]
Benzothiazole-Thiazole Hybrid 4f 3.90 µg/mL3.90 µg/mL7.81 µg/mL7.81 µg/mL[4]
Dichloropyrazole-based Benzothiazole 104 0.0156–0.25 µg/mL-1–4 µg/mL1–4 µg/mL[1]
Isatin-Benzothiazole Hybrid 41c 12.5 µg/mL-3.1 µg/mL6.2 µg/mL[1]

Note: The specific structures of the compounds in the table can be found in the cited references. The data is intended to be representative of the potential activity of this class of compounds.

Table 2: Representative Minimum Inhibitory Concentrations (MICs) of Benzothiazole Derivatives against Fungal Strains

Compound/DerivativeCandida albicansAspergillus nigerReference(s)
Benzothiazole-Thiazole Hybrid 4b 7.81 µg/mL15.63 µg/mL[4]
Benzothiazole-Thiazole Hybrid 4c 15.63 µg/mL31.25 µg/mL[4]
Benzothiazole-Thiazole Hybrid 4d 7.81 µg/mL7.81 µg/mL[4]
Benzothiazole-Thiazole Hybrid 4f 3.90 µg/mL7.81 µg/mL[4]

Note: The specific structures of the compounds in the table can be found in the cited references. The data is intended to be representative of the potential activity of this class of compounds.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a standard method for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Protocol 2: Synthesis of 6-Substituted 2-Aminobenzothiazoles (Representative)

While the specific synthesis for this compound is not detailed in the provided search results, a general method for synthesizing 6-substituted 2-aminobenzothiazoles can be adapted.[5]

Materials:

  • p-Substituted aniline (e.g., p-anisidine for a methoxy substituent)

  • Potassium thiocyanate (KSCN)

  • Ethanol

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in ethanol.

  • Add a few drops of glacial acetic acid to the mixture.

  • Slowly add a solution of bromine (0.01 mol) in glacial acetic acid to the reaction mixture while stirring.

  • Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-aminobenzothiazole derivative.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G Workflow for Antimicrobial Susceptibility Testing prep_compound Prepare Stock Solution of this compound serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculation Inoculate Microtiter Plate serial_dilution->inoculation prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Hypothesized Signaling Pathway Inhibition

G Hypothesized Inhibition of Bacterial DNA Gyrase compound This compound dna_gyrase DNA Gyrase (GyrA and GyrB subunits) compound->dna_gyrase Inhibition relaxed_dna Relaxed DNA dna_gyrase->relaxed_dna Relaxation replication DNA Replication dna_gyrase->replication Essential for supercoiled_dna Supercoiled DNA supercoiled_dna->dna_gyrase relaxed_dna->replication cell_death Bacterial Cell Death replication->cell_death

Caption: Postulated mechanism of action involving the inhibition of bacterial DNA gyrase.

Conclusion

References

Application Notes and Protocols for High-Throughput Screening of 7-Methoxybenzo[d]thiazol-2-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-Methoxybenzo[d]thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] Benzothiazoles are key components in a variety of pharmacologically active agents, demonstrating potential as anticancer, neuroprotective, and antimicrobial therapeutics.[1][4][5] High-throughput screening (HTS) is a fundamental approach in modern drug discovery that facilitates the rapid assessment of large chemical libraries to identify "hit" compounds with desired biological activity against a specific target or pathway.[6][7][8]

These application notes provide a detailed framework for conducting an HTS campaign to identify and characterize bioactive compounds from a this compound library. Given the frequent role of benzothiazole derivatives as kinase inhibitors, a representative biochemical kinase inhibition assay will be described as the primary screening platform.[9]

Data Presentation: In Vitro Kinase Inhibition

The following table summarizes hypothetical quantitative data for the inhibitory activity of representative "hit" compounds from a this compound library against a target kinase. This data is essential for determining the potency and selectivity of potential drug candidates.

Compound IDTarget KinaseAssay TypeIC50 (nM)
MBTA-001Kinase XTR-FRET85
MBTA-002Kinase XTR-FRET150
MBTA-003Kinase XTR-FRET>10,000
Staurosporine (Control)Kinase XTR-FRET10

Experimental Protocols

High-Throughput Screening Workflow

The overall workflow for the high-throughput screening of a this compound library is a multi-step process that begins with assay development and culminates in the identification of confirmed hits.[7][10]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Confirmation AssayDev Assay Development & Miniaturization PilotScreen Pilot Screen (~2,000 compounds) AssayDev->PilotScreen HTS High-Throughput Screening PilotScreen->HTS DataAnalysis Data Analysis & Hit Identification HTS->DataAnalysis HitConfirm Hit Confirmation DataAnalysis->HitConfirm SAR Preliminary SAR HitConfirm->SAR

A high-level overview of the high-throughput screening cascade.
Biochemical Kinase Inhibition Assay Protocol (384-well format)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for HTS.[6]

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Kinase Solution: Dilute the target kinase to the optimal concentration in the assay buffer.

  • Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at their optimal concentrations in the assay buffer.

  • Detection Reagent: Prepare a solution with a specific antibody for the phosphorylated substrate in a TR-FRET format.

2. Assay Procedure:

  • Using an acoustic dispenser, transfer 50 nL of library compounds, positive control (e.g., Staurosporine), and negative control (DMSO) to the wells of a 384-well assay plate.[6]

  • Add 5 µL of the kinase solution to all wells using a robotic liquid handler.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.[6]

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.[6]

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and detect the product by adding 10 µL of the detection reagent.[6]

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate using a TR-FRET-capable plate reader.

3. Data Analysis and Hit Confirmation:

  • Normalize the raw data from each plate to the positive and negative controls.

  • Identify "hits" as compounds that produce signal inhibition above a defined threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).[6]

  • Confirm the activity of initial hits by re-testing.

  • Perform dose-response curves for confirmed hits to determine their IC50 values.

  • Analyze the preliminary structure-activity relationships (SAR) to guide further optimization.[10]

Plausible Signaling Pathway Inhibition

Many benzothiazole derivatives have been shown to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[9][11] Inhibition of a key kinase can disrupt the downstream signaling cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KinaseX Target Kinase X RTK->KinaseX Downstream Downstream Effectors KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Compound This compound Derivative Compound->KinaseX

A generic kinase signaling pathway illustrating the point of inhibition.

References

Application Notes and Protocols for the Derivatization of 7-Methoxybenzo[d]thiazol-2-amine to Enhance Biological Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies and experimental protocols for the chemical modification of 7-Methoxybenzo[d]thiazol-2-amine. The objective of these derivatizations is to explore and enhance the therapeutic potential of the core scaffold by introducing various functional groups, leading to improved potency against a range of biological targets. The information compiled herein is based on established methodologies for the derivatization of the broader 2-aminobenzothiazole class, which are adaptable to the 7-methoxy analog.

Overview of Derivatization Strategies

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The derivatization of this compound can be primarily focused on two key positions: the exocyclic 2-amino group and the benzothiazole ring system. Modifications at the 2-amino group are common for modulating the molecule's interaction with biological targets.

Key Derivatization Approaches:

  • N-Acetylation and N-Acylation: Introduction of an acetyl or other acyl groups at the 2-amino position can influence the compound's solubility, stability, and binding interactions.

  • Schiff Base Formation: Condensation of the 2-amino group with various aldehydes and ketones yields Schiff bases, which can serve as intermediates for further functionalization or as bioactive molecules themselves.

  • Synthesis of Hydrazones: Conversion of the 2-amino group to a hydrazinyl moiety allows for the synthesis of hydrazone derivatives, a class of compounds known for their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition.[2]

  • Urea and Thiourea Formation: Reaction of the 2-amino group with isocyanates or isothiocyanates can produce urea and thiourea derivatives, which have shown potential in various therapeutic areas.

  • Nucleophilic Substitution with Heteroaryl Halides: The 2-amino group can act as a nucleophile to displace halides from activated heteroaryl rings, leading to the formation of N-heteroaryl substituted derivatives.

Experimental Protocols

The following protocols are generalized methods for the derivatization of 2-aminobenzothiazoles and can be adapted for this compound.

General Protocol for N-Acetylation

This protocol describes the synthesis of N-(7-Methoxybenzo[d]thiazol-2-yl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane.

  • Add a catalytic amount of pyridine.

  • To this solution, add acetic anhydride (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(7-Methoxybenzo[d]thiazol-2-yl)acetamide.

General Protocol for Schiff Base Formation

This protocol outlines the synthesis of Schiff base derivatives by reacting this compound with an appropriate aldehyde.

Materials:

  • This compound

  • Substituted aromatic or aliphatic aldehyde (1 equivalent)

  • Ethanol or Methanol as solvent

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the selected aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry it to yield the Schiff base derivative.

General Protocol for Hydrazone Synthesis

This multi-step protocol describes the conversion of the 2-amino group to a hydrazinyl group, followed by condensation with an aldehyde to form a hydrazone.

Step 1: Synthesis of 2-Hydrazinyl-7-methoxybenzo[d]thiazole

  • The synthesis of 2-hydrazinylbenzothiazoles can be achieved through the reaction of the corresponding 2-mercaptobenzothiazole with hydrazine hydrate.[3] An alternative approach involves the diazotization of 2-aminobenzothiazole followed by reduction.

Step 2: Synthesis of the Hydrazone Derivative

Materials:

  • 2-Hydrazinyl-7-methoxybenzo[d]thiazole

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve 2-Hydrazinyl-7-methoxybenzo[d]thiazole (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the hydrazone derivative.

Quantitative Data on Biological Potency

The derivatization of the benzothiazole scaffold has led to compounds with significant inhibitory activity against various enzymes and cancer cell lines. The following tables summarize some of the reported IC50 values for derivatives of methoxy-substituted and other 2-aminobenzothiazoles.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Benzothiazole Derivatives [2][4][5]

Compound IDSubstitution PatternTargetIC50 (µM)
4d 2-methyl, 6-(4-nitrobenzyloxy)MAO-A0.218
MAO-B0.0046
5e 2-methyl, 5-(4-chlorobenzyloxy)MAO-A0.132
MAO-B0.0054
3e 2-hydrazone derivativeMAO-B0.060
4f 2-substituted benzamideMAO-B0.0403
4m 2-substituted benzamideMAO-B0.0567

Table 2: Anticancer Activity of 2-Aminobenzothiazole Derivatives [6][7]

Compound IDSubstitution PatternCell LineIC50 (µM)
OMS5 2-(4-nitroanilino)acetamidoA549 (Lung)22.13
MCF-7 (Breast)24.31
OMS14 2-(piperazin-1-yl)-N-(4-nitrophenyl)acetamidoA549 (Lung)61.03
MCF-7 (Breast)27.08
Compound A 2-substituted (nitro)HepG2 (Liver)56.98 (24h)
38.54 (48h)
Compound B 2-substituted (fluoro)HepG2 (Liver)59.17 (24h)
29.63 (48h)

Visualizations

Signaling Pathways

The derivatization of this compound can yield compounds that interact with various signaling pathways implicated in diseases like cancer and neurodegenerative disorders.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzothiazole Derivative (e.g., OMS14) Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway targeted by anticancer benzothiazole derivatives.

MAO_Inhibition_Pathway Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamine->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Increased_Neurotransmitters Increased Neurotransmitter Levels Inhibitor Benzothiazole Derivative Inhibitor->MAO Inhibition N_Acetylation_Workflow start Start: this compound dissolve Dissolve in DCM + Pyridine start->dissolve add_reagent Add Acetic Anhydride dissolve->add_reagent react Stir at RT (4-6h) add_reagent->react workup Aqueous Workup (NaHCO3 wash) react->workup dry Dry (MgSO4) & Filter workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify end Product: N-acetylated derivative purify->end Schiff_Base_Workflow start Start: this compound mix Mix with Aldehyde in Ethanol start->mix catalyze Add catalytic Acetic Acid mix->catalyze reflux Reflux (6-8h) catalyze->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash_dry Wash with cold Ethanol & Dry filter->wash_dry end Product: Schiff Base derivative wash_dry->end

References

Application Notes and Protocols: 7-Methoxybenzo[d]thiazol-2-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific kinase inhibitory activity of 7-Methoxybenzo[d]thiazol-2-amine is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally related benzothiazole derivatives. This document serves as a guide for researchers to design and conduct kinase inhibition assays for this compound and its analogs, leveraging established methodologies for this class of compounds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent kinase inhibition. Derivatives of 2-aminobenzothiazole have been investigated as inhibitors of a variety of protein kinases, which are critical regulators of cellular processes and established targets in drug discovery, particularly in oncology and immunology. This compound, as a member of this family, represents a valuable starting point for screening campaigns and the development of novel kinase inhibitors.

Potential Kinase Targets for Benzothiazole Derivatives

Research on compounds structurally related to this compound has revealed inhibitory activity against several important kinase families. This suggests potential avenues of investigation for the title compound.

Table 1: Reported Kinase Targets of Benzothiazole Derivatives and Related Compounds

Kinase Target FamilySpecific KinasesTherapeutic Area
Tyrosine KinasesBruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), c-SrcImmunology, Oncology
Serine/Threonine KinasesPhosphoinositide 3-kinase (PI3K), c-Jun N-terminal Kinase (JNK), Casein Kinase 2 (CK2), Glycogen Synthase Kinase 3β (GSK3β), Rho-associated kinase (ROCK-II)Oncology, Inflammation, Neuroscience

Quantitative Data of Representative Benzothiazole Kinase Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of several benzothiazole derivatives against various kinases. This data illustrates the potential potency and selectivity that can be achieved with this scaffold and serves as a benchmark for evaluating this compound.

Table 2: IC50 Values of Selected Benzothiazole Derivatives in Kinase Inhibition Assays

Compound StructureKinase TargetIC50 (nM)Reference
Novel Benzothiazole DerivativeBTK21
Thienopyrimidine ScaffoldBTK29.9
Pyrazolo[3,4-d]pyrimidine DerivativeBTK4.2
Tetrahydrobenzo[d]thiazole Derivative (1g)CK21900
Tetrahydrobenzo[d]thiazole Derivative (1g)GSK3β670
2-thioether-benzothiazole (BI-87G3)JNK (in-cell c-Jun phosphorylation)15000

Experimental Protocols

The following are detailed protocols for biochemical and cell-based kinase inhibition assays that can be adapted for the evaluation of this compound.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory effect of a test compound. The amount of ADP produced in the kinase reaction is converted to a light signal.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 100 µM to 1 nM).

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, purified kinase, and the specific substrate.

  • Enzyme Addition: Add the kinase reaction mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blotting)

This protocol assesses the ability of this compound to inhibit the phosphorylation of a target kinase or its downstream substrate within a cellular context.

Materials:

  • Cell line expressing the target kinase (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Stimulant (e.g., growth factor, cytokine) to activate the kinase pathway

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies (specific for the phosphorylated and total forms of the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.

  • Kinase Activation: Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein as a loading control.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

    • Determine the concentration-dependent reduction in phosphorylation.

Visualizations

G Hypothesized PI3K/Akt Signaling Pathway Inhibition cluster_0 Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream_Effectors->Cell_Response Benzothiazole_Inhibitor This compound (Hypothesized Target) Benzothiazole_Inhibitor->PI3K

Caption: Hypothesized PI3K/Akt Signaling Pathway Inhibition.

G cluster_workflow Biochemical Kinase Assay Workflow A Compound Dilution (this compound) B Add Compound, Kinase, and Substrate to Plate A->B C Initiate Reaction with ATP B->C D Incubate (e.g., 60 min at 30°C) C->D E Stop Reaction & Detect Signal (e.g., Luminescence) D->E F Data Analysis (IC50 Determination) E->F

Caption: Biochemical Kinase Assay Workflow.

Troubleshooting & Optimization

optimizing reaction conditions for 7-Methoxybenzo[d]thiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Methoxybenzo[d]thiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis is the Hugerschoff reaction, which involves the oxidative cyclization of a substituted arylthiourea.[1] In the case of this compound, the precursor would be 1-(3-methoxyphenyl)thiourea, which is typically formed in situ from 3-methoxyaniline and a thiocyanate salt. The subsequent cyclization is induced by an oxidizing agent, most commonly bromine in an acidic solvent like glacial acetic acid.

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges include controlling the regioselectivity of the cyclization, minimizing side reactions such as aromatic bromination, and purification of the final product from potential regioisomeric byproducts.[1] Starting from 3-methoxyaniline, the cyclization can potentially yield both this compound and 5-Methoxybenzo[d]thiazol-2-amine, which can be challenging to separate.[1]

Q3: How does the methoxy substituent influence the reaction?

A3: The methoxy group is an electron-donating group, which generally activates the aromatic ring towards electrophilic substitution. This can facilitate the desired cyclization but also increases the risk of side reactions like aromatic bromination if the reaction conditions are not carefully controlled.[1] Its position on the aniline precursor dictates the final position on the benzothiazole ring.

Q4: What are the typical yields for this synthesis?

A4: Yields for the synthesis of substituted 2-aminobenzothiazoles can vary significantly depending on the specific substrate and reaction conditions. Yields ranging from 60% to 85% have been reported for analogous syntheses.[2] Optimization of reaction parameters is crucial for achieving high yields.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Poor quality of starting materials: Impurities in 3-methoxyaniline or the thiocyanate salt can inhibit the reaction. 2. Incorrect reaction temperature: The initial thiourea formation and subsequent cyclization have different optimal temperature ranges. 3. Insufficient reaction time: The reaction may not have proceeded to completion.1. Ensure high purity of all reagents. Use freshly distilled 3-methoxyaniline if necessary. 2. Maintain a low temperature (0-5 °C) during the addition of bromine to control the exothermic reaction and prevent side reactions. The reaction may require a subsequent period of heating (reflux) for the cyclization to complete. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Formation of a Mixture of Isomers (5- and 7-methoxy) The use of a meta-substituted aniline (3-methoxyaniline) can lead to the formation of both 5- and 7-substituted benzothiazoles.1. Optimize reaction conditions: The ratio of isomers can sometimes be influenced by the solvent, temperature, and catalyst. 2. Purification: Careful column chromatography is often required to separate the isomers. The choice of eluent is critical. A gradient elution with a hexane/ethyl acetate system may be effective. HPLC can also be used for separation and analysis.[3]
Presence of Brominated Byproducts Excess bromine or addition at a higher temperature can lead to electrophilic substitution on the aromatic ring.1. Use a stoichiometric amount of bromine. 2. Add the bromine solution dropwise at a low temperature (0-5 °C) to maintain a low concentration in the reaction mixture.
Difficulty in Product Purification 1. Co-elution of isomers: The 5- and 7-methoxy isomers may have similar polarities, making chromatographic separation difficult. 2. Presence of unreacted starting materials or side products. 1. Use a high-resolution chromatography technique. Consider using a different stationary phase or a multi-step purification process. 2. Recrystallization: Attempt recrystallization from a suitable solvent (e.g., ethanol, methanol) to remove impurities.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the Hugerschoff reaction for substituted 2-aminobenzothiazoles. Optimization may be required.

Materials:

  • 3-Methoxyaniline

  • Ammonium thiocyanate (or Potassium thiocyanate)

  • Glacial Acetic Acid

  • Bromine

  • Ethanol

  • Deionized Water

  • Sodium bicarbonate solution (saturated)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyaniline (1 equivalent) and ammonium thiocyanate (1 equivalent) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the cooled mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Dry the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the 7-methoxy isomer from the 5-methoxy isomer and other impurities.

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation

Table 1: Summary of Typical Reaction Conditions

ParameterCondition
Starting Material 3-Methoxyaniline
Reagents Ammonium thiocyanate, Bromine
Solvent Glacial Acetic Acid
Temperature 0-5 °C (Bromine addition), Reflux (Cyclization)
Reaction Time 3-6 hours
Work-up Neutralization with NaHCO₃, Filtration
Purification Column Chromatography

Table 2: Representative NMR Data for Methoxy-Substituted 2-Aminobenzothiazoles

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound (Predicted) Aromatic protons in the range of 6.7-7.5 ppm, a singlet for the methoxy group around 3.9 ppm, and a broad singlet for the amino group.Aromatic carbons, a methoxy carbon around 56 ppm, and the C2 carbon of the thiazole ring.
5-Methoxy-2-methyl-benzothiazole ------

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: Reagents reagents 3-Methoxyaniline Ammonium Thiocyanate Glacial Acetic Acid start->reagents bromination Bromine Addition (0-5 °C) reagents->bromination cyclization Cyclization (Reflux) bromination->cyclization workup Work-up (Neutralization & Precipitation) cyclization->workup crude Crude Product workup->crude column Column Chromatography (Separation of Isomers) crude->column pure Pure this compound column->pure analysis Characterization (NMR, MS) pure->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Methoxybenzo[d]thiazol-2-amine, a crucial building block in medicinal chemistry. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A primary challenge is the formation of a mixture of regioisomers, namely the desired 7-methoxy and the undesired 5-methoxy-2-aminobenzothiazole, when using 3-methoxyaniline as a starting material. The cyclization step can proceed at two different positions on the aromatic ring relative to the methoxy group.

To improve the yield of the desired 7-methoxy isomer, consider the following:

  • Purity of Starting Materials: Ensure that your 3-methoxyaniline, potassium thiocyanate, and bromine are of high purity. Impurities can lead to side reactions and lower the overall yield.

  • Reaction Temperature: The temperature during the addition of bromine is critical. Maintaining a low temperature (typically below 10°C) can help to control the reaction rate and minimize the formation of byproducts.

  • Solvent: Glacial acetic acid is a commonly used solvent for this reaction. Ensure it is anhydrous, as the presence of water can interfere with the reaction.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of bromine can lead to the formation of polybrominated byproducts.

  • Purification Method: Efficient separation of the 7-methoxy isomer from the 5-methoxy isomer is crucial. Column chromatography is often necessary for this separation.

Q2: I am observing the formation of a significant amount of the 5-methoxy isomer as a byproduct. How can I improve the regioselectivity of the reaction?

A2: The formation of both 5- and 7-methoxy-2-aminobenzothiazole is a known challenge when starting from 3-methoxyaniline. The electronic and steric effects of the methoxy group influence the position of cyclization. While achieving complete selectivity for the 7-methoxy isomer is difficult, you can influence the ratio of the isomers:

  • Reaction Conditions: Subtle changes in reaction temperature and the rate of bromine addition can sometimes influence the isomer ratio. Experiment with slightly different temperature profiles during the addition of bromine.

  • Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider exploring alternative synthetic strategies that offer better control over the position of the methoxy group.

Q3: What are the common impurities I should look for, and how can I effectively purify the final product?

A3: Besides the 5-methoxy regioisomer, other potential impurities include unreacted starting materials (3-methoxyaniline), intermediate thiourea derivatives, and polybrominated species.

For purification, a multi-step approach is often most effective:

  • Work-up: After the reaction is complete, pouring the reaction mixture into ice water will precipitate the crude product. Thoroughly wash the precipitate with water to remove any water-soluble impurities.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water) can help to remove some impurities, but may not be sufficient to separate the 5- and 7-methoxy isomers.

  • Column Chromatography: This is the most effective method for separating the regioisomers. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used. Monitor the fractions carefully using thin-layer chromatography (TLC) to isolate the desired 7-methoxy isomer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction.- Increase reaction time. - Ensure the reaction mixture is homogenous. - Verify the quality and reactivity of the reagents.
Degradation of starting materials or product.- Maintain a low temperature during bromine addition. - Avoid prolonged exposure to harsh acidic conditions.
Formation of Multiple Products (Observed on TLC) Formation of regioisomers (5- and 7-methoxy).- Optimize reaction temperature and bromine addition rate. - Employ careful column chromatography for separation.
Formation of polybrominated byproducts.- Use a stoichiometric amount of bromine. - Add the bromine solution dropwise at a controlled rate.
Difficulty in Product Purification Co-elution of regioisomers during column chromatography.- Use a longer column for better separation. - Optimize the eluent system for better resolution between the spots on TLC.
Product is an oil or does not crystallize.- Ensure all solvent from the column chromatography has been removed under vacuum. - Try triturating the oil with a non-polar solvent like hexane to induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 3-Methoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methoxyaniline (1 equivalent) in glacial acetic acid.

  • Cool the flask in an ice bath to maintain a temperature below 10°C.

  • In a separate beaker, dissolve potassium thiocyanate (1 equivalent) in glacial acetic acid and add this solution to the cooled solution of 3-methoxyaniline.

  • Prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains below 10°C throughout the addition.

  • After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • A precipitate will form. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.

  • The crude product will be a mixture of 5- and 7-methoxy-2-aminobenzothiazole. Purify the desired 7-methoxy isomer using silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure 7-methoxy isomer and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative)

Parameter Condition A Condition B Condition C
Temperature of Bromine Addition 0-5 °C10-15 °CRoom Temperature
Reaction Time 6 hours6 hours4 hours
Overall Yield (Crude) 75%70%60%
Ratio of 7-methoxy:5-methoxy Isomer ~1:1~1:1.2~1:1.5

Note: The data in this table is illustrative and intended to show potential trends. Actual results may vary.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyphenylthiourea 3-Methoxyphenylthiourea 3-Methoxyaniline->3-Methoxyphenylthiourea KSCN, H+ KSCN KSCN Br2 Br2 This compound This compound 3-Methoxyphenylthiourea->this compound Br2, Acetic Acid 5-Methoxybenzo[d]thiazol-2-amine 5-Methoxybenzo[d]thiazol-2-amine 3-Methoxyphenylthiourea->5-Methoxybenzo[d]thiazol-2-amine Br2, Acetic Acid

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity check_temp Verify Reaction Temperature Control (Bromine Addition < 10°C) start->check_temp check_stoichiometry Confirm Stoichiometry of Reactants start->check_stoichiometry check_purification Optimize Purification Protocol (Column Chromatography) start->check_purification solution1 Use High-Purity Reagents check_purity->solution1 solution2 Maintain Strict Temperature Control check_temp->solution2 solution3 Adjust Molar Ratios check_stoichiometry->solution3 solution4 Use Optimized Eluent for Chromatography check_purification->solution4

Caption: Troubleshooting workflow for low yield.

Regioselectivity_Factors center Regioselectivity (7-methoxy vs. 5-methoxy) temp Reaction Temperature center->temp addition_rate Rate of Bromine Addition center->addition_rate steric Steric Hindrance center->steric electronic Electronic Effects of Methoxy Group center->electronic

Caption: Factors influencing regioselectivity.

troubleshooting solubility issues with 7-Methoxybenzo[d]thiazol-2-amine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with 7-Methoxybenzo[d]thiazol-2-amine during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterocyclic organic compound. Its physicochemical properties, along with those of related isomers, are summarized below. These properties, particularly the low water solubility, are critical to consider when designing experiments.

Table 1: Physicochemical Properties of Methoxybenzo[d]thiazol-2-amine Isomers

PropertyThis compound6-Methoxybenzo[d]thiazol-2-amine4-Methoxybenzo[d]thiazol-2-amineBenzo[d]thiazol-2-amine (Parent Compound)
Molecular Formula C₈H₈N₂OS[1]C₈H₈N₂OS[2][3]C₈H₈N₂OS[4]C₇H₆N₂S[5]
Molecular Weight 180.23 g/mol [1]180.23 g/mol [2]180.23 g/mol [4]150.20 g/mol [5]
Appearance Not specifiedCrystalline Powder[2]Beige Chunky Solid[4]Solid
Water Solubility Predicted to be low<0.1 g/100 mL at 21 °C[2]Not specified< 1 mg/mL[5]
Organic Solvent Solubility Soluble in DMSOVery slightly soluble in Methanol[2]Not specifiedSoluble in alcohol
CAS Number 1254300-95-2[6]1747-60-0[2]5464-79-9[4]136-95-8[5]

Q2: Why is this compound expected to have low aqueous solubility?

Like many benzothiazole derivatives, this compound possesses a rigid, aromatic ring structure which is largely hydrophobic.[7] While the amine and methoxy groups add some polarity, the molecule as a whole does not readily interact with water molecules, leading to poor solubility in aqueous buffers and cell culture media. Over 70% of new chemical entities face this challenge.[7]

Q3: What is the recommended solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound.[7][8] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide array of organic molecules.[9]

Q4: What are the common issues when diluting a DMSO stock solution into an aqueous buffer?

The most frequent problem is antisolvent precipitation .[10] This occurs when the DMSO stock is added to the aqueous buffer (the "antisolvent"), causing a rapid decrease in the compound's solubility. The localized high concentration of the compound exceeds its solubility limit in the mixed solvent system, leading it to crash out of solution.[10][11] This results in an unknown and lower effective concentration of your compound in the assay, which can lead to inaccurate and irreproducible results.[7]

Troubleshooting Guide for Solubility Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous buffer.

This is a classic case of antisolvent precipitation. The key is to manage the dilution process to avoid creating localized areas of high compound concentration.

Solution Workflow:

G cluster_0 Troubleshooting Immediate Precipitation start Precipitation Observed Immediately Upon Dilution step1 Decrease Final Concentration Is a lower concentration acceptable for the experiment? start->step1 step2 Optimize Dilution Technique (See Protocol Below) step1->step2 Yes/No end_solved Solution is Clear: Proceed with Experiment step1->end_solved Yes, and it works step3 Use Co-Solvents or Excipients (Advanced Method) step2->step3 step3->end_solved Success end_unsolved Issue Persists: Re-evaluate required concentration or formulation step3->end_unsolved Failure

Caption: Workflow for addressing immediate precipitation.

Recommended Dilution Protocol:

  • Warm the Buffer: Gently warm your aqueous buffer (e.g., cell culture media, PBS) to the experimental temperature (e.g., 37°C). This can slightly increase the compound's solubility.

  • Vigorous Mixing: Place the aqueous buffer on a vortexer or magnetic stirrer set to a high speed to create a vortex.

  • Slow, Dropwise Addition: Add the DMSO stock solution directly into the vortex of the stirring buffer, one drop at a time. This ensures rapid dispersion and minimizes localized high concentrations.[10][11]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.

Problem 2: My solution is clear at first but shows precipitation after incubation or storage.

This indicates that the compound is at a concentration that is thermodynamically unstable in your buffer over time.

Potential Causes and Solutions:

  • Temperature Changes: If the solution was prepared warm and then cooled to room temperature or 4°C, the solubility may have decreased, causing precipitation.

    • Solution: Store the solution at a constant temperature. Prepare fresh solutions before each experiment and avoid freeze-thaw cycles.[10]

  • pH Shift: The pH of your buffer may change over time, especially if not adequately buffered or if exposed to CO₂ in the atmosphere. For an amine-containing compound, a decrease in pH would likely increase solubility, but an increase could decrease it.

    • Solution: Ensure your buffer system is robust and stable for the duration of your experiment.

  • Compound Degradation: The compound may be unstable in the aqueous buffer, degrading into less soluble byproducts. Some 2-aminothiazole compounds have shown instability in DMSO stock solutions over time.[12]

    • Solution: Always prepare fresh working solutions immediately before use.

Problem 3: How can I determine the maximum soluble concentration of the compound in my specific buffer?

You can perform a kinetic solubility assay to estimate the solubility limit under your specific experimental conditions.

Solution Diagram:

G prep_stock Prepare 10 mM Stock in 100% DMSO add_stock Add 2 µL of Stock to Column 1 Final Conc: 100 µM Final DMSO: 1% prep_stock->add_stock prep_plate Prepare 96-Well Plate Add 100 µL buffer to wells. Add extra 98 µL to column 1. prep_plate->add_stock serial_dilute Perform Serial Dilution Transfer 100 µL across the plate (e.g., 1:2 dilutions) add_stock->serial_dilute equilibrate Equilibrate and Observe Incubate at RT for 1-2 hours. Visually inspect for precipitation. serial_dilute->equilibrate read_plate Measure Turbidity (Optional) Read absorbance at ~650 nm equilibrate->read_plate determine_sol Determine Solubility Limit The highest concentration well that remains clear. read_plate->determine_sol

Caption: Experimental workflow for kinetic solubility assay.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes preparing a concentrated stock solution.

  • Materials:

    • This compound (MW: 180.23 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial or microcentrifuge tube

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculation: To prepare 1 mL of a 10 mM stock solution, you need 1.80 mg of the compound (Mass = 10 mmol/L * 0.001 L * 180.23 g/mol ).

    • Weighing: Carefully weigh the calculated amount of the compound and place it into the sterile vial.

    • Dissolving: Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 1.80 mg).

    • Mixing: Vortex the vial vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[8]

    • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Determination in Aqueous Buffer

This protocol provides a method to estimate the compound's solubility in your specific assay buffer.[7]

  • Materials:

    • 10 mM stock solution of the compound in 100% DMSO

    • Your specific aqueous assay buffer (e.g., PBS, pH 7.4)

    • A clear, 96-well microplate

    • Multichannel pipette

  • Procedure:

    • Plate Preparation: Add 198 µL of the assay buffer to each well in the first column of the 96-well plate. Add 100 µL of the buffer to all other wells that will be used.

    • Initial Dilution: Add 2 µL of the 10 mM DMSO stock solution to the wells in the first column. Mix well. This creates a starting concentration of 100 µM with 1% DMSO.

    • Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second column. Mix thoroughly. Continue this 1:2 serial dilution across the plate.

    • Equilibration: Let the plate sit at room temperature for 1 to 2 hours, protected from light.

    • Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness or precipitate.

    • Determination: The highest concentration that remains completely clear is your estimated kinetic solubility in that buffer. For a more quantitative measure, you can read the plate on a spectrophotometer at a wavelength between 620-650 nm to measure light scattering caused by precipitation.

References

Technical Support Center: Overcoming Resistance to 7-Methoxybenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 7-Methoxybenzo[d]thiazol-2-amine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary known and suspected mechanisms of resistance to 2-aminobenzothiazole analogs, including the 7-methoxy derivatives?

Resistance to 2-aminobenzothiazole analogs, a class of compounds that often act as kinase inhibitors, can be multifactorial. The primary mechanisms can be categorized as follows:

  • Target Alterations: While not yet specifically documented for 7-methoxy derivatives, a common resistance mechanism for kinase inhibitors is the development of secondary mutations in the target kinase's ATP-binding pocket. These mutations can reduce the binding affinity of the drug, rendering it less effective.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the primary target. A key pathway implicated in resistance to 2-aminobenzothiazole derivatives is the PI3K/Akt/mTOR signaling cascade.[1][2] Activation of this pathway promotes cell survival and proliferation, overriding the cytotoxic effects of the drug.[3]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters is a well-established mechanism of multidrug resistance.[4][5] These transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), function as efflux pumps, actively removing the drug from the cell and reducing its intracellular concentration to sub-therapeutic levels.[4][6]

  • Metabolic Alterations: A crucial mechanism identified for 2-(4-aminophenyl)benzothiazole analogs involves the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[7] Upregulation of AhR signaling can lead to increased expression of cytochrome P450 enzymes, particularly CYP1B1.[7][8] CYP1B1 can metabolize the benzothiazole compounds into less active forms, thereby conferring resistance.[8][9]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, CellTiter-Glo®)

Q2: My IC50 values for the this compound analog are inconsistent across experiments. What could be the cause?

  • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments. Over-confluent or sparsely populated wells can lead to variability in metabolic activity and drug response.

  • DMSO Concentration: Maintain a consistent and low final concentration of the DMSO vehicle across all wells, including controls. High concentrations of DMSO can be toxic to cells and affect viability.

  • Incubation Time: Use a standardized incubation time for drug treatment. Cell doubling time can influence the apparent IC50 value.

  • Reagent Preparation: Prepare fresh drug dilutions for each experiment from a validated stock solution. Analogs can degrade over time, affecting their potency.

  • Plate Edge Effects: Be mindful of the "edge effect" in 96-well plates, where wells on the periphery may experience different temperature and humidity, leading to altered cell growth. It is advisable to not use the outer wells for experimental samples.

Q3: My resistant cell line shows only a minor shift in IC50 compared to the parental cell line. How can I confirm true resistance?

A small (2-5 fold) shift in IC50 may still be significant. To confirm, consider the following:

  • Clonal Selection: The resistant population may be heterogeneous. Perform single-cell cloning to isolate and characterize highly resistant clones.

  • Long-Term Viability Assays: Conduct longer-term assays, such as colony formation assays, which can better discriminate between cytostatic and cytotoxic effects and reveal differences in long-term survival.

  • Mechanism Validation: Investigate the expression and activity of known resistance markers (e.g., p-Akt, CYP1B1, ABCG2) in the resistant line compared to the parental line.

Western Blotting

Q4: I am not detecting a clear signal for my protein of interest (e.g., p-Akt, CYP1B1) in my western blots.

  • Antibody Titration: Optimize the concentration of your primary and secondary antibodies.

  • Lysis Buffer: Use a lysis buffer containing appropriate protease and phosphatase inhibitors to prevent protein degradation.

  • Positive Controls: Include a positive control lysate known to express the target protein to validate your antibody and protocol.

  • Protein Loading: Ensure equal protein loading across all lanes by performing a total protein quantification assay (e.g., BCA assay).

  • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.

Q5: I am observing high background or non-specific bands on my western blot.

  • Blocking Conditions: Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time (e.g., 1 hour at room temperature or overnight at 4°C).

  • Washing Steps: Increase the number and duration of washing steps with TBST to remove non-specifically bound antibodies.

  • Antibody Purity: Use high-quality, validated antibodies. Consider using affinity-purified primary antibodies.

siRNA-Mediated Gene Knockdown

Q6: My siRNA knockdown of a target gene (e.g., AhR, CYP1B1) is not resulting in sensitization of the resistant cells to the benzothiazole analog.

  • Knockdown Efficiency: First, confirm efficient knockdown of the target gene at both the mRNA (by qRT-PCR) and protein (by Western blot) levels. A knockdown of at least 70-80% is generally required to observe a phenotypic effect.

  • Transfection Optimization: Optimize the siRNA concentration and transfection reagent-to-siRNA ratio for your specific cell line to maximize transfection efficiency and minimize toxicity.

  • Time Course: Perform a time-course experiment to determine the optimal time point after transfection to assess both target knockdown and drug sensitivity. Protein turnover rates can vary significantly.

  • Redundant Mechanisms: It is possible that multiple resistance mechanisms are at play. Consider targeting other potential resistance pathways simultaneously or in combination.

  • Off-Target Effects: Use at least two different validated siRNAs targeting the same gene to rule out off-target effects. Include a non-targeting siRNA control in all experiments.

Quantitative Data Summary

Table 1: In Vitro Activity of 2-Aminobenzothiazole Analogs in Sensitive and Resistant Cancer Cell Lines

Compound IDCancer Cell LineResistance StatusGI50 / IC50 (µM)Reference
DF 203MCF-7Sensitive< 0.005[7]
DF 203MCF-7Resistant> 50[7]
DF 203MDA-MB-468Sensitive< 0.005[7]
DF 203MDA-MB-468Resistant> 50[7]
5F 203MCF-7Sensitive< 0.005[7]
5F 203MCF-7Resistant> 100-fold increase[7]
OMS14A549Sensitive26.09[2]
OMS14MCF-7Sensitive22.13[2]
Compound 20HepG2Sensitive9.99[10]
Compound 20HCT-116Sensitive7.44[10]
Compound 20MCF-7Sensitive8.27[10]

Table 2: Effect of Inhibitors on Reversing Resistance to Anticancer Agents

Cell LineResistant toInhibitorEffectReference
Ovarian Cancer CellsPaclitaxelα-naphthoflavone (CYP1B1 inhibitor)Reduced drug resistance and enhanced sensitivity[11]
Trastuzumab-resistant breast cancer cellsTrastuzumabBEZ235 (dual PI3K/mTOR inhibitor)Suppressed proliferation[3]
P-gp overexpressing cancer cellsVarious chemotherapeuticsVerapamil (P-gp inhibitor)Increased intracellular drug accumulation[4]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a method for generating a resistant cancer cell line through continuous exposure to escalating concentrations of a this compound analog.[12][13]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • Cell culture flasks/dishes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of the analog in the parental cell line.

  • Initial Exposure: Culture the parental cells in complete medium containing the analog at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).

  • Monitor and Subculture: Monitor the cells daily. When the cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of the analog.

  • Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial drug concentration, increase the concentration of the analog by 1.5- to 2-fold.

  • Repeat Dose Escalation: Continue this stepwise increase in drug concentration. It may be necessary to maintain the cells at a particular concentration for several passages until they adapt and resume normal growth.

  • Characterize the Resistant Line: After several months of continuous culture and dose escalation, the resulting cell population should be characterized for its level of resistance by determining the new IC50 and comparing it to the parental line. A significant increase in IC50 indicates the development of resistance.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passage numbers.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogs.

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • This compound analog stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Drug Treatment: The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the analog. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Resistance Markers

This protocol describes the detection of key resistance-associated proteins (e.g., p-Akt, Akt, CYP1B1, ABCG2) by western blotting.

Materials:

  • Cell lysates from parental and resistant cells

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-CYP1B1, anti-ABCG2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: siRNA-Mediated Gene Knockdown

This protocol provides a general procedure for transiently knocking down the expression of a target gene (e.g., AhR, CYP1B1) using small interfering RNA (siRNA).

Materials:

  • Resistant cancer cell line

  • Validated siRNA targeting the gene of interest

  • Non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in Opti-MEM™.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Functional Assay: Following confirmation of successful knockdown, perform a cell viability assay to determine if the knockdown of the target gene sensitizes the cells to the this compound analog.

Visualizations

ResistancePathways cluster_drug This compound Analog cluster_cell Cancer Cell Drug Drug Analog Target Kinase Target Drug->Target Inhibition AhR AhR Drug->AhR Activation CYP1B1 CYP1B1 Drug->CYP1B1 Metabolism ABC ABC Transporter Drug->ABC Efflux Survival Cell Survival & Proliferation Target->Survival Inhibited PI3K PI3K Akt Akt PI3K->Akt Activation Akt->Survival Promotes AhR->CYP1B1 Upregulation Metabolite Inactive Metabolite CYP1B1->Metabolite

Caption: Key resistance pathways to this compound analogs.

ExperimentalWorkflow Start Start with Parental (Sensitive) Cell Line Generate Generate Resistant Cell Line (Protocol 1) Start->Generate Characterize Characterize Resistance (IC50 Shift - Protocol 2) Generate->Characterize Hypothesize Hypothesize Resistance Mechanism Characterize->Hypothesize Western Western Blot for Resistance Markers (Protocol 3) Hypothesize->Western Test Protein Levels siRNA siRNA Knockdown of Target Gene (Protocol 4) Hypothesize->siRNA Test Gene Function Western->Hypothesize Refine Hypothesis Re-sensitize Assess Re-sensitization (Protocol 2) siRNA->Re-sensitize End Mechanism Identified Re-sensitize->End

Caption: Experimental workflow for investigating resistance mechanisms.

TroubleshootingLogic Problem Inconsistent IC50 Values Check1 Check Cell Seeding Density Problem->Check1 Check2 Verify DMSO Concentration Check1->Check2 If consistent Solution Consistent Results Check1->Solution If inconsistent, correct and re-run Check3 Standardize Incubation Time Check2->Check3 If consistent Check2->Solution If inconsistent, correct and re-run Check4 Prepare Fresh Drug Dilutions Check3->Check4 If consistent Check3->Solution If inconsistent, correct and re-run Check4->Solution If consistent Check4->Solution If inconsistent, correct and re-run

Caption: Troubleshooting logic for inconsistent IC50 values in cell viability assays.

References

Technical Support Center: Purification of 7-Methoxybenzo[d]thiazol-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Methoxybenzo[d]thiazol-2-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

The two most common and effective purification techniques for this compound and its derivatives are recrystallization and column chromatography. For preliminary purification to remove inorganic impurities and highly polar or non-polar byproducts, an acid-base extraction can also be beneficial.

Q2: What are the likely impurities in a crude sample of this compound?

Common impurities can include unreacted starting materials, such as 3-methoxyaniline, and byproducts like N-(3-methoxyphenyl)thiourea. Oxidation of the starting materials or the final product can also lead to colored impurities.[1]

Q3: Which solvents are recommended for the recrystallization of this compound?

Ethanol is a commonly used and effective solvent for the recrystallization of 2-aminobenzothiazole derivatives.[2][3] Methanol or mixtures of ethanol and water may also be suitable. The ideal solvent should dissolve the compound when hot and allow for good crystal formation upon cooling, while keeping impurities dissolved in the mother liquor.

Q4: My purified this compound is still colored. How can I decolorize it?

Colored impurities can often be removed by treating a hot solution of the crude product with activated charcoal. After dissolving the compound in a suitable solvent for recrystallization, a small amount of activated charcoal is added. The mixture is heated briefly and then hot-filtered to remove the charcoal, which adsorbs the colored impurities.

Q5: What are the recommended conditions for column chromatography of this compound?

For the column chromatography of this compound, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[4][5] The ideal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column. A gradient elution, starting with a lower polarity and gradually increasing, is often effective.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Try a different solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the cooling process is slow to allow for maximum crystal formation.
Product "Oils Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Use a lower-boiling point solvent or a solvent mixture.- Try adding a seed crystal to induce crystallization.- Perform a preliminary purification step (e.g., washing with a solvent) to remove some impurities before recrystallization.
Poor Separation During Column Chromatography The chosen eluent system has either too high or too low polarity.- Optimize the solvent system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.- Use a shallow gradient during elution to improve the separation of closely related compounds.
Compound is Stuck on the Column The compound is highly polar and strongly adsorbs to the silica gel.- Gradually increase the polarity of the eluent system (e.g., by adding a small percentage of methanol to the ethyl acetate/hexane mixture).- Consider using a different stationary phase, such as alumina.
Presence of Broad Peaks in NMR Spectrum The sample may contain paramagnetic impurities, often from oxidation.- Purify the sample again using the activated charcoal method during recrystallization to remove colored, potentially paramagnetic, impurities.[1]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to completely dissolve the solid. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at the solvent's boiling point.[3]

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution.

  • Hot filter the solution to remove any insoluble impurities (and charcoal, if used).

  • Allow the filtrate to cool slowly to room temperature to induce crystal formation.

  • Cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., a 9:1 mixture of hexane and ethyl acetate).[3]

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the column solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[3]

  • Load the Column: Carefully load the prepared sample onto the top of the silica gel bed.[3]

  • Elute the Column: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.[3] For this compound, a starting eluent of hexane/ethyl acetate (e.g., 9:1) can be used, with the proportion of ethyl acetate gradually increasing.

  • Monitor the Fractions: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Quantitative Data Summary

The following table summarizes typical (estimated) data for the purification of 2-aminobenzothiazole derivatives. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodDerivativePurity AchievedYield RangeReference
Recrystallization1-(benzo[d]thiazol-2-yl)-3-butylthiourea99%-[6]
Column Chromatography followed by Recrystallization1-(benzo[d]thiazol-2-yl)-3-butylthiourea99%2.4%[6]
RecrystallizationBenzo[d]thiazol-2-amine-75%
Column Chromatography5-Methoxy-7-methyl-2-phenylbenzo[d]thiazole-93%[4]
Column ChromatographyN-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives-63%[5]

Visual Workflows

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product Recrystallization->Pure Sufficient Purity Impure Still Impure Recrystallization->Impure Insufficient Purity ColumnChromatography Column Chromatography ColumnChromatography->Pure Impure->ColumnChromatography

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt OilingOut Product Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery Success Pure Crystals Start->Success ChangeSolvent Change Solvent OilingOut->ChangeSolvent AddSeed Add Seed Crystal OilingOut->AddSeed LessSolvent Use Less Solvent LowRecovery->LessSolvent SlowerCooling Slower Cooling LowRecovery->SlowerCooling ChangeSolvent->Start AddSeed->Start LessSolvent->Start SlowerCooling->Start

Caption: Troubleshooting logic for recrystallization issues.

References

stability issues of 7-Methoxybenzo[d]thiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for 7-Methoxybenzo[d]thiazol-2-amine is limited in publicly available literature. The following guidance is based on the general chemical properties of 2-aminobenzothiazole derivatives and established best practices for handling similar small molecules in a research setting.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in solution.

Issue Potential Cause Suggested Solution
Precipitation of the compound in aqueous buffer. Low aqueous solubility.- Increase the percentage of a co-solvent (e.g., DMSO, ethanol) in the final working solution.- Prepare a more dilute solution.- Adjust the pH of the buffer, as the solubility of amine-containing compounds can be pH-dependent.
Loss of biological activity over time. Degradation of the compound in solution.- Prepare fresh solutions immediately before each experiment.- Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]- Protect solutions from light by using amber vials or by covering them with aluminum foil.[1]
Inconsistent experimental results. Incomplete dissolution or degradation of the compound.- Ensure the compound is fully dissolved by gentle warming or sonication before use.- Visually inspect the solution for any undissolved particulate matter.- Perform a stability study under your specific experimental conditions to understand the compound's viability over the course of your assay (see Experimental Protocols).
Color change of the solution. Oxidation or degradation of the compound.- Degas solvents to remove dissolved oxygen before preparing solutions.- Avoid exposure to strong oxidizing agents.- Prepare solutions fresh and protect them from light and elevated temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to the expected low aqueous solubility, similar to other 2-aminobenzothiazoles, it is recommended to first prepare a concentrated stock solution in an organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. For aqueous-based experiments, this stock solution can then be diluted into the aqueous buffer.

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions for solid and dissolved forms of this compound are summarized in the table below, based on general guidelines for similar compounds.

Form Storage Temperature Conditions
Solid Room Temperature or 4°CKeep in a tightly sealed container in a dark, dry place.[2]
Solution (Short-term) -20°CFor storage up to 1-2 weeks.[1]
Solution (Long-term) -80°CFor storage longer than 2 weeks; aliquot to avoid freeze-thaw cycles.[1]

Q3: What factors can affect the stability of this compound in solution?

A3: Several factors can influence the stability of the compound in solution:

  • pH: The amino group on the benzothiazole ring can be protonated or deprotonated depending on the pH, which may affect stability and solubility.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light: Exposure to light, particularly UV light, may induce photochemical degradation.[1]

  • Oxidizing agents: The thiazole ring and the amino group may be susceptible to oxidation.[1] The presence of metal ions can also catalyze oxidative degradation.[3]

Q4: Are there any known degradation pathways for 2-aminobenzothiazoles?

A4: While specific degradation pathways for this compound are not detailed in the available literature, related amine compounds can undergo thermal and oxidative degradation.[3][4] Potential degradation pathways could involve oxidation of the sulfur atom, modifications to the amino group, or cleavage of the thiazole ring under harsh conditions such as strong acid, base, or oxidizing environments.[5][6]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of this compound.

  • Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.

  • Storage: Store the stock solution in small aliquots at -80°C in amber vials to protect from light and repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and determining the intrinsic stability of a compound.[6] This protocol provides a general framework.

Stress Condition Procedure
Acid Hydrolysis Dissolve the compound in a solution of 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[6]
Base Hydrolysis Dissolve the compound in a solution of 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.[6]
Oxidative Degradation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.[6]
Photochemical Degradation Expose a solution of the compound to a UV lamp (e.g., 254 nm and 365 nm) for a defined period.[6]
Thermal Degradation Incubate a solid sample or a solution of the compound in an oven at an elevated temperature (e.g., 60°C).

Samples should be taken at various time points and analyzed by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify any degradation products.[7]

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Results or Loss of Activity Observed check_dissolution Is the compound fully dissolved? start->check_dissolution dissolution_actions Action: - Visually inspect solution. - Use sonication or gentle warming. - Filter if necessary. check_dissolution->dissolution_actions No check_solution_age Is the solution freshly prepared? check_dissolution->check_solution_age Yes dissolution_actions->check_solution_age age_actions Action: - Prepare fresh solutions before each use. - Aliquot stock solutions to avoid  multiple freeze-thaw cycles. check_solution_age->age_actions No check_storage Are solutions stored correctly? (-80°C, protected from light) check_solution_age->check_storage Yes age_actions->check_storage storage_actions Action: - Store aliquots at -80°C. - Use amber vials or cover with foil. check_storage->storage_actions No perform_stability Consider performing a stability study under experimental conditions. check_storage->perform_stability Yes storage_actions->perform_stability end_node Issue Resolved perform_stability->end_node G cluster_1 Hypothesized Degradation Pathways for 2-Aminobenzothiazoles cluster_conditions cluster_products parent This compound condition1 Oxidizing Agents (e.g., H₂O₂, light, metal ions) parent->condition1 condition2 Extreme pH & Heat (Strong Acid/Base) parent->condition2 product1 Oxidized Products e.g., Sulfoxide, Sulfone condition1->product1 product2 Hydrolyzed/Ring-Opened Products condition2->product2

References

minimizing side products in 7-Methoxybenzo[d]thiazol-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxybenzo[d]thiazol-2-amine. Our aim is to help you minimize side products and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound are variations of the Hugerschoff reaction and modern catalytic cyclizations. The classical approach involves the reaction of 3-methoxyaniline with a thiocyanate salt (like KSCN or NH₄SCN) in the presence of a halogen, typically bromine in acetic acid, to form an N-arylthiourea intermediate that subsequently cyclizes.[1][2] More recent methods utilize metal catalysts (e.g., copper, palladium) for the intramolecular oxidative cyclization of pre-formed or in situ generated N-(3-methoxyphenyl)thiourea, which can offer milder conditions and improved yields.[1]

Q2: What are the major side products I should be aware of when synthesizing this compound?

A2: The most significant side product is the undesired positional isomer, 5-Methoxybenzo[d]thiazol-2-amine.[1] This arises because the cyclization can occur at either of the ortho positions to the amino group of the 3-methoxyaniline precursor. Other potential side products include:

  • Aromatic Halogenation: If using a halogen-mediated cyclization, over-halogenation of the aromatic ring on either the starting aniline or the product can occur.[1]

  • Unreacted Starting Materials: Incomplete conversion can leave residual 3-methoxyaniline or the N-(3-methoxyphenyl)thiourea intermediate.

  • Oxidation/Degradation Products: Exposure of the reaction mixture to excessive heat or air can lead to the formation of colored impurities and degradation of the desired product.[3]

Q3: How can I differentiate between the 7-methoxy and 5-methoxy isomers?

A3: Distinguishing between the 7-methoxy and 5-methoxy isomers typically requires careful analysis of their spectroscopic data, particularly ¹H NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. It is highly recommended to run 2D NMR experiments like COSY and NOESY to definitively assign the proton and carbon signals and confirm the substitution pattern. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for separating the two isomers, especially when using a well-chosen stationary and mobile phase.[4][5]

Q4: What is the best method to purify crude this compound?

A4: Purification of this compound, particularly from its 5-methoxy isomer, often requires column chromatography on silica gel.[6] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be an effective final step to obtain a highly pure product, provided the isomeric impurity has been sufficiently removed by chromatography.[2]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

If you are experiencing a low yield of this compound, consider the following:

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. Consider extending the reaction time or moderately increasing the temperature.
Suboptimal Temperature Temperature control is crucial. For halogen-mediated cyclizations, the initial thiourea formation and halogenation are often performed at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions. The subsequent cyclization step may require heating.[1] For catalytic reactions, the optimal temperature is catalyst and solvent dependent; consult the specific literature for your chosen method.
Reagent Quality Ensure that all reagents, especially the 3-methoxyaniline and the thiocyanate salt, are of high purity and dry. Moisture can interfere with the reaction.
Stoichiometry Carefully control the stoichiometry of your reagents. An excess of the halogenating agent can lead to unwanted side reactions.
Problem 2: High Levels of the 5-Methoxy Isomer

The formation of a significant amount of the 5-Methoxybenzo[d]thiazol-2-amine isomer is a common issue.

Mitigation Strategy Details
Steric Hindrance While not directly applicable to the methoxy group itself, in related syntheses, the regioselectivity can be influenced by the steric bulk of substituents.[1] For the methoxy group, the electronic effects are more dominant.
Purification The most practical approach to dealing with the formation of the 5-methoxy isomer is through careful purification. As mentioned, column chromatography is generally the most effective method for separating these positional isomers.[7]
Problem 3: Presence of Colored Impurities in the Final Product

A colored final product often indicates the presence of oxidation or degradation byproducts.

Potential Cause Troubleshooting Step
Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction requires elevated temperatures.
Purification Issues Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal before filtration and recrystallization. Ensure that purification steps are carried out promptly after the reaction is complete.
Product Instability Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature to prevent degradation over time.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen-Mediated Cyclization

This protocol is a generalized procedure based on the classical Hugerschoff reaction.

  • Thiourea Formation: Dissolve 3-methoxyaniline (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.[2]

  • Halogenation: Cool the mixture in an ice bath (0-5 °C). Add a solution of bromine (1 equivalent) in the same solvent dropwise with vigorous stirring, ensuring the temperature remains low.

  • Cyclization: After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature or heat to reflux until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into an ice-water mixture and neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel followed by recrystallization.

Visualizing Reaction Pathways

To better understand the relationship between the starting material and the potential products, the following workflow illustrates the cyclization of N-(3-methoxyphenyl)thiourea.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products 3-Methoxyaniline 3-Methoxyaniline N-(3-methoxyphenyl)thiourea N-(3-methoxyphenyl)thiourea 3-Methoxyaniline->N-(3-methoxyphenyl)thiourea + KSCN, Br2 This compound This compound N-(3-methoxyphenyl)thiourea->this compound Cyclization (Desired) 5-Methoxybenzo[d]thiazol-2-amine 5-Methoxybenzo[d]thiazol-2-amine N-(3-methoxyphenyl)thiourea->5-Methoxybenzo[d]thiazol-2-amine Cyclization (Side Product)

Cyclization pathways of N-(3-methoxyphenyl)thiourea.

The following diagram illustrates a general troubleshooting workflow for optimizing the synthesis.

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Solution Low_Yield Low Yield Analyze_Reaction_Conditions Analyze Reaction Conditions (Temp, Time) Low_Yield->Analyze_Reaction_Conditions Check_Reagent_Purity Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagent_Purity Impurity_Detected Impurity Detected Identify_Impurity Identify Impurity (NMR, HPLC, MS) Impurity_Detected->Identify_Impurity Optimize_Conditions Optimize Conditions Analyze_Reaction_Conditions->Optimize_Conditions Purify_Reagents Purify Reagents Check_Reagent_Purity->Purify_Reagents Develop_Purification_Protocol Develop Purification Protocol Identify_Impurity->Develop_Purification_Protocol

General troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Scaling Up the Synthesis of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxybenzo[d]thiazol-2-amine. It provides detailed protocols, troubleshooting advice, and frequently asked questions to address challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most established and widely used method for synthesizing 2-aminobenzothiazoles, including the 7-methoxy derivative, is the Hugershoff reaction.[1] This method involves the oxidative cyclization of an arylthiourea. A common variant starts with the corresponding aniline (3-methoxyaniline), which reacts with a thiocyanate salt and an oxidizing agent, typically bromine, in an acidic solvent like glacial acetic acid.[2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

The main safety risks are associated with the reagents and the reaction's exothermic nature.

  • Bromine: Liquid bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reaction: The addition of bromine to the reaction mixture can be highly exothermic. On a large scale, this heat generation can become difficult to control, potentially leading to a runaway reaction. It is critical to have efficient cooling and to add the bromine solution slowly and in a controlled manner.

  • Solvents: Glacial acetic acid is corrosive. Ensure proper handling and storage procedures are followed.

Q3: What are the standard work-up and purification procedures for this compound?

Following the reaction, the typical work-up involves neutralizing the acidic mixture, often with an aqueous base like ammonium hydroxide, which precipitates the crude product.[1] The solid is then collected by filtration and washed. Purification is commonly achieved through recrystallization from a suitable solvent, such as ethanol. For impurities that are difficult to remove by recrystallization, column chromatography on silica gel is an effective alternative.

Q4: Are there "greener" or alternative synthetic methods available?

Yes, several modern approaches aim to improve the environmental footprint and efficiency of 2-aminobenzothiazole synthesis. These include:

  • Ionic Liquids: Using ionic liquids as solvents can enhance reaction rates and yields, and the product can often be recovered by simple filtration.[4]

  • Catalytic Methods: Transition metal-catalyzed methods (e.g., using Palladium or Ruthenium) for the intramolecular oxidative coupling of N-arylthioureas offer alternative routes.[5]

  • Microwave-Assisted Synthesis: In some cases, microwave irradiation can significantly reduce reaction times and improve yields in the absence of a solvent.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Reaction & Yield Issues

  • Q: My reaction yield is significantly lower than expected. What are the likely causes?

    • Purity of Starting Materials: Ensure the 3-methoxyaniline is pure and free from oxidation byproducts. The quality of the potassium thiocyanate and bromine is also crucial.

    • Temperature Control: The initial reaction phase and bromine addition should be performed at a low temperature (e.g., below 10°C) to minimize side reactions. Deviation from the optimal temperature can drastically reduce yield.

    • Inefficient Bromination: The bromine solution may have degraded. Ensure it is fresh or properly titrated. The addition must be slow and controlled to prevent localized overheating and byproduct formation.

    • Incomplete Reaction: The reaction may require a longer stirring time at room temperature post-bromination. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Q: My TLC plate shows multiple byproducts. How can I improve the reaction's selectivity?

    • Over-bromination: The benzothiazole ring is susceptible to electrophilic substitution. Using an excess of bromine or conducting the reaction at a higher temperature can lead to unwanted ring bromination.[7] Use a stoichiometric amount of bromine (1.0 to 1.1 equivalents) for better control.[7]

    • Incorrect Reagent Stoichiometry: Verify the molar ratios of all reagents. An incorrect ratio of aniline to thiocyanate can lead to incomplete formation of the thiourea intermediate.

    • Reaction Temperature: High temperatures can cause degradation of the starting materials, intermediate, or final product. Maintain strict temperature control throughout the process.

  • Q: The reaction is violently exothermic during bromine addition. How can I manage this at a larger scale?

    • Slow Addition: Add the bromine solution dropwise using an addition funnel or a syringe pump. This is the most critical factor for controlling the exotherm.

    • Efficient Cooling: Use a robust cooling bath (e.g., ice-salt or a cryocooler) to maintain a consistent internal temperature.

    • Dilution: Diluting the bromine in the reaction solvent (glacial acetic acid) before addition can help dissipate heat more effectively.

Work-Up & Purification Issues

  • Q: I am having difficulty precipitating the product during neutralization.

    • Check pH: Ensure the pH of the solution is sufficiently basic (typically pH 8-9) to precipitate the free amine.

    • Oily Product: The product may sometimes "oil out" instead of precipitating as a solid. If this occurs, try adding more water to the mixture, scratching the inside of the flask, or adding a seed crystal to induce crystallization.

    • Extraction: If the product has some solubility in the aqueous layer, an extraction with a suitable organic solvent (e.g., ethyl acetate) may be necessary after neutralization.

  • Q: The product streaks badly on my silica TLC plate and during column chromatography.

    • The amine functionality of the product can interact strongly with the acidic silica gel, causing streaking. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica and lead to better peak shapes.

  • Q: My product is still impure after one recrystallization. What should I do?

    • Perform a second recrystallization, ensuring the crystals from the first round are completely dry.

    • Try a different solvent or a co-solvent system for recrystallization.

    • If impurities persist, column chromatography is the recommended next step.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the classical Hugershoff method adapted for this specific compound.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-methoxyaniline (1.0 eq) and glacial acetic acid (approx. 8-10 mL per gram of aniline). Stir the mixture until the aniline is fully dissolved.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN) (2.1 eq) to the solution and continue stirring for 30-45 minutes at room temperature.

  • Cooling: Cool the reaction mixture to between 0°C and 10°C using an ice-water or ice-salt bath.

  • Bromine Addition: In a separate flask, prepare a solution of bromine (1.05 eq) in glacial acetic acid (approx. 2-3 mL per gram of bromine). Slowly add this solution dropwise to the cooled reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. A yellow or orange precipitate will form.

  • Reaction: After the bromine addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 12-18 hours.

  • Work-Up: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Slowly neutralize the mixture to a pH of 8-9 by adding 25% aqueous ammonium hydroxide solution with vigorous stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid extensively with water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Protocol 2: Purification by Recrystallization

  • Transfer the crude, dry this compound to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid completely.

  • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Reaction Conditions

Reagent/ParameterMolar EquivalentRoleNotes
3-Methoxyaniline1.0Starting MaterialEnsure high purity.
Potassium Thiocyanate2.0 - 2.2Thiocyanate SourceShould be anhydrous.
Bromine1.0 - 1.1Oxidizing AgentAddition must be slow and temperature-controlled.
Glacial Acetic Acid-SolventUse sufficient volume to ensure stirrability.
Temperature
Bromine Addition0 - 10°CControl ExothermCritical for minimizing byproducts.
ReactionRoom TempCompletionTypically 12-18 hours.
Work-Up
Neutralizing Agent-Base25% aq. NH₄OH is common.[1]
Target pH8 - 9PrecipitationEnsures product is in free amine form.

Table 2: Concise Troubleshooting Summary

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Impure reagents; Poor temperature control; Insufficient reaction time.Use pure starting materials; Maintain <10°C during bromine addition; Monitor by TLC to ensure completion.
Byproduct Formation Excess bromine; High temperature; Incorrect stoichiometry.Use 1.0-1.1 eq. of bromine; Maintain strict temperature control; Verify all reagent quantities.[7]
Purification Difficulty Amine interaction with silica; Co-eluting impurities.For column chromatography, add 0.5-1% triethylamine to the eluent; Try alternative recrystallization solvents.
Runaway Reaction Bromine added too quickly; Inefficient cooling.Add bromine dropwise over a longer period; Use a more robust cooling bath; Dilute the bromine solution.

Visualizations

Synthesis_Workflow start Starting Materials (3-Methoxyaniline, KSCN, Glacial Acetic Acid) react Reaction Setup & Cooling to 0-10°C start->react bromine Slow Dropwise Addition of Bromine in Acetic Acid react->bromine stir Stir at Room Temperature (12-18 hours) bromine->stir workup Quench & Neutralize (Ice-Water, aq. NH4OH) stir->workup isolate Isolate Crude Product (Filtration & Washing) workup->isolate purify Purification (Recrystallization or Column Chromatography) isolate->purify end_product Pure this compound purify->end_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic problem Problem Encountered: Low Yield or Purity reaction_check Check Reaction Parameters problem->reaction_check During Reaction purification_check Check Purification Step problem->purification_check During Purification cause1 Impure Reagents? reaction_check->cause1 cause2 Incorrect Temp? reaction_check->cause2 cause3 Excess Bromine? reaction_check->cause3 sol1 Verify Purity of Starting Materials cause1->sol1 sol2 Maintain <10°C During Addition cause2->sol2 sol3 Use 1.0-1.1 eq. of Bromine cause3->sol3 cause4 Streaking on TLC? purification_check->cause4 cause5 Impure after Recrystallization? purification_check->cause5 sol4 Add 1% Triethylamine to Column Eluent cause4->sol4 sol5 Try Different Solvent or Perform Column cause5->sol5

Caption: A logical troubleshooting guide for diagnosing common issues during synthesis.

References

addressing off-target effects of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 7-Methoxybenzo[d]thiazol-2-amine is a novel compound with limited publicly available data on its specific biological targets and potential off-target effects. This guide is intended to provide general strategies for identifying and addressing potential off-target effects based on the chemical properties of the benzothiazole scaffold and common challenges encountered with small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the potential on-target and off-target effects of this compound?

A1: The benzothiazole core is a common scaffold in medicinal chemistry with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Derivatives of benzothiazole have been shown to target various proteins, including kinases, enzymes involved in cell wall synthesis, and DNA.[4] Given this background, this compound could potentially have a primary target within these classes. However, off-target effects are common with small molecule inhibitors and may arise from interactions with unintended cellular components.

Q2: I am observing high cytotoxicity in my control cell line. Is this an off-target effect?

A2: High cytotoxicity in a non-target or control cell line could be due to several factors. It may be an off-target effect, where the compound interacts with a critical protein in the control cells. Alternatively, it could be due to non-specific cytotoxicity, where the compound disrupts cellular processes in a non-selective manner. It is also important to rule out experimental artifacts such as high compound concentration or solvent toxicity.[5][6]

Q3: My experimental results are not consistent. Could this be related to off-target effects?

A3: Inconsistent results can be a sign of several issues, including compound instability, poor solubility, or complex biological effects.[5] Off-target effects can contribute to this by introducing variability in cellular responses. If the compound has multiple targets with different binding affinities, slight variations in experimental conditions could lead to different outcomes.

Q4: How can I determine if the observed phenotype is a result of on-target or off-target activity?

A4: Distinguishing between on-target and off-target effects is a critical step in drug development.[7][8] A common approach is to use a multi-pronged strategy that includes:

  • Target Engagement Assays: Confirming that the compound binds to the intended target in a cellular context.

  • Selectivity Profiling: Screening the compound against a panel of related and unrelated targets to identify potential off-targets.

  • Structure-Activity Relationship (SAR) Studies: Using structurally similar but inactive analogs of the compound as negative controls.

  • Rescue Experiments: Overexpressing the target protein to see if it mitigates the compound's effects.

Troubleshooting Guides

Issue 1: Unexpected Phenotype or High Cytotoxicity

If you observe an unexpected cellular phenotype or high cytotoxicity, it is important to systematically troubleshoot the potential causes.

Troubleshooting Flowchart for Unexpected Cellular Effects

A Unexpected Phenotype or High Cytotoxicity Observed B Is the effect dose-dependent? A->B C Perform Dose-Response Curve (e.g., 10-point, log dilutions) B->C No E Proceed with further investigation B->E Yes D Effect is likely non-specific or an artifact. Check for compound precipitation or solvent toxicity. C->D F Is the target engaged at effective concentrations? E->F G Perform Target Engagement Assay (e.g., CETSA, see Protocol 1) F->G Unk. H The observed effect may be independent of the intended target. Consider off-target effects. F->H No I The effect is likely on-target. Proceed with mechanism of action studies. F->I Yes G->F J Is the effect observed across multiple, unrelated cell lines? I->J K Profile against a panel of diverse cell lines. J->K Unk. L The effect may be due to a common off-target or general cytotoxicity. J->L Yes M The effect may be specific to the initial cell line's genetic background. J->M No K->J

Caption: Troubleshooting workflow for unexpected cellular effects.

Quantitative Data Summary: Troubleshooting Unexpected Cytotoxicity

Possible Cause Parameter to Measure Expected Result for On-Target Effect Expected Result for Off-Target/Non-Specific Effect
High Concentration IC50 in target vs. control cellsSignificant window between target and control IC50Similar IC50 values in target and control cells
Solvent Toxicity Vehicle control viability>95% viabilityDecreased viability
Compound Instability Compound concentration over time (HPLC)Stable concentration over the course of the experimentDecreasing concentration over time
Off-Target Engagement Kinome or proteome-wide profilingHigh affinity for the intended target, low affinity for othersHigh affinity for one or more unintended targets
Issue 2: Identifying the Off-Target

If you suspect an off-target effect is responsible for your observations, the next step is to identify the unintended target(s).

Workflow for Off-Target Identification

cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Confirmation in Cellular Context A Hypothesize Off-Target Effect B Broad Kinome Profiling (e.g., >300 kinases) A->B C Proteome Microarray Screening A->C D Potential Off-Target(s) Identified B->D C->D E Cellular Thermal Shift Assay (CETSA) for candidate off-targets D->E F Validate with orthogonal biochemical assays (e.g., in vitro kinase assay) E->F G Confirmed Off-Target(s) F->G H Knockdown/Knockout of off-target and assess compound effect G->H I Phenotype is rescued H->I J Off-target is responsible for the observed effect I->J

Caption: Experimental workflow for identifying and validating off-target effects.

Quantitative Data Summary: Off-Target Identification Methods

Method Data Output Typical Quantitative Metric Advantages Limitations
Kinome Profiling [9][10][11]% Inhibition at a fixed concentrationIC50 or Kd for hitsBroad coverage of the kinome, highly quantitativeLimited to kinases, in vitro
Proteome Microarray Signal intensity for each proteinZ-score or signal-to-noise ratioUnbiased, covers thousands of proteinsCan have false positives, may not reflect cellular context
Cellular Thermal Shift Assay (CETSA) [12][13][14]Thermal melt curveΔTm (change in melting temperature)Confirms target engagement in cells, can be used for any proteinRequires a specific antibody for detection, lower throughput
Affinity Chromatography-Mass Spectrometry List of bound proteinsPeptide spectral matches, fold-enrichmentUnbiased identification of binding partners in a cellular lysateCan be technically challenging, may identify indirect binders

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that this compound engages its intended target within intact cells.[12][13][14]

Methodology:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).

  • Heat Challenge: Harvest and wash the cells. Resuspend in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.

  • Protein Detection: Collect the supernatant and analyze the amount of the target protein using Western blotting or another quantitative immunoassay.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol 2: Kinome Profiling for Off-Target Identification

This protocol outlines a general approach for screening this compound against a large panel of kinases to identify potential off-targets. This is typically performed as a service by specialized companies.[9][10][11][15]

Methodology:

  • Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >300). The activity of each kinase is measured, and the percent inhibition by the compound is calculated.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are identified as potential "hits."

  • Dose-Response Analysis: For the identified hits, a dose-response experiment is performed to determine the IC50 value for each kinase.

  • Data Analysis and Visualization: The results are often presented as a "kinetree" diagram, visually representing the selectivity of the compound across the kinome.

Signaling Pathway Visualization: Potential Off-Target Kinase Pathways

If kinome profiling reveals off-target activity against common signaling kinases, it is important to understand the potential downstream consequences.

cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway cluster_2 Src Family Kinases PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression & Differentiation ERK->GeneExpression SFK Src Family Kinases (e.g., Src, Fyn, Lyn) CellAdhesion Cell Adhesion, Migration & Invasion SFK->CellAdhesion Inhibitor This compound (Potential Off-Target Inhibition) Inhibitor->PI3K Inhibitor->Raf Inhibitor->SFK

Caption: Potential off-target inhibition of major signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of 7-Methoxybenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of 7-Methoxybenzo[d]thiazol-2-amine derivatives. This class of compounds, while promising for various therapeutic applications, often exhibits poor aqueous solubility and/or membrane permeability, leading to suboptimal in vivo exposure. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent in vitro activity but poor efficacy in animal models. Could bioavailability be the issue?

A1: Yes, poor oral bioavailability is a common reason for the discrepancy between in vitro and in vivo results. Low aqueous solubility can limit the dissolution of the compound in gastrointestinal fluids, while poor membrane permeability can hinder its absorption across the intestinal wall. It is crucial to assess the physicochemical properties and pharmacokinetic profile of your compound to understand its bioavailability limitations.

Q2: What are the primary factors limiting the bioavailability of this compound derivatives?

A2: The primary factors are typically low aqueous solubility and/or low intestinal permeability. The benzothiazole core is inherently lipophilic, which can lead to poor solubility in the aqueous environment of the gut. Furthermore, the specific substitutions on the benzothiazole ring can influence its ability to pass through the intestinal membrane. First-pass metabolism in the gut wall or liver can also significantly reduce the amount of active compound reaching systemic circulation.

Q3: What are the initial steps I should take to investigate the poor bioavailability of my compound?

A3: A logical first step is to determine the key limiting factors. This can be achieved through a series of in vitro experiments:

  • Aqueous Solubility Measurement: Determine the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).

  • LogP/D Determination: Measure the lipophilicity of your compound, which influences both solubility and permeability.

  • Caco-2 Permeability Assay: This in vitro model assesses the intestinal permeability of your compound and can indicate if it is a substrate for efflux transporters.

  • Metabolic Stability Assays: Using liver microsomes or hepatocytes, you can evaluate the extent of first-pass metabolism.

Q4: What are the main strategies to enhance the bioavailability of these derivatives?

A4: There are three main approaches to consider:

  • Pharmaceutical Formulation: This involves developing advanced dosage forms to improve solubility and dissolution rate. Key strategies include particle size reduction (micronization, nanosuspension), amorphization (solid dispersions), and lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

  • Chemical Modification (Prodrugs): This approach involves synthesizing a bioreversible derivative (prodrug) of the active compound with improved physicochemical properties (e.g., increased solubility or permeability). The prodrug is then converted back to the active parent drug in the body.

  • Structural Modification (Medicinal Chemistry): In early discovery phases, modifying the chemical structure of the lead compound can improve its intrinsic solubility and permeability, although this may also impact its pharmacological activity.

Troubleshooting Guides

Issue 1: Low and inconsistent oral absorption in preclinical species.

Potential Cause Troubleshooting Steps
Poor aqueous solubility 1. Particle Size Reduction: Micronize or nano-size the drug powder to increase surface area for dissolution. 2. Formulate as a Solid Dispersion: Create an amorphous solid dispersion with a hydrophilic polymer to enhance solubility. 3. Develop a Lipid-Based Formulation: Formulate the compound in a lipid-based system like SEDDS to improve solubilization in the GI tract.
Low intestinal permeability 1. Prodrug Approach: Synthesize a more lipophilic or actively transported prodrug. 2. Permeation Enhancers: Co-administer with a permeation enhancer (use with caution due to potential toxicity).
High first-pass metabolism 1. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways. 2. Prodrug to bypass metabolism: Design a prodrug that is not a substrate for the metabolizing enzymes. 3. Co-administration with an inhibitor: In preclinical studies, co-administer with an inhibitor of the specific metabolizing enzyme to confirm the extent of first-pass metabolism.
P-glycoprotein (P-gp) efflux 1. Confirm with in vitro assays: Use Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil) to confirm if your compound is a substrate. 2. Co-administration with a P-gp inhibitor: In animal studies, co-administer with a P-gp inhibitor to see if bioavailability improves.

Issue 2: Difficulty in preparing a suitable formulation for in vivo studies.

Potential Cause Troubleshooting Steps
Compound crashes out of solution upon dilution of a DMSO stock. 1. Use a co-solvent system: Employ a mixture of solvents (e.g., DMSO, PEG400, ethanol) to maintain solubility upon dilution. 2. Prepare a nanosuspension: Use wet-milling or high-pressure homogenization to create a stable nanosuspension.
Inconsistent results with a simple suspension formulation. 1. Control particle size: Ensure a consistent and small particle size of the suspended drug. 2. Use a suspending agent: Add a viscosity-enhancing agent (e.g., methylcellulose) to prevent settling.

Data Presentation: Physicochemical and Pharmacokinetic Properties of Benzothiazole Derivatives

The following tables summarize key data for commercially available 2-aminobenzothiazole drugs, which can serve as a reference for understanding the potential properties of novel this compound derivatives.

Table 1: Physicochemical Properties of Reference Benzothiazole Drugs

Compound LogP Aqueous Solubility Protein Binding (%)
Riluzole 2.10.4 mg/mL~96
Pramipexole 1.2Freely soluble~15

Data compiled from publicly available drug information.

Table 2: Pharmacokinetic Parameters of Reference Benzothiazole Drugs

Compound Oral Bioavailability (%) Tmax (hours) Major Elimination Route
Riluzole ~601-1.5Hepatic metabolism (CYP1A2)
Pramipexole >90~2Renal excretion (unchanged)

Data compiled from publicly available drug information.

Table 3: In Vitro Permeability Data for Selected 2-Aminobenzothiazole Derivatives

Compound ID Structure Papp (A→B) (10⁻⁶ cm/s) Papp (B→A) (10⁻⁶ cm/s) Efflux Ratio Reference
Compound 12-aminobenzothiazole1.42.51.7[1]
Compound 122-amino-6-ethoxybenzothiazole4.95.81.2[1]
Compound 142-amino-6-chlorobenzothiazole22180.81[1]

Papp: Apparent permeability coefficient. A→B: Apical to Basolateral. B→A: Basolateral to Apical. Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio > 2 suggests active efflux.[1]

Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of a this compound derivative in a buffered solution.

Materials:

  • Test compound

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC grade water and acetonitrile

  • Vials with screw caps

  • Shaking incubator

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of the test compound to a vial containing a known volume of PBS (e.g., 1 mL). An excess of solid material should be visible.

  • Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculate the aqueous solubility based on the measured concentration and the dilution factor.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a this compound derivative.

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A→B) permeability: Add the test compound (in HBSS) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

  • For Basolateral to Apical (B→A) permeability: Add the test compound (in HBSS) to the basolateral (donor) chamber. Add fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • At the end of the experiment, collect a sample from the donor chamber.

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Papp (B→A) / Papp (A→B).

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion of a this compound derivative to enhance its solubility and dissolution rate.

Materials:

  • Test compound

  • Polymer (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Select a common solvent that dissolves both the test compound and the polymer.

  • Dissolve the test compound and the polymer in the selected solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:1, 1:3, or 1:5 (w/w).

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Once a solid film is formed on the wall of the flask, transfer the flask to a vacuum oven and dry overnight at a suitable temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

  • Characterize the solid dispersion for its amorphous nature (using DSC or XRPD), drug content, and dissolution rate compared to the pure crystalline drug.

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_invitro In Vitro Characterization cluster_strategy Bioavailability Enhancement Strategy cluster_formulation Formulation Approaches cluster_invivo In Vivo Evaluation problem Poor In Vivo Efficacy solubility Aqueous Solubility problem->solubility permeability Caco-2 Permeability problem->permeability metabolism Metabolic Stability problem->metabolism formulation Formulation Development solubility->formulation prodrug Prodrug Synthesis permeability->prodrug metabolism->prodrug sdd Solid Dispersion formulation->sdd nano Nanosuspension formulation->nano sedds SEDDS formulation->sedds pk_study Pharmacokinetic Study prodrug->pk_study sdd->pk_study nano->pk_study sedds->pk_study

Caption: Logical workflow for troubleshooting poor bioavailability.

signaling_pathway_bioavailability cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation drug_solid Solid Drug drug_dissolved Dissolved Drug drug_solid->drug_dissolved Dissolution (Solubility) drug_absorbed Absorbed Drug drug_dissolved->drug_absorbed Absorption (Permeability) drug_absorbed->drug_dissolved Efflux (P-gp) metabolites Metabolites drug_absorbed->metabolites Metabolism drug_systemic Drug in Blood drug_absorbed->drug_systemic Portal Vein metabolites->drug_systemic

Caption: Key physiological barriers to oral drug absorption.

References

Validation & Comparative

A Comparative Efficacy Analysis of Methoxy-Substituted Benzothiazoles and Other Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The nature and position of substituents on the benzothiazole ring profoundly influence the pharmacological efficacy of these compounds.[1] This guide provides a comparative overview of the efficacy of various benzothiazole derivatives, with a particular focus on methoxy-substituted analogs, including 7-Methoxybenzo[d]thiazol-2-amine, to inform preclinical research and drug development endeavors.

Comparative Anticancer Activity

The in vitro cytotoxic activity of benzothiazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for this evaluation. A lower IC50 value signifies higher potency.[1]

The following tables summarize the IC50 values of various benzothiazole derivatives against a panel of human cancer cell lines, offering a direct comparison of their cytotoxic efficacy.

Table 1: Anticancer Activity of Methoxy-Substituted Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-methoxy-1,3-benzothiazole-2-amineNot SpecifiedNot Specified[3]
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(4-methoxyphenyl)-6-(3-phenoxyphenyl)pyrimidin-2-ylthio)acetamideGram-positive and Gram-negative bacteriaComparable to ciprofloxacin[4]
6-chloro-N-(3,5-dimethoxybenzyl)benzo[d]thiazol-2-amineNot SpecifiedNot Specified[5]
3-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-oneNot SpecifiedNot Specified[6]
N-benzyl-6-methoxybenzo[d]thiazol-2-amineNot SpecifiedNot Specified[7]

Table 2: Anticancer Activity of Other Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
3–(5-fluorobenzo[d]thiazol-2-yl)phenolMDA-MB-468 (Breast)Not Specified[8]
4–(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)Not Specified[8]
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[9]
2–(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamideVariousNot Specified[8]
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-phenyl-1H-benzo[d]imidazol-2-yl-thio)-acetamideVariousNot Specified[8]
Naphthalimide derivative 66HT-29, A549, MCF-73.72 - 7.91[9]
Naphthalimide derivative 67HT-29, A549, MCF-73.47 - 5.08[9]
Compound 8iMCF7 (Breast)6.34[10]
Compound 8mMCF7 (Breast)8.30[10]

Comparative Anti-inflammatory and Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.

Table 3: Anti-inflammatory Activity of Benzothiazole Derivatives

CompoundAssayActivityReference
5-chloro-1,3-benzothiazole-2-amineCarrageenan-induced paw edemaActive[3]
6-methoxy-1,3-benzothiazole-2-amineCarrageenan-induced paw edemaActive[3]
Compound 17cCarrageenan-induced rat paw oedema72-80% inhibition[11]
Compound 17iCarrageenan-induced rat paw oedema64-78% inhibition[11]
Compound G10Carrageenan-induced rat paw edema67.88% inhibition[12]
Compound G9Carrageenan-induced rat paw edema54.79% inhibition[12]

Table 4: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
{2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanoneH37Rv (M. tuberculosis)1Not found
{2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanoneMDR-MTB2Not found
Compound 107aS. cerevisiae12.5[13]
Compound 107bS. cerevisiae1.6[13]
Compound 107cS. cerevisiae6.25[13]
Compound 107dS. cerevisiae3.13[13]
Compound 7bS. aureus16[14]
Compound 7hS. aureus8.0[14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]

1. Cell Seeding:

  • Harvest and count cancer cells with high viability (>90%).[1]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[17]

  • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][17]

2. Compound Treatment:

  • Prepare serial dilutions of the benzothiazole derivatives in culture medium.[1]

  • Remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds.[1]

  • Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[17][18]

  • Incubate the plates for 48-72 hours.[17]

3. MTT Addition and Incubation:

  • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Incubate at 37°C for 4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[1][15]

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.[1]

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15][17]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[15][17]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[17]

Apoptosis Analysis: Western Blotting

Western blotting is used to detect and quantify apoptosis-related proteins.[19]

1. Cell Lysis and Protein Extraction:

  • Treat cells with the benzothiazole derivatives at desired concentrations for a specified time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20]

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.[20]

2. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA assay.[18]

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by heating with Laemmli buffer.[20]

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]

  • Transfer the separated proteins to a PVDF membrane.[18][19]

4. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[19]

  • Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspases, PARP, Bcl-2 family proteins) overnight at 4°C.[19][20]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

5. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[20]

  • Capture the chemiluminescent signal and quantify the band intensities using image analysis software.[20]

  • Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).[20]

Signaling Pathways and Experimental Workflows

The biological activity of benzothiazole derivatives is often mediated through the modulation of key signaling pathways. The following diagrams illustrate a general experimental workflow and a simplified apoptosis signaling pathway that may be influenced by these compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of Benzothiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Carrageenan-induced edema) characterization->anti_inflammatory apoptosis Apoptosis Analysis (Western Blot, Flow Cytometry) cytotoxicity->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway

General workflow for the evaluation of benzothiazole derivatives.

apoptosis_pathway benzothiazole Benzothiazole Derivative stress Cellular Stress benzothiazole->stress bcl2 Bcl-2 Family (e.g., Bax, Bak) stress->bcl2 mito Mitochondria bcl2->mito pore formation cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

References

A Comparative Guide to Benzothiazole-Based VEGFR-2 Inhibitors for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a promising benzothiazole-based compound, Compound 4a (a 2-aminobenzothiazole hybrid) , with the well-established multi-kinase inhibitor, Sorafenib , in the context of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibition. The selection of potent and selective VEGFR-2 inhibitors is a critical decision in the fields of oncology and angiogenesis research. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. Its inhibition has become a cornerstone of modern anti-angiogenic therapies.

This document summarizes quantitative data from in-vitro assays, details the experimental methodologies for reproducing these findings, and provides visual representations of the underlying biological pathways and experimental procedures.

Quantitative Comparison of VEGFR-2 Inhibitory Activity

The efficacy of kinase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for Compound 4a and Sorafenib against VEGFR-2 and a human breast cancer cell line (MCF-7). Lower IC50 values are indicative of higher potency.

CompoundTargetIC50 (nM)Cell LineIC50 (µM)Reference
Compound 4a VEGFR-291MCF-73.84[1]
Sorafenib VEGFR-253MCF-7-[1]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. A hyphen (-) indicates that the data was not provided in the cited source under the same comparative study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the typical protocols for the key experiments cited in the evaluation of VEGFR-2 inhibitors.

In-Vitro VEGFR-2 Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a synthetic substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. An inhibitor will compete with ATP or bind to an allosteric site, leading to a reduction in substrate phosphorylation. The amount of phosphorylation is typically measured using a luminescence-based method that quantifies the amount of ATP remaining after the kinase reaction.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., Compound 4a, Sorafenib) in a suitable solvent like DMSO.

    • Prepare a kinase buffer containing a buffering agent (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

    • Dilute recombinant human VEGFR-2 enzyme and a suitable substrate (e.g., a poly-Glu-Tyr peptide) in the kinase buffer.

    • Prepare an ATP solution in the kinase buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase buffer, the diluted test compound, and the VEGFR-2 enzyme.

    • Allow the inhibitor and enzyme to pre-incubate for a specified period (e.g., 10-20 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of remaining ATP using a commercial kit such as ADP-Glo™. This reagent depletes the remaining ATP and converts the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Measure the luminescence using a microplate reader. A higher luminescent signal corresponds to greater inhibition of kinase activity (more ATP remaining).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all measurements.

    • Normalize the data to the positive control (enzyme without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This cell-based assay is used to assess the effect of a compound on the proliferation and viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Generalized Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cancer cell line (e.g., MCF-7) in the appropriate medium.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include appropriate controls: cells with no treatment and cells treated with the vehicle (e.g., DMSO) alone.

    • Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Incubation and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the VEGFR-2 signaling pathway and a general experimental workflow for the validation of a VEGFR-2 inhibitor.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR CellResponses Cellular Responses (Proliferation, Migration, Survival) FAK->CellResponses MEK MEK Raf->MEK mTOR->CellResponses ERK ERK MEK->ERK ERK->CellResponses Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2 Inhibits (ATP Competition)

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Compound Synthesis (e.g., Benzothiazole Derivative) KinaseAssay In-Vitro VEGFR-2 Kinase Assay Start->KinaseAssay IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellAssay Cell-Based Assay (e.g., MTT on Cancer Cells) IC50_Biochem->CellAssay Active Compounds IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell Downstream Downstream Analysis (Apoptosis, Cell Cycle) IC50_Cell->Downstream Potent Compounds End Lead Candidate Downstream->End

Caption: General Experimental Workflow for Inhibitor Validation.

References

A Comparative Guide to the Structure-Activity Relationship of 7-Methoxybenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-methoxybenzo[d]thiazol-2-amine scaffold is a promising heterocyclic structure in medicinal chemistry, investigated for its potential in a range of therapeutic areas. This guide provides an objective comparison of the performance of its analogs, supported by available experimental data, to elucidate key structure-activity relationships (SAR). Due to the limited number of comprehensive SAR studies on a single biological target for this specific scaffold, this guide aggregates and compares data from research on anticancer, antimicrobial, and enzyme inhibitory activities of closely related analogs.

Introduction to this compound

The benzothiazole ring system is a "privileged" scaffold in drug discovery, known for its diverse biological activities. The 2-aminobenzothiazole core, in particular, is a versatile starting point for the synthesis of numerous therapeutic candidates.[1] The introduction of a methoxy group at the 7-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile. Research has explored analogs of this scaffold as potential kinase inhibitors, antibacterial agents, and anticancer therapeutics.[2][3][4]

Comparative Biological Activity

The following tables summarize the available quantitative data for this compound analogs and closely related compounds to draw comparative insights into their structure-activity relationships.

Table 1: Antibacterial Activity of Methoxy-Substituted Benzothiazole Analogs

Compound IDStructureTarget OrganismMIC (µg/mL)Key SAR Insights
1 Methoxythiophene-3-yl at 7-positionGram-positive & Gram-negative bacteria0.0156–4The presence of a methoxy-containing moiety at the 7-position of the benzothiazole ring improved antibacterial activity.[4]
K-03 & K-05 Methoxy-substituted benzothiazole derivativesSalmonella typhiPotentShowed potent antibacterial activity compared to the standard drug, procaine penicillin.[5]

Table 2: Kinase Inhibitory and Anticancer Activity of Methoxy-Substituted Benzothiazole Analogs

Compound IDStructureTarget/Cell LineIC₅₀ (µM)Key SAR Insights
4-fluoro-7-methoxybenzo[d]thiazol-2-amine derivative 4-fluoro, 7-methoxySTK4 KinaseNot specifiedUsed as an intermediate for STK4 inhibitors for hematologic malignancies.[2]
4-chloro-7-methoxybenzo[d]thiazol-2-amine derivative 4-chloro, 7-methoxyHSET KinaseNot specifiedEmployed in the synthesis of HSET inhibitors for cancer therapy.[3]
Substituted phenylamino based methoxybenzothiazole Methoxy on benzothiazole, substituted phenylamino at C-2HeLa (cervical cancer)0.5 ± 0.02Demonstrates potent cytotoxic activity.
Benzimidazole based acetamide methoxybenzothiazole Methoxy on benzothiazole, benzimidazole acetamide at C-2A549 (lung cancer)10.67 ± 2.02Exhibits good anticancer activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on both the benzothiazole ring and the exocyclic 2-amino group.

  • Substitution at the 7-Position: The presence of a methoxy group at the 7-position appears to be favorable for certain biological activities. For instance, a methoxy-containing substituent at this position has been shown to enhance antibacterial potency.[4] This suggests that the electronic and steric properties imparted by the 7-methoxy group contribute positively to target engagement.

  • Substitution on the Benzothiazole Ring: Halogenation at positions 4 or 6 of the benzothiazole ring is a common strategy in the design of kinase inhibitors and anticancer agents. Patents reveal the use of 4-chloro and 4-fluoro-7-methoxybenzo[d]thiazol-2-amine as key intermediates in the synthesis of potent kinase inhibitors.[2][3]

  • Substitution at the 2-Amino Position: The 2-amino group serves as a critical handle for introducing diverse functionalities to modulate the pharmacological profile. The attachment of substituted aryl, heteroaryl, or complex side chains at this position can lead to potent and selective inhibitors of various enzymes and cellular processes. For example, substituted phenylamino groups at the 2-position of methoxybenzothiazoles have resulted in compounds with significant cytotoxicity against cancer cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general signaling pathway targeted by kinase inhibitors and a typical workflow for evaluating the anticancer activity of novel compounds.

Kinase_Signaling_Pathway Kinase Signaling Pathway in Cancer GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->RTK Inhibitor->PI3K Inhibitor->Akt

Caption: A simplified diagram of common kinase signaling pathways often dysregulated in cancer, which are potential targets for this compound analogs.

Experimental_Workflow Workflow for Anticancer Drug Screening Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Culture Cancer Cell Line Culture Purification->Cell_Culture MTT_Assay Cell Viability Assay (MTT Assay) Cell_Culture->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Apoptosis Assay) IC50->Mechanism Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: A general experimental workflow for the synthesis and in vitro evaluation of novel anticancer agents based on the this compound scaffold.

Experimental Protocols

Below are representative protocols for key experiments used in the evaluation of benzothiazole derivatives.

Synthesis of Substituted 2-Aminobenzothiazoles

A common method for the synthesis of the 2-aminobenzothiazole core involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine.[1]

Materials:

  • Substituted aniline (e.g., 3-chloro-4-methoxyaniline)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine

  • Aqueous ammonia solution

Procedure:

  • A mixture of the substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid is cooled and stirred.

  • To this solution, bromine (0.01 mol) is added dropwise, maintaining the reaction temperature below 10 °C.

  • Stirring is continued for an additional 3 hours. The separated hydrochloride salt is filtered, washed with acetic acid, and dried.

  • The salt is dissolved in hot water and neutralized with aqueous ammonia solution (25%).

  • The resulting precipitate (the N-substituted-1,3-benzothiazol-2-amine) is filtered, washed with water, dried, and recrystallized.[1]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 10-15 µL of MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • This compound analogs

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

Procedure:

  • A serial dilution of the inhibitor compound is prepared in DMSO.

  • In a 96-well plate, the diluted inhibitor or DMSO control is added to each well.

  • The kinase is added to each well and incubated for a short period to allow for inhibitor binding.

  • The kinase reaction is initiated by adding a mixture of the substrate and ATP. The plate is incubated at 30°C for 60 minutes.

  • The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

  • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

  • Luminescence is measured using a plate reader. The signal is plotted against the inhibitor concentration to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data, although not extensive for a single target, indicates that substitutions at the 7-position with a methoxy group can be beneficial for biological activity, particularly in the context of antibacterial agents. Furthermore, modifications on the benzothiazole ring and at the 2-amino position are critical for tuning the potency and selectivity of these compounds as kinase inhibitors and anticancer agents. Further systematic SAR studies on a series of this compound analogs are warranted to fully explore their therapeutic potential and to delineate more precise structure-activity relationships for specific biological targets.

References

A Comparative Analysis of 7-Methoxybenzo[d]thiazol-2-amine and Standard of Care Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity remains a paramount objective. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of a specific derivative, 7-Methoxybenzo[d]thiazol-2-amine, against established standard of care drugs in the context of cancer therapy. While direct comparative clinical data for this compound is not yet available, this analysis leverages preclinical data on closely related benzothiazole compounds to provide a foundational comparison for researchers, scientists, and drug development professionals.

Overview of Benzothiazole Derivatives in Oncology

Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring.[1][2][3] This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities including anti-inflammatory, antimicrobial, anthelmintic, and notably, anticancer properties.[1][3][4][5][6] The anticancer mechanism of benzothiazole derivatives is often attributed to their ability to interfere with key signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/AKT and ERK pathways.[4][7][8]

Preclinical Anticancer Activity of Methoxy-Substituted Benzothiazole-2-amines

While specific experimental data on the 7-methoxy isomer is limited in publicly accessible literature, studies on other methoxy-substituted benzothiazole-2-amines provide valuable insights into the potential of this compound class. For instance, derivatives of 6-methoxybenzo[d]thiazol-2-amine have been investigated for their biological activities.[9][10] The position of the methoxy group on the benzothiazole ring can significantly influence the compound's biological activity.

For the purpose of this comparative analysis, we will consider preclinical data from studies on analogous benzothiazole compounds and compare their in vitro efficacy against relevant standard of care drugs for specific cancer types.

Comparative Analysis: In Vitro Efficacy

The following table summarizes the in vitro cytotoxic activity of a representative benzothiazole derivative against various cancer cell lines, compared with standard of care chemotherapeutic agents. It is important to note that these are not head-to-head comparisons from a single study but are compiled from various preclinical investigations to provide a relative measure of potency.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Benzothiazole Derivative (20) HepG2 (Liver)9.99[3]
HCT-116 (Colon)7.44[3]
MCF-7 (Breast)8.27[3]
Sorafenib (Standard of Care) HepG2 (Liver)5.8(Representative literature values)
5-Fluorouracil (Standard of Care) HCT-116 (Colon)4.9(Representative literature values)
Doxorubicin (Standard of Care) MCF-7 (Breast)0.79(Representative literature values)

Note: Compound 20 is a 2-aminobenzothiazole-thiazolidinedione hybrid. While not this compound, it represents a potent anticancer benzothiazole derivative.

Mechanism of Action: Signaling Pathway Inhibition

Many benzothiazole derivatives exert their anticancer effects by inhibiting critical signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Below is a diagram illustrating the general mechanism of action for many anticancer benzothiazole compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: PI3K/AKT/mTOR signaling pathway inhibition by benzothiazole derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for key experiments used to evaluate the anticancer activity of novel compounds.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the IC50 value.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a standard of care drug for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

Objective: To investigate the effect of a compound on the expression levels of proteins involved in specific signaling pathways.

Methodology:

  • Cell Lysis: Cancer cells are treated with the test compound at a specific concentration (e.g., near the IC50 value) for a designated time. The cells are then harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-actin).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the preclinical evaluation of a novel anticancer compound.

G cluster_workflow Preclinical Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies (e.g., Western Blot) C->D E In Vivo Animal Studies D->E F Data Analysis & Reporting E->F

References

Decoding the Selectivity of Benzo[d]thiazol-2-amine Derivatives: A Comparative Analysis of Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: December 2025

While direct cross-reactivity profiling data for the specific compound 7-Methoxybenzo[d]thiazol-2-amine is not publicly available, this guide provides a comparative analysis of two well-characterized derivatives of the benzo[d]thiazol-2-amine scaffold: the non-selective inhibitor GNF-7 and its highly selective counterpart, compound 7a. This comparison offers valuable insights into the potential off-target effects and the structure-activity relationships that govern the selectivity of this class of compounds, a crucial aspect for researchers and professionals in drug development.

The benzo[d]thiazol-2-amine core is a versatile scaffold that has been utilized in the development of numerous kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is paramount for predicting potential side effects and for the rational design of more selective and effective therapeutic agents. This guide delves into the kinase inhibition profiles of GNF-7 and compound 7a, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to facilitate a comprehensive understanding.

Comparative Kinase Inhibition Profiles

The following table summarizes the inhibitory activity of GNF-7 and compound 7a against a panel of kinases. The data highlights the promiscuous nature of GNF-7, which inhibits a broad range of kinases, and the remarkable selectivity of compound 7a for its primary target, Lck.

Target KinaseGNF-7 IC₅₀ (nM)Compound 7a IC₅₀ (nM)Selectivity of 7a (Fold vs. GNF-7 Primary Targets)
Primary Target
Lck>50% inhibition @ 40 nM23.0[1]-
Off-Targets (Selected)
Bcr-Abl (Wild Type)133[2][3]> 1000> 43
Bcr-Abl (T315I)61[2][3]> 1000> 16
ACK125[2]Not Reported-
GCK8[2]Not Reported-
CSK>50% inhibition @ 40 nM[4][5]Not Reported-
p38α (MAPK14)>50% inhibition @ 40 nM[4][5]Not Reported-
EphA2>50% inhibition @ 40 nM[4][5]Not Reported-
Lyn>50% inhibition @ 40 nM[4][5]Not Reported-
ZAK (MAP3K20)>50% inhibition @ 40 nM[4][5]Not Reported-
RIPK1Inhibits kinase activityNot Reported-
RIPK3Inhibits kinase activity[6]Not Reported-
Src Family KinasesBroadly InhibitedHighly Selective over Src family-

Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC₅₀ value indicates higher potency. Selectivity is calculated as the ratio of IC₅₀ values (Off-target / Primary Target).

Visualizing Kinase Inhibitor Selectivity

The concept of kinase inhibitor selectivity can be visually represented by illustrating the binding of a non-selective versus a selective inhibitor to their intended target and potential off-targets.

G Conceptual Representation of Kinase Inhibitor Selectivity cluster_0 Non-Selective Inhibitor (e.g., GNF-7) cluster_1 Selective Inhibitor (e.g., Compound 7a) GNF-7 GNF-7 Primary Target Primary Target GNF-7->Primary Target High Affinity Off-Target 1 Off-Target 1 GNF-7->Off-Target 1 High Affinity Off-Target 2 Off-Target 2 GNF-7->Off-Target 2 Moderate Affinity Off-Target 3 Off-Target 3 GNF-7->Off-Target 3 Moderate Affinity Compound 7a Compound 7a Lck (Primary Target) Lck (Primary Target) Compound 7a->Lck (Primary Target) High Affinity Off-Target A Off-Target A Compound 7a->Off-Target A Low Affinity Off-Target B Off-Target B Compound 7a->Off-Target B Low Affinity Off-Target C Off-Target C Compound 7a->Off-Target C Low Affinity

Caption: Comparison of a non-selective inhibitor binding to multiple targets versus a selective inhibitor primarily binding to its intended target.

Experimental Protocols

The determination of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for two common approaches used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

1. Reagents and Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (e.g., GNF-7 or Compound 7a) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or radiolabeled [γ-³²P]ATP)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader or scintillation counter

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Add the purified kinase to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration is typically kept at or near the Km value for the specific kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinome-wide Selectivity Profiling (e.g., KINOMEscan™)

This high-throughput screening method assesses the binding of a test compound to a large panel of kinases.

G Workflow for KINOMEscan™ Cross-Reactivity Profiling Kinase Panel Panel of DNA-tagged Kinases Incubation Incubation of Kinase, Ligand, and Test Compound Kinase Panel->Incubation Ligand Immobilized Kinase Ligand Ligand->Incubation Compound Test Compound (e.g., GNF-7) Compound->Incubation Capture Capture of Kinase-Ligand Complex on Solid Support Incubation->Capture Wash Wash to Remove Unbound Components Capture->Wash Elution Elution of Bound Kinase Wash->Elution Quantification Quantification of Kinase via qPCR of DNA Tag Elution->Quantification Data Analysis Data Analysis and Selectivity Profile Generation Quantification->Data Analysis

Caption: A simplified workflow of the KINOMEscan™ competitive binding assay for kinase inhibitor profiling.

1. Principle: The assay is based on a competitive binding principle where a test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the solid support is inversely proportional to the affinity of the test compound for that kinase.

2. Procedure:

  • A large panel of human kinases, each tagged with a unique DNA identifier, is used.

  • Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Kinases that are not inhibited by the test compound will bind to the immobilized ligand.

  • The kinase-ligand complexes are captured on a solid support.

  • Unbound components are washed away.

  • The bound kinases are eluted.

  • The amount of each kinase is quantified by quantitative PCR (qPCR) using the unique DNA tag.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase.

References

in vivo validation of 7-Methoxybenzo[d]thiazol-2-amine's therapeutic effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide provides a framework for the in vivo validation of the therapeutic effects of 7-Methoxybenzo[d]thiazol-2-amine, a comprehensive literature search did not yield specific in vivo studies for this particular compound. Therefore, this document serves as an illustrative comparison guide based on the broader class of 2-aminobenzothiazole derivatives, for which a growing body of preclinical evidence exists. The data and protocols presented are adapted from studies on structurally related compounds and are intended to provide a template for the evaluation of novel 2-aminobenzothiazole analogs.

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties.[1][2][3][4] This guide focuses on the potential neuroprotective effects of a hypothetical 2-aminobenzothiazole derivative, designated as Compound X , and compares its efficacy with a standard neuroprotective agent, Edaravone.

Data Presentation: Comparative Efficacy in a Stroke Model

The following table summarizes the quantitative data from a hypothetical in vivo study in a rat model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.

Parameter Compound X (20 mg/kg) Edaravone (3 mg/kg) Vehicle Control
Infarct Volume (mm³) 85 ± 12110 ± 15250 ± 20
Neurological Deficit Score 1.5 ± 0.52.0 ± 0.64.0 ± 0.8
Brain Edema (%) 5.2 ± 1.17.8 ± 1.515.5 ± 2.3
Superoxide Dismutase (SOD) Activity (U/mg protein) 125 ± 10110 ± 870 ± 5
Malondialdehyde (MDA) Level (nmol/mg protein) 2.1 ± 0.42.8 ± 0.55.5 ± 0.7

*p < 0.05 compared to vehicle control

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

A common in vivo model to simulate ischemic stroke is the middle cerebral artery occlusion (MCAO) model in rats.[5][6][7]

  • Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with isoflurane. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected. A 4-0 monofilament nylon suture with a rounded tip is inserted into the ICA through the ECA stump and advanced approximately 18-20 mm to occlude the origin of the middle cerebral artery.

  • Reperfusion: After 2 hours of occlusion, the suture is withdrawn to allow for reperfusion.

  • Drug Administration: Compound X (20 mg/kg), Edaravone (3 mg/kg), or vehicle is administered intravenously at the onset of reperfusion.

  • Assessment: 24 hours after MCAO, neurological deficit scores are evaluated. The animals are then euthanized, and brains are collected for infarct volume measurement (TTC staining), brain edema assessment, and biochemical analysis (SOD and MDA levels).

Neurological Deficit Scoring

Neurological function is assessed using a 5-point scale:

  • 0: No neurological deficit

  • 1: Failure to extend left forepaw fully

  • 2: Circling to the left

  • 3: Falling to the left

  • 4: No spontaneous walking with a depressed level of consciousness

  • 5: Death

Mandatory Visualizations

Signaling Pathway

G cluster_0 Ischemic Insult Ischemic Insult Oxidative Stress Oxidative Stress Ischemic Insult->Oxidative Stress Inflammation Inflammation Ischemic Insult->Inflammation Neuronal Apoptosis Neuronal Apoptosis Oxidative Stress->Neuronal Apoptosis Inflammation->Neuronal Apoptosis Compound X Compound X Compound X->Oxidative Stress Compound X->Inflammation

Caption: Proposed neuroprotective mechanism of Compound X.

Experimental Workflow

G Animal Acclimation Animal Acclimation MCAO Surgery MCAO Surgery Animal Acclimation->MCAO Surgery 7 days Drug Administration Drug Administration MCAO Surgery->Drug Administration Reperfusion Neurological Scoring Neurological Scoring Drug Administration->Neurological Scoring 24h post-MCAO Euthanasia & Tissue Collection Euthanasia & Tissue Collection Neurological Scoring->Euthanasia & Tissue Collection Infarct Volume Analysis Infarct Volume Analysis Euthanasia & Tissue Collection->Infarct Volume Analysis Biochemical Assays Biochemical Assays Euthanasia & Tissue Collection->Biochemical Assays

Caption: In vivo experimental workflow for neuroprotective assessment.

Comparative Analysis

Based on the hypothetical data, Compound X demonstrates superior neuroprotective effects compared to Edaravone in this preclinical model of ischemic stroke. It shows a greater reduction in infarct volume and brain edema, coupled with a more significant improvement in the neurological deficit score. Furthermore, the biochemical analysis suggests that Compound X possesses more potent antioxidant activity, as evidenced by the higher SOD activity and lower MDA levels.

Future Directions

While these illustrative results are promising, further in vivo validation is necessary to establish a comprehensive therapeutic profile for novel 2-aminobenzothiazole derivatives like this compound. Future studies should include:

  • Dose-response studies: To determine the optimal therapeutic dose.

  • Pharmacokinetic profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Chronic models: To evaluate the long-term efficacy and safety.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways involved in its therapeutic effects.

By following a rigorous preclinical evaluation pipeline, the therapeutic potential of the 2-aminobenzothiazole class of compounds can be thoroughly investigated, paving the way for the development of novel treatments for a range of diseases.

References

Unraveling the Anti-Inflammatory Potential of 7-Methoxybenzo[d]thiazol-2-amine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Among the myriad of heterocyclic compounds, benzo[d]thiazol-2-amine derivatives have emerged as a promising scaffold. This guide provides a comprehensive comparison of the anti-inflammatory effects of different positional isomers of 7-Methoxybenzo[d]thiazol-2-amine, offering valuable insights for researchers, scientists, and drug development professionals.

A critical aspect of drug design involves understanding the structure-activity relationship (SAR), which dictates how the spatial arrangement of functional groups within a molecule influences its biological activity. In the case of methoxy-substituted 2-aminobenzothiazoles, the position of the methoxy group on the benzene ring plays a pivotal role in modulating their anti-inflammatory properties.

Comparative Anti-Inflammatory Activity

Evidence from structure-activity relationship studies indicates a clear hierarchy of anti-inflammatory potency among the methoxy isomers of 2-aminobenzothiazole.

IsomerPosition of Methoxy GroupRelative Anti-Inflammatory ActivityReference
4-Methoxybenzo[d]thiazol-2-amine4High[1]
6-Methoxybenzo[d]thiazol-2-amine6High[1]
5-Methoxybenzo[d]thiazol-2-amine5Moderate (Inferred)N/A
This compound7Low[1]

Note: Direct quantitative comparative data from a single study for all four isomers is limited. The relative activity is based on available SAR studies. The activity of the 5-methoxy isomer is inferred to be moderate in the absence of direct comparative data.

Experimental Protocols

The anti-inflammatory activity of these compounds is typically evaluated using a combination of in vivo and in vitro assays.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This widely used animal model assesses the ability of a compound to reduce acute inflammation.

  • Animals: Male Wistar rats (150-180 g) are used.

  • Induction of Inflammation: A 1% w/v suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Treatment: The test compounds (e.g., this compound isomers) and a standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro: Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-2 enzyme, which is a key mediator of inflammation.

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are used.

  • Incubation: The test compounds at various concentrations are pre-incubated with the COX-2 enzyme in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Measurement of Prostaglandin E2 (PGE2): The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of COX-2 activity (IC50) is determined.

In Vitro: NF-κB Activation Assay

This assay measures the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Nuclear Extraction: Nuclear extracts are prepared from the treated cells.

  • NF-κB p65 Quantification: The level of the p65 subunit of NF-κB in the nuclear extracts is measured using a specific ELISA kit.

  • Data Analysis: The inhibition of LPS-induced NF-κB activation by the test compounds is calculated.

Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound isomers are believed to be mediated through the modulation of key inflammatory signaling pathways.

experimental_workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis Animal Model Animal Model Inflammation Induction Inflammation Induction Animal Model->Inflammation Induction Treatment Treatment Inflammation Induction->Treatment Paw Edema Measurement Paw Edema Measurement Treatment->Paw Edema Measurement Data Analysis_invivo Data Analysis Paw Edema Measurement->Data Analysis_invivo Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assay COX-2/NF-κB Assay Compound Treatment->Assay Data Analysis_invitro Data Analysis Assay->Data Analysis_invitro

Caption: General experimental workflow for evaluating anti-inflammatory agents.

The pro-inflammatory stimulus, such as LPS, activates signaling cascades that lead to the activation of transcription factors like NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes, including those for COX-2 and inducible nitric oxide synthase (iNOS). The this compound isomers likely exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.

inflammatory_pathway Pro-inflammatory Stimulus Pro-inflammatory Stimulus Signaling Cascade Signaling Cascade Pro-inflammatory Stimulus->Signaling Cascade NF-kB Activation NF-kB Activation Signaling Cascade->NF-kB Activation Gene Expression Gene Expression NF-kB Activation->Gene Expression Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators Inflammation Inflammation Inflammatory Mediators->Inflammation Inhibitor 7-Methoxybenzo[d]thiazol -2-amine Isomers Inhibitor->NF-kB Activation

Caption: Simplified overview of a pro-inflammatory signaling pathway.

Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway is another crucial regulator of inflammation. Certain benzothiazole derivatives have been shown to inhibit this pathway, suggesting a multi-targeted anti-inflammatory mechanism.

logical_relationship cluster_sar Structure-Activity Relationship Isomer_4 4-Methoxy High_Activity High Anti-inflammatory Activity Isomer_4->High_Activity Isomer_6 6-Methoxy Isomer_6->High_Activity Isomer_7 7-Methoxy Low_Activity Low Anti-inflammatory Activity Isomer_7->Low_Activity

Caption: Structure-activity relationship of methoxy isomers.

References

A Head-to-Head Comparison of 7-Methoxybenzo[d]thiazol-2-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-Methoxybenzo[d]thiazol-2-amine scaffold has emerged as a promising framework in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic effects across a range of human cancer cell lines. This guide provides a head-to-head comparison of the in vitro anticancer activity of various this compound derivatives, summarizing key experimental data to inform further research and development in oncology.

Comparative Anticancer Activity

The antitumor potential of this compound derivatives is significantly influenced by the nature of substitutions on the core molecule. The following tables summarize the 50% inhibitory concentration (IC50) values of representative derivatives against various cancer cell lines, offering a quantitative comparison of their potency.

Table 1: Cytotoxicity of Substituted Phenylamino Methoxybenzothiazole Derivatives
DerivativeCancer Cell LineIC50 (µM)
Substituted phenylamino based methoxybenzothiazole (68)HeLa (Cervical Cancer)0.5 ± 0.02
Substituted phenylamino based methoxy methylbenzothiazole (69)HeLa (Cervical Cancer)0.6 ± 0.29

Data synthesized from studies on 2-arylaminobenzothiazole-arylpropenones.

Table 2: Cytotoxicity of Benzothiazole Derivatives with Various Substitutions
Derivative ClassCompound IDCancer Cell LineIC50 (µM)
Thiophene based acetamide benzothiazole 21MCF-7 (Breast)24.15
HeLa (Cervical)46.46
Morpholine based thiourea aminobenzothiazole 22MCF-7 (Breast)26.43
HeLa (Cervical)45.29
Indole based hydrazine carboxamide 12HT-29 (Colon)0.015
H460 (Lung)0.28
A549 (Lung)1.53
MDA-MB-231 (Breast)0.68
Substituted methoxybenzamide benzothiazole 41Multiple Cell Lines1.1 - 8.8

This table presents data on a variety of benzothiazole derivatives to provide a broader context for the potency of this class of compounds.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments commonly cited in the evaluation of these anticancer compounds.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Annexin V Staining for Apoptosis Detection by Flow Cytometry

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified period. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a cell lysate to understand the mechanism of action of the compounds.

  • Protein Extraction: Treated and untreated cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound derivatives often exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[3] Some 2-aminobenzothiazole derivatives have been shown to inhibit key kinases within this pathway.[3]

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Benzothiazole Derivative Benzothiazole Derivative Benzothiazole Derivative->PI3K Benzothiazole Derivative->Akt Mitochondrial_Apoptosis_Pathway Benzothiazole Derivative Benzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole Derivative->Bcl2 inhibits Bax Bax (Pro-apoptotic) Benzothiazole Derivative->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Validating the Binding Affinity of 7-Methoxybenzo[d]thiazol-2-amine to Kinase Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A key mechanism through which these compounds exert their therapeutic effects is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for drug development.

This guide provides a comparative analysis of the binding affinity of 2-aminobenzothiazole derivatives, with a focus on validating their interaction with a prominent oncology target, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[1][4]

Comparative Binding Affinity of 2-Aminobenzothiazole Derivatives against VEGFR-2

Compound IDSubstitution on Benzothiazole RingLinker/Additional MoietyVEGFR-2 IC₅₀ (nM)Reference
Compound A 6-methoxyPyrazole97[4]
Compound B 6-nitroThiazolidine-2,4-dione-acetamide91[4]
Compound C 6-HThiazolidine-2,4-dione-acetamideNot specified, but potent[4]
Compound D Not specifiedPiperazinylquinoxaline190[5][6]
Sorafenib (Standard of Care)-53[4]

Experimental Protocols for Kinase Inhibition Assays

The determination of a compound's inhibitory activity against a specific kinase is a critical step in the drug discovery process. In vitro kinase assays are routinely used to measure the potency of inhibitors. Below are generalized protocols for commonly employed methods.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines the fundamental steps for determining the IC₅₀ value of a test compound against a target kinase. Specific details may vary depending on the detection method used (e.g., radiometric, fluorescence-based, or luminescence-based).

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase buffer (typically contains a buffering agent like HEPES, MgCl₂, and a reducing agent like DTT)

  • ATP (Adenosine triphosphate)

  • Substrate (a peptide or protein that is phosphorylated by the kinase)

  • Test compounds (e.g., 7-Methoxybenzo[d]thiazol-2-amine and its analogs) dissolved in DMSO

  • Detection reagents (specific to the assay format, e.g., [γ-³³P]ATP for radiometric assays, or components of kits like ADP-Glo™ or LanthaScreen™)

  • Microplates (e.g., 96-well or 384-well)

  • Plate reader capable of detecting the appropriate signal (radioactivity, fluorescence, or luminescence)

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These are further diluted in the kinase buffer to achieve the final desired concentrations for the assay.

  • Reaction Setup: The kinase, the substrate, and the test compound solution are added to the wells of the microplate. A "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control are included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration to allow the phosphorylation reaction to proceed.

  • Reaction Termination and Detection: The reaction is stopped, and the extent of phosphorylation is measured. The method of detection depends on the assay format:

    • Radiometric Assay: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured on a filter, and the incorporated radioactivity from [γ-³³P]ATP is measured using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): A reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced by the kinase reaction into ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Fluorescence-Based Assay (e.g., TR-FRET): This method often involves a fluorescently labeled substrate and an antibody that specifically recognizes the phosphorylated substrate. The binding of the antibody to the phosphorylated substrate brings a donor and an acceptor fluorophore into proximity, resulting in a FRET signal.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the "no inhibitor" control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To better understand the context of this research, the following diagrams, created using the Graphviz DOT language, illustrate the experimental workflow for validating binding affinity and the VEGFR-2 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution reaction_setup Reaction Setup in Microplate compound_prep->reaction_setup reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->reaction_setup incubation Incubation reaction_setup->incubation detection Signal Detection incubation->detection data_acquisition Data Acquisition detection->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc

A generalized experimental workflow for an in vitro kinase inhibition assay.

VEGFR2_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF Raf VEGFR2->RAF Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Gene_Expression Gene Expression mTOR->Gene_Expression Regulates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Gene_Expression Translocates and Activates Compound This compound (and derivatives) Compound->VEGFR2 Inhibits Proliferation Proliferation Gene_Expression->Proliferation Leads to Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Leads to Survival Survival Gene_Expression->Survival Leads to

Simplified VEGFR-2 signaling pathway and the point of inhibition by 2-aminobenzothiazole derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A critical aspect of their therapeutic potential lies in their selectivity towards specific enzyme targets. This guide summarizes the selectivity profiles of various 2-aminobenzothiazole derivatives against three major classes of enzymes: Kinases, Cholinesterases, and Monoamine Oxidases.

Quantitative Selectivity Data of 2-Aminobenzothiazole Derivatives

The following tables present the inhibitory activities (IC50 values) of representative 2-aminobenzothiazole derivatives against their primary enzyme targets and, where available, against related off-target enzymes. This data allows for a comparative assessment of their selectivity.

Table 1: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget KinaseIC50 (nM)Off-Target Kinase(s)Off-Target IC50 (nM)Selectivity (Fold)Reference
Compound 3 CSF1R1.4Panel of 468 kinasesGenerally low inhibitionHigh[1]
Compound 10 EGFR94.7Not specifiedNot specifiedNot specified[1]
Compound 11 EGFR54.0Not specifiedNot specifiedNot specified[1]
Compound 4a VEGFR-291Not specifiedNot specifiedNot specified[2]
Compound 4e VEGFR-2161Not specifiedNot specifiedNot specified[2]
Compound 8a VEGFR-2266Not specifiedNot specifiedNot specified[2]

Table 2: Cholinesterase Inhibitory Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget EnzymeIC50 (nM)Off-Target EnzymeOff-Target IC50 (nM)Selectivity (Fold)Reference
Compound 4f AChE23.4BChE>10,000>427[3][4]
MAO-B40.30.58 (dual inhibitor)[3][4]
Compound 4m AChE27.8BChE>10,000>359[3]
MAO-B56.70.49 (dual inhibitor)[3]
Compound LB05 AChE400BChENot specifiedNot specified[5]
N-(2,3-dimethylphenyl)thiazol-2-amine (3j)AChE9BChE64671.8[6]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase

Table 3: Monoamine Oxidase (MAO) Inhibitory Activity of 2-Aminobenzothiazole Derivatives

CompoundTarget EnzymeIC50 (nM)Off-Target EnzymeOff-Target IC50 (nM)Selectivity (Fold)Reference
Compound 4f MAO-B40.3MAO-A>10,000>248[3][4]
AChE23.41.72 (dual inhibitor)[3][4]
Compound 4m MAO-B56.7MAO-A>10,000>176[3]
AChE27.82.04 (dual inhibitor)[3]
Compound 4d MAO-B109.7MAO-A>10,000>91[3]
Compound 3e hMAO-B60hMAO-A>10,000>167[7]
2-methylbenzo[d]thiazole derivative 4d MAO-B4.6MAO-A21847.4[8]
2-methylbenzo[d]thiazole derivative 5e MAO-A132MAO-B>100,000>757[8]

hMAO-A: human Monoamine Oxidase A; hMAO-B: human Monoamine Oxidase B

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the enzyme inhibition assays cited in this guide.

Kinase Inhibition Assay (General Protocol)

Kinase activity is typically measured using assays that detect the phosphorylation of a substrate. A common method is a radiometric assay or a luminescence-based assay.

  • Reagents and Materials: Kinase, substrate (peptide or protein), ATP (adenosine triphosphate), kinase buffer, test compound, and a detection reagent (e.g., [γ-33P]ATP for radiometric assays or an antibody-based detection system for luminescence assays).

  • Procedure: a. The test compound is serially diluted and pre-incubated with the kinase in the kinase buffer. b. The kinase reaction is initiated by the addition of the substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. e. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. f. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cholinesterase Inhibition Assay (Ellman's Method)[3][6]

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Reagents and Materials: AChE or BChE enzyme, acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate buffer, and test compound.

  • Procedure: a. The test compound is pre-incubated with the enzyme in phosphate buffer. b. DTNB is added to the mixture. c. The reaction is initiated by the addition of the substrate (ATCI or BTCI). d. The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate). e. The absorbance of the yellow product is measured over time using a spectrophotometer. f. The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of reaction with and without the inhibitor. g. IC50 values are calculated from the dose-response curves.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)[3][7]

This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide, a byproduct of the enzymatic reaction.

  • Reagents and Materials: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., kynuramine or p-tyramine), horseradish peroxidase (HRP), a fluorogenic probe (e.g., Amplex Red), phosphate buffer, and test compound.

  • Procedure: a. The test compound is pre-incubated with the MAO enzyme in phosphate buffer. b. HRP and the fluorogenic probe are added to the mixture. c. The reaction is initiated by the addition of the substrate. d. MAO oxidizes the substrate, producing hydrogen peroxide. e. HRP catalyzes the reaction between hydrogen peroxide and the fluorogenic probe, generating a fluorescent product. f. The fluorescence is measured over time using a fluorometer. g. The rate of reaction is determined, and the percentage of inhibition is calculated. h. IC50 values are determined from the dose-response curves.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Compound_Prep Compound Dilution Pre_incubation Pre-incubation: Enzyme + Compound Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Pre_incubation Reagent_Prep Reagent Mix Preparation Reaction_Initiation Reaction Initiation: Add Substrate Reagent_Prep->Reaction_Initiation Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (Absorbance/Fluorescence) Incubation->Detection Data_Analysis Data Analysis: % Inhibition Detection->Data_Analysis IC50_Determination IC50 Calculation Data_Analysis->IC50_Determination

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Signaling_Pathway_Example cluster_pathway Example: Cholinergic Synapse ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synapse ACh in Synapse ACh_Vesicle->ACh_Synapse Release Postsynaptic_Receptor Postsynaptic Receptor ACh_Synapse->Postsynaptic_Receptor Binds AChE AChE ACh_Synapse->AChE Hydrolysis Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->AChE Inhibits

Caption: Simplified diagram of a cholinergic synapse showing AChE inhibition.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Laboratory Safety and Chemical Handling

Hazard Profile and Safety Precautions

Based on the hazard profile of analogous compounds, 7-Methoxybenzo[d]thiazol-2-amine should be handled as a hazardous substance. Key precautionary statements from related safety data sheets indicate that this compound is likely harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this chemical.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Laboratory coat.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data for a Structurally Related Compound

To provide a quantitative perspective, the following table summarizes the hazard information for the closely related compound, 2-aminobenzothiazole. This data should be used as a conservative guide for handling this compound.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed hazardous waste disposal company. Adherence to local, state, and federal regulations is paramount.

  • Waste Identification and Segregation:

    • Treat all forms of this compound (solid, solutions, contaminated materials) as hazardous waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. This compound may be incompatible with strong oxidizing agents.

  • Containerization:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, gloves, and pipette tips, in a clearly labeled, sealable, and chemically compatible container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and leak-proof container. The container material should be compatible with the solvent used.

    • Empty Containers: Thoroughly rinse containers that held this compound with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The accumulation start date should also be recorded.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a certified environmental services company.

    • Provide the waste disposal company with all necessary documentation, including the SDS for a related compound if a specific one is unavailable, to ensure proper handling and disposal, which will likely involve incineration at a permitted facility.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Sharps) B->C D Collect in Labeled Hazardous Waste Container C->D E Store in Designated Secure Area D->E F Arrange for Pickup by Certified Waste Disposal E->F G End: Proper Disposal F->G

Caption: Logical steps for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 7-Methoxybenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the safe handling and disposal of 7-Methoxybenzo[d]thiazol-2-amine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Risk Assessment

While specific hazard data for this compound is limited, data from structurally similar compounds like 2-aminobenzothiazole and its derivatives indicate potential hazards. These include:

  • Acute Oral Toxicity : May be harmful if swallowed.[1]

  • Eye Irritation : Can cause serious eye irritation.[1][2][3]

  • Skin Irritation : May cause skin irritation.[2][3]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as dust or aerosol.[2][3]

A thorough risk assessment should be conducted before beginning any experiment involving this compound.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Specifications & Rationale
Eyes/Face Chemical Safety Goggles and/or Face ShieldGoggles should be worn at all times. A face shield is required when there is a significant risk of splashes.[4] Standard safety glasses do not offer adequate protection.[5]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Thicker gloves generally offer better protection.[5][6] Gloves should be changed every 30-60 minutes or immediately if contaminated.[5]
Body Laboratory Coat or Chemical-Resistant GownA lab coat with a closed front and long sleeves is the minimum requirement.[5] For larger quantities or splash risks, a non-permeable gown is recommended.
Respiratory NIOSH-Approved RespiratorRequired when working with powders outside of a fume hood or when aerosols may be generated.[2][5] An N95 respirator for dusts is a minimum. For potential vapors or large spills, a chemical cartridge respirator may be necessary.[5]
Feet Closed-Toed ShoesChemical-resistant, steel-toed shoes may be appropriate for handling large quantities or in pilot plant settings.[7]

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8][9]
  • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][9]
  • Keep the container tightly closed when not in use.[2][3]
  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10]

2. Handling the Compound:

  • Don the appropriate PPE as outlined in the table above before handling the chemical.
  • Wash hands thoroughly with soap and water before and after handling.[1][2][9]
  • Avoid direct contact with skin and eyes.[8][10]
  • Do not breathe in dust, fumes, or vapors.[2][3]
  • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
  • Do not eat, drink, or smoke in the laboratory or areas where this chemical is handled or stored.[1][8]

3. Emergency Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[8]
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2]
  • If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[8] Seek medical attention.
  • If swallowed: Do NOT induce vomiting.[8] Rinse the mouth with water.[1] Call a physician or poison control center immediately.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all waste material (solid and solutions) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: Dispose of all contaminated items, including gloves, weigh boats, and paper towels, in the designated solid hazardous waste container.

  • Disposal Route: All waste must be disposed of through an approved waste disposal plant.[1][2][8] Do not pour waste down the drain.[1][9] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound.

Safe_Handling_Workflow start Start: Receive Chemical risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe 2. Don Appropriate PPE risk_assessment->ppe eng_controls 3. Prepare Engineering Controls (Fume Hood) ppe->eng_controls handling 4. Handle Chemical (Weighing, Reaction) eng_controls->handling decontaminate 5. Decontaminate Work Area handling->decontaminate emergency Emergency Procedures handling->emergency If Spill or Exposure Occurs dispose 6. Dispose of Waste Properly decontaminate->dispose end End: Procedure Complete dispose->end

Caption: Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.